molecular formula C8H19O4P B078576 Phosphoric acid, isooctyl ester CAS No. 12645-53-3

Phosphoric acid, isooctyl ester

Cat. No.: B078576
CAS No.: 12645-53-3
M. Wt: 210.21 g/mol
InChI Key: RQINQJTUMGQYOB-UHFFFAOYSA-N
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Description

Phosphoric acid, isooctyl ester, also known as Phosphoric acid, isooctyl ester, is a useful research compound. Its molecular formula is C8H19O4P and its molecular weight is 210.21 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphoric acid, isooctyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphoric acid, isooctyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphoric acid, isooctyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4P/c1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQINQJTUMGQYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874012
Record name 6-Methylheptyl dihydrogen phosphate
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Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, isooctyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

26403-12-3, 12645-53-3, 3256-92-6
Record name Phosphoric acid, monoisooctyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, isooctyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, monoisooctyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methylheptyl dihydrogen phosphate
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Record name Phosphoric acid, isooctyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.481
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isooctyl dihydrogen phosphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Whitepaper: Physico-Chemical Profiling and Application Workflows of Diisooctyl Phosphate (DIOP) in Advanced Separation Sciences

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of downstream pharmaceutical processing and hydrometallurgy, the selective removal of transition metal impurities remains a critical operational bottleneck. Diisooctyl phosphate (DIOP), an organophosphorus acidic extractant, has emerged as a highly efficient liquid-liquid extraction (LLE) agent. For drug development professionals, DIOP is particularly valuable as a scavenger for heavy metal catalysts (e.g., Palladium, Chromium, Ruthenium) from Active Pharmaceutical Ingredient (API) streams, ensuring compliance with ICH Q3D elemental impurity guidelines.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic material safety data. Here, we will dissect the causality behind DIOP’s physico-chemical behavior, explore its coordination chemistry through the lens of Hard-Soft Acid-Base (HSAB) theory, and establish a self-validating experimental protocol for its implementation in process chemistry.

Molecular Architecture and Physico-Chemical Properties

The efficacy of DIOP (CAS: 27215-10-7) is dictated by its dual-domain molecular structure: a hydrophilic, reactive phosphate head group and two highly branched, lipophilic isooctyl tails[1].

The branched nature of the alkyl chains is not merely structural; it is functionally critical. Straight-chain organophosphates often suffer from micellar aggregation and third-phase formation (emulsion stabilization) at the aqueous-organic interface. The steric hindrance provided by the diisooctyl branching disrupts ordered packing, maintaining high fluidity in the organic phase and preventing surfactant-like micellization in the aqueous API stream.

Table 1: Physico-Chemical Profile and Application Causality
PropertyValueCausality / Impact on Extraction Workflow
CAS Number 27215-10-7Unique regulatory identifier for process compliance[1].
Molecular Formula C16H35O4PHigh carbon-to-phosphorus ratio ensures strict organophilicity[1].
Molecular Weight 322.42 g/mol High molecular mass minimizes volatility, reducing inhalation hazards[1].
XLogP3 5.2Extreme hydrophobicity prevents the extractant from partitioning into and contaminating the aqueous API stream[1].
Boiling Point 321.8 °C (at 760 mmHg)Exceptional thermal stability allows for high-temperature acid stripping without extractant degradation[2].
Density 0.973 g/cm³ (25 °C)Marginally lower than water. Requires dilution in lighter aliphatic solvents to ensure rapid gravity-driven phase separation[2].
Physical State Colorless, viscous liquidHigh native viscosity necessitates blending with diluents (e.g., n-heptane) to optimize interfacial mass transfer kinetics[2].

Mechanistic Insights: HSAB Theory in Metal Chelation

DIOP operates primarily via a cation-exchange mechanism . The hydroxyl proton on the phosphate group (-OH) is exchanged for a metal cation, while the phosphoryl oxygen (P=O) acts as a coordinating donor ligand to satisfy the metal's coordination sphere[3].

To understand why DIOP is highly selective for specific metals over organic API molecules, we must apply Pearson’s Hard-Soft Acid-Base (HSAB) theory . The oxygen atoms on the DIOP phosphate group are characterized as "hard" bases (small radius, high electronegativity, low polarizability). Consequently, they exhibit an overwhelming thermodynamic preference for "hard" acids—such as Cr(III), Sc(III), and other highly charged transition metal ions[3].

Because most organic APIs are relatively "soft" and lack the high charge density of transition metals, DIOP selectively chelates the metal catalyst, leaving the API untouched in the aqueous raffinate.

Workflow Visualization: DIOP-Mediated Phase Transfer

The following diagram illustrates the logical flow of a continuous liquid-liquid extraction and regeneration loop using DIOP.

DIOP_Extraction AqFeed Aqueous Feed (API + Target Metal Ions) Mixing High-Shear Mixing (Cation Exchange & Chelation) AqFeed->Mixing Adjust pH OrgSolvent Organic Phase (DIOP + Aliphatic Diluent) OrgSolvent->Mixing O/A Ratio Optimization PhaseSep Phase Separation (Gravity Settling / Centrifugation) Mixing->PhaseSep Emulsion Raffinate Raffinate (Aqueous) (Purified API - Metal Free) PhaseSep->Raffinate Heavy Phase Extract Loaded Organic Phase (Metal-DIOP Complex) PhaseSep->Extract Light Phase Stripping Acid Stripping (Regeneration of DIOP) Extract->Stripping Contact with Strong Acid RegenOrg Regenerated DIOP (Recycled to Process) Stripping->RegenOrg Proton Exchange RegenOrg->OrgSolvent Recycle Loop

Workflow of DIOP-mediated liquid-liquid extraction and solvent regeneration.

Self-Validating Experimental Protocol: Heavy Metal Scavenging

A robust protocol must be self-validating—meaning it contains built-in physical or chemical checkpoints to confirm that the underlying thermodynamic and kinetic requirements are being met. Below is a standardized protocol for extracting Cr(III) impurities from an aqueous API stream using DIOP.

Step 1: Extractant Preparation
  • Action: Dilute pure DIOP to 10% (v/v) in an aliphatic diluent (e.g., n-heptane or sulfonated kerosene).

  • Causality: Pure DIOP is highly viscous. Dilution lowers the organic phase density and viscosity, which is critical for maximizing the interfacial area during mixing and ensuring rapid phase disengagement[2].

  • Validation Check: The resulting organic solution must be optically clear. Any cloudiness indicates moisture contamination or extractant degradation, which will severely impact extraction efficiency.

Step 2: Aqueous Feed Conditioning
  • Action: Adjust the aqueous API solution to an optimal pH of 4.5 – 5.0 using dilute NaOH or HCl.

  • Causality: Because DIOP extracts metals via a proton-exchange mechanism (

    
    ), the reaction generates protons. If the starting pH is too low, Le Chatelier's principle dictates that the equilibrium will shift to the left, suppressing metal uptake. A pH of ~5.0 is thermodynamically optimal for Cr(III) extraction[4].
    
  • Validation Check: Monitor the pH continuously during a pilot micro-extraction. A measurable drop in pH confirms that active cation exchange is successfully occurring.

Step 3: High-Shear Contacting
  • Action: Combine the organic and aqueous phases at an Organic/Aqueous (O/A) ratio of 1:1. Agitate at 600 RPM for 15–30 minutes at 25 °C.

  • Causality: High-shear mixing overcomes the steric hindrance of the diisooctyl chains, forcing the phosphate oxygen donors into close proximity with the hydrated metal ions[4].

  • Validation Check: A uniform, milky emulsion must form. If the phases separate immediately upon stopping the impeller, the energy input was insufficient for optimal mass transfer.

Step 4: Phase Separation & Verification
  • Action: Cease agitation and allow the mixture to settle via gravity for 30 minutes.

  • Causality: The density differential between the n-heptane/DIOP phase (~0.85 g/cm³) and the aqueous phase (~1.0 g/cm³) drives the physical separation.

  • Validation Check (Critical): A sharp, mirror-like interface must form. The presence of a "rag layer" (a stable third phase at the interface) indicates that the API is acting as a surfactant. If a rag layer forms, the validation fails, and the O/A ratio or temperature must be adjusted.

Step 5: Mass Balance & Stripping
  • Action: Contact the loaded organic extract with 3M HCl or H2SO4 to strip the metal and regenerate the DIOP.

  • Causality: Flooding the system with a high concentration of protons forces the reverse cation exchange, driving the metal back into a concentrated aqueous waste stream and re-protonating the DIOP[4].

  • Validation Check: Perform ICP-MS analysis on the purified raffinate, the stripped aqueous waste, and the regenerated organic phase. The sum of the metal mass across these three streams must equal 100 ± 2% of the initial feed mass.

Safety, Handling, and Process Scale-up

While DIOP is a highly effective separation tool, it presents specific handling challenges. It is classified as a corrosive substance capable of causing severe damage to metals and human tissue[1].

  • Thermal Hazards: While it has a high boiling point, heating DIOP to decomposition results in the emission of highly toxic phosphorus oxides (POx)[5].

  • Chemical Incompatibilities: As an acidic organophosphate, it is susceptible to forming highly toxic and flammable phosphine gas if exposed to strong reducing agents (e.g., hydrides)[5].

  • PPE Requirements: Scale-up operations must strictly mandate the use of heavy-duty chemical-resistant gloves, face shields, and localized exhaust ventilation.

References

  • PubChem: Diisooctyl phosphate | C16H35O4P | CID 103474 N
  • Di(isooctyl)
  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review MDPI
  • diisoctyl acid phosph
  • Research on extraction of Cr(III)

Sources

The Structural Dynamics and Applied Mechanisms of Isooctyl Phosphate (CAS 12645-53-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter organophosphorus compounds where subtle structural nuances dictate profound macroscopic behavior. Isooctyl phosphate (CAS 12645-53-3), formally known as 6-methylheptyl dihydrogen phosphate, is a prime example. Its molecular architecture—a bulky, branched aliphatic tail coupled with a highly polar, acidic phosphate head—makes it a highly versatile amphiphilic molecule.

This in-depth technical guide synthesizes the structural properties of isooctyl phosphate and explores its two most critical industrial applications: hydrometallurgical solvent extraction and advanced tribology (superlubricity) . By understanding the causality behind its chemical behavior, researchers can optimize its use in critical material recovery and next-generation lubricant formulations.

Chemical Identity & Physicochemical Properties

The efficacy of isooctyl phosphate stems directly from its molecular geometry. The branched eight-carbon alkyl chain (isooctyl group) disrupts crystalline packing, ensuring the compound remains a low-viscosity liquid at room temperature while imparting high solubility in non-polar organic solvents (e.g., kerosene, polyalphaolefins). Conversely, the dihydrogen phosphate head group provides two labile protons, enabling potent cation exchange capabilities and strong chemisorption onto metallic surfaces [1, 4].

Table 1: Quantitative Physicochemical Properties of Isooctyl Phosphate

PropertyValueStructural Implication
IUPAC Name 6-methylheptyl dihydrogen phosphateDefines the specific branching of the alkyl tail.
CAS Number 12645-53-3Primary identifier for regulatory and procurement tracking.
Molecular Formula C8H19O4PIndicates a high ratio of oxygen to carbon, driving polarity.
Molecular Weight 210.21 g/mol Optimal size for rapid diffusion to phase interfaces.
Density 1.127 g/cm³Heavier than water; requires a diluent for organic phase buoyancy.
Boiling Point 321.8 °C (at 760 mmHg)High thermal stability for high-friction tribological applications.
Flash Point 148.4 °CSafe for formulation in extreme-pressure (EP) lubricants.

Mechanistic Pathways in Industrial Applications

Hydrometallurgical Solvent Extraction

In the recovery of critical metals (e.g., lithium, uranium, cobalt), isooctyl phosphate acts as a liquid ion-exchanger. The extraction mechanism is driven by the release of protons from the phosphate head group in exchange for metal cations in the aqueous phase. The bulky isooctyl tail shields the newly formed metal-organic complex from water, rendering it highly hydrophobic and driving its migration into the organic phase.

Extraction A Aqueous Phase (Metal Cations: Li+, UO2 2+) C Interfacial Complexation (Cation Exchange) A->C Mixing & Settling B Organic Phase (Isooctyl Phosphate in Diluent) B->C Mixing & Settling D Loaded Organic Phase (Metal-Phosphate Complex) C->D Phase Separation E Acidic Stripping (Elution via H+) D->E Addition of Strong Acid E->B Extractant Regeneration F Purified Metal Recovery (Aqueous) E->F Aqueous Recovery

Fig 1: Liquid-liquid extraction mechanism of metal cations using isooctyl phosphate.

Tribology: Anti-Wear and Superlubricity

In modern lubrication, particularly with diamond-like carbon (DLC) coatings and steel tribopairs, isooctyl phosphate serves as an ashless, sulfur-free anti-wear (AW) additive [2]. Under boundary lubrication conditions, the polar phosphate head adsorbs onto the metal surface. As frictional heat and pressure increase, the molecule undergoes tribochemical decomposition, reacting with the substrate to form a sacrificial, low-shear iron phosphate (


) tribofilm. This layer prevents direct metal-to-metal asperity contact, drastically reducing wear and enabling states of superlubricity (Coefficient of Friction < 0.01) [2].

Tribology S1 Boundary Lubrication (Asperity Contact) S2 Phosphate Adsorption (Polar Head to Metal) S1->S2 Base Oil + Additive S3 Tribochemical Activation (Frictional Heat/Pressure) S2->S3 Mechanical Shearing S4 Protective Tribofilm (Iron Phosphate Layer) S3->S4 Chemical Reaction S5 Superlubricity Achieved (Friction & Wear Reduction) S4->S5 Surface Passivation

Fig 2: Tribochemical film formation and superlubricity mechanism of isooctyl phosphate.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify that the underlying chemical mechanisms are functioning as intended.

Protocol 1: Liquid-Liquid Extraction of Metal Cations

Objective: Selectively extract divalent metal cations from an aqueous feed into an organic phase.

  • Organic Phase Preparation: Dissolve 0.1 M isooctyl phosphate in an aliphatic diluent (e.g., kerosene).

    • Causality: Isooctyl phosphate has a density greater than water (1.127 g/cm³). The non-polar kerosene diluent reduces the overall density and viscosity of the organic phase. This is critical to ensure buoyancy and prevent the formation of stable, unbreakable emulsions during the mixing phase.

  • Aqueous Feed Adjustment: Adjust the metal-bearing aqueous solution to pH 4.5 using dilute

    
    .
    
    • Causality: Because extraction proceeds via a cation-exchange mechanism (

      
      ), a moderately acidic pH prevents metal hydroxide precipitation while thermodynamically driving the equilibrium toward the organic phase.
      
  • Mixing and Settling: Contact the phases at an Organic:Aqueous (O:A) ratio of 1:1 in a separatory funnel. Agitate vigorously for 10 minutes, then allow 15 minutes for complete gravity settling and phase disengagement.

  • Acidic Stripping: Isolate the loaded organic phase and contact it with 3.0 M

    
     at an O:A ratio of 5:1.
    
    • Causality: The overwhelming concentration of protons in the strong acid drives the extraction equilibrium in reverse, stripping the metal back into a highly concentrated, purified aqueous phase.

  • Self-Validation Checkpoint (Mass Balance): Quantify the metal concentration in the aqueous raffinate (post-extraction) and the final stripping solution via ICP-OES. The sum of these two values must equal the initial feed concentration (

    
    ). A larger discrepancy indicates third-phase formation or interfacial precipitation, invalidating the thermodynamic assumptions of the run.
    
Protocol 2: Tribological Evaluation via Pin-on-Disc Testing

Objective: Evaluate the anti-wear and friction-reduction properties of isooctyl phosphate in a base oil.

  • Lubricant Formulation: Blend 1.0 wt% isooctyl phosphate into Polyalphaolefin 4 (PAO4) base oil using magnetic stirring at 40 °C for 30 minutes.

    • Causality: PAO4 is a non-polar, synthetic hydrocarbon entirely lacking surface-active heteroatoms (such as sulfur, nitrogen, or oxygen). This selection isolates the tribochemical effects of the phosphate ester, ensuring that any observed friction reduction is strictly attributable to the CAS 12645-53-3 additive [2].

  • Pin-on-Disc Testing: Apply the formulated lubricant to a steel-on-steel tribopair. Run the tribometer at a contact pressure of 1.0 GPa and a sliding speed of 0.1 m/s for 60 minutes.

    • Causality: These specific kinetic parameters ensure the system operates strictly within the boundary lubrication regime. In this regime, the hydrodynamic fluid film is intentionally broken, forcing direct asperity contact. This mechanical shearing provides the activation energy required to trigger the tribochemical decomposition of the phosphate ester.

  • Self-Validation Checkpoint (Surface Analysis): Post-test, meticulously wash the wear scar on the steel disc with hexane to remove residual fluid. Analyze the scar via X-ray Photoelectron Spectroscopy (XPS). The detection of distinct phosphorus (

    
    ) and oxygen (
    
    
    
    ) peaks corresponding to iron phosphate (
    
    
    ) validates that the friction reduction was achieved via the formation of a sacrificial chemical tribofilm, rather than mere fluid hydrodynamics.

Safety, Toxicology, and Regulatory Considerations

Alkyl phosphates, including isooctyl phosphate, exhibit low acute toxicity but are persistent in aquatic environments [3]. Due to the acidic nature of the dihydrogen phosphate group, the neat chemical is a severe eye and skin irritant. All extractions and formulations must be conducted under a fume hood using nitrile gloves and splash goggles. Disposal must comply with local regulations regarding organophosphorus waste, typically requiring high-temperature incineration to break the highly stable P-O and P-C bonds.

References

  • Title: CompTox Chemicals Dashboard: Isooctyl phosphate (DTXSID1042071) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Achieving Superlubricity: Development of Multilayer Co-Doped DLC Coatings and Tribological Evaluation with Eco-Friendly Base Oil and Low-SAPS Oil Formulations Source: Materials 2025, 18(4), 847 (MDPI) URL: [Link]

  • Title: JACC No 20 - Tris(2-ethylhexyl)phosphate and related alkyl phosphates Source: European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) URL: [Link]

Introduction: Defining Isooctyl Phosphate and Its Industrial Relevance

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Isooctyl Phosphates in Organic Solvents

The term "isooctyl phosphate" describes a class of organophosphorus compounds that, while specific in name, represents a variety of structures crucial to numerous industrial processes. Structurally, it can refer to mono-, di-, or tri-esters of phosphoric acid with an isooctyl alcohol. The complexity is compounded by the isomeric nature of the "isooctyl" group itself, which can be a linear chain or, more commonly, a branched 2-ethylhexyl structure.

Among these variants, di(2-ethylhexyl) phosphoric acid (D2EHPA or HDEHP) is the most commercially significant and extensively studied. Its amphiphilic nature, combining a polar acidic phosphate head with two bulky, non-polar alkyl chains, makes it an exceptionally versatile molecule. It is a cornerstone of hydrometallurgy, where it serves as a primary extractant for separating rare-earth elements, uranium, and various transition metals.[1][2][3] Beyond metal extraction, its applications extend to its use as a plasticizer, a component in lubricants, and a corrosion inhibitor.[4][5][]

Understanding the solubility of D2EHPA in organic solvents is paramount for designing and optimizing these processes. The choice of solvent, or "diluent," directly impacts extraction efficiency, phase separation, and overall process economics. This guide provides a detailed examination of the principles governing D2EHPA's solubility, summarizes available data, and presents a robust methodology for its experimental determination, empowering researchers and process chemists to make informed, effective decisions.

Part 1: Physicochemical Properties and Molecular Interactions

The solubility behavior of D2EHPA is a direct consequence of its molecular structure and resulting physicochemical properties.

Key Physicochemical Data

A summary of essential properties for D2EHPA is provided below. These values are fundamental to understanding its behavior in different chemical environments.

PropertyValueSource(s)
Molecular Formula C16H35O4P[4][5]
Molar Mass 322.43 g/mol [5][7]
Appearance Colorless to light yellow, viscous liquid[4][7]
Density ~0.975 g/cm³ (20°C)[5]
Boiling Point >200 °C (decomposes)[4]
Melting Point -50 to -60 °C[4][5]
pKa ~1.47[5]
Water Solubility Very low / Insoluble[4][5]
The Amphiphilic Nature of D2EHPA

D2EHPA's structure is fundamentally dichotomous. The phosphate group is highly polar and capable of acting as a hydrogen bond donor and acceptor. Conversely, the two 2-ethylhexyl chains are large, branched, and strongly non-polar (lipophilic). This dual character dictates its interactions with solvents.

D2EHPA_Structure cluster_polar Polar Head cluster_nonpolar Non-Polar Tails P P O1 O P->O1 O2 O P->O2 O3 O P->O3 OH OH P->OH Tail1 2-Ethylhexyl O2->Tail1 Tail2 2-Ethylhexyl O3->Tail2

Caption: Molecular structure of D2EHPA highlighting its polar phosphate head and non-polar alkyl tails.

Dimerization in Non-Polar Solvents

A critical aspect of D2EHPA's behavior in non-polar organic solvents is its tendency to form stable, hydrogen-bonded dimers.[3] This self-association effectively shields the polar phosphate groups from the non-polar environment, creating a larger, less polar aggregate. This dimerization is a key reason for its high solubility in aliphatic and aromatic hydrocarbons and influences its extraction mechanism.

D2EHPA_Dimer cluster_Mol1 cluster_Mol2 P1 P O1a O P1->O1a O1b O P1->O1b OH1 H-O P1->OH1 point1 P1->point1 R1a R O1b->R1a O2a O OH1->O2a R1b R point1->R1b P2 P P2->O2a O2b O P2->O2b OH2 O-H P2->OH2 point2 P2->point2 R2a R O2b->R2a OH2->O1a R2b R point2->R2b

Caption: Hydrogen-bonded dimer formation of D2EHPA in a non-polar solvent environment.

Part 2: Solubility Profile in Organic Solvents

The guiding principle for solubility is "like dissolves like."[8] Given D2EHPA's large non-polar component, it is readily soluble in a wide array of common organic solvents. However, the degree of solubility varies based on solvent polarity and hydrogen bonding capacity.

Qualitative and Predicted Solubility

While precise quantitative data across a broad spectrum of solvents is scarce in the literature, a robust qualitative and predictive profile can be constructed based on chemical principles and available data. D2EHPA is generally described as soluble in common organic solvents like kerosene, aliphatic and aromatic hydrocarbons.[2][4] Specific mentions include solubility in benzene, hexane, and 4-methyl-2-pentanone.[7][9]

The following table categorizes solvents and predicts their efficacy for dissolving D2EHPA.

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, Heptane, KeroseneHigh The non-polar alkyl chains of D2EHPA have strong van der Waals interactions with the solvent. Dimerization is favored.
Non-Polar Aromatic Toluene, Xylene, BenzeneHigh Similar to aliphatic solvents, with additional potential for pi-stacking interactions with the solvent's aromatic ring.
Polar Aprotic Acetone, Methyl Ethyl Ketone (MEK), Tetrahydrofuran (THF)High The solvent's polar group can interact with the phosphate head, while its organic part solvates the alkyl tails. Lack of H-bond donation prevents competition with dimerization.
Chlorinated Dichloromethane (DCM), ChloroformHigh These are effective at dissolving a wide range of organic compounds, including those with moderate polarity.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)High The ether oxygen can act as a hydrogen bond acceptor for the acidic proton of D2EHPA.
Esters Ethyl Acetate, Butyl AcetateHigh The ester group provides polarity to interact with the phosphate head, while the alkyl groups are compatible with the D2EHPA tails.
Polar Protic (Alcohols) Methanol, Ethanol, Isopropanol (IPA)Moderate to High Solubility is expected, but the behavior is complex. The solvent can solvate both the polar head and non-polar tails. However, as strong H-bond donors/acceptors, they can disrupt D2EHPA dimerization, potentially altering solution properties.[10]

Part 3: Experimental Protocol for Solubility Determination

Trustworthiness through Methodology: Due to the lack of a centralized database for quantitative solubility, experimental determination is often necessary. The following protocol describes a self-validating isothermal equilibrium method, a standard and reliable approach for generating accurate solubility data.

Causality of Experimental Choice: The isothermal equilibrium method is chosen because it ensures that the system has reached a true thermodynamic equilibrium, meaning the measured concentration represents the maximum amount of solute that can dissolve at a given temperature. This avoids inaccuracies from analyzing unsaturated or supersaturated solutions.

Workflow for Solubility Determination

Caption: Experimental workflow for the isothermal equilibrium method of solubility determination.

Step-by-Step Protocol
  • Materials and Reagents:

    • Di(2-ethylhexyl) phosphoric acid (D2EHPA), >95% purity

    • Selected organic solvent, analytical grade

    • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

    • Thermostatic shaker bath or incubator

    • Syringes and syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

    • Analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Preparation of Slurry: Add an excess amount of D2EHPA to a known volume or mass of the chosen organic solvent in a glass vial. "Excess" means adding enough solute so that a solid or separate liquid phase of D2EHPA remains visible after equilibration. This ensures the solution is saturated.

    • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure complete equilibrium.

    • Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the temperature-controlled bath for at least 12-24 hours. This allows the undissolved D2EHPA to settle, leaving a clear, saturated supernatant.

    • Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is critical to remove any suspended micro-particles of undissolved solute.

    • Quantification:

      • Reweigh the volumetric flask to determine the mass of the sampled solution. This allows for the calculation of density and conversion between mass- and volume-based solubility units.

      • Dilute the sample to a known volume with a suitable solvent.

      • Analyze the concentration of D2EHPA in the diluted sample. Several analytical methods can be employed:

        • Titration: For non-acidic/basic solvents, a simple acid-base titration with standardized NaOH can determine the concentration of the acidic phosphate.

        • ICP-OES/MS: Inductively Coupled Plasma can be used to accurately measure the phosphorus concentration, from which the D2EHPA concentration can be calculated.[11] This is a highly robust and common method in metallurgical applications.

        • Chromatography (GC/HPLC): Gas or Liquid Chromatography can also be used, though derivatization may be required for GC analysis.[12]

  • Calculation:

    • From the analyzed concentration and the dilution factor, calculate the concentration of D2EHPA in the original saturated supernatant.

    • Express solubility in desired units, such as g/100 mL, g/kg of solvent, or mol/L.

Part 4: Key Factors Influencing Solubility

The solubility of D2EHPA is not a static value; it is influenced by several environmental and compositional factors.

  • Temperature: For most solid-in-liquid systems, solubility increases with temperature. While D2EHPA is a liquid, this general trend often holds. In process chemistry, temperature can be adjusted to either enhance dissolution or induce precipitation. The extracting power of D2EHPA is known to be temperature-sensitive.[2]

  • Solvent Purity and Presence of Water: Small amounts of water or other impurities in the organic solvent can significantly alter D2EHPA's solubility. Water can interact with the polar phosphate head, potentially disrupting the dimer structure and affecting phase behavior.

  • Presence of Metals and pH of Aqueous Phase: In solvent extraction applications, D2EHPA is in contact with an aqueous phase. The solubility of D2EHPA in the organic diluent can be influenced by the pH and ionic strength of the aqueous phase.[1] At high pH, the acidic proton is lost, forming a phosphate anion that has a higher tendency to partition into the aqueous phase, representing a loss of extractant.[1] Conversely, the formation of neutral metal-D2EHPA complexes in the organic phase is the very basis of its function as an extractant.[2]

Conclusion

References

  • Di(isooctyl) phosphate - ChemBK. (2024, April 11). ChemBK. Retrieved from [Link]

  • Solubility of D2EHPA in aqueous electrolyte solutions - SIM² KU Leuven. (2023, December 13). SIM² KU Leuven. Retrieved from [Link]

  • Grymonprez, B., et al. (2023). Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions: Studies relevant to liquid-liquid extraction. ResearchGate. Retrieved from [Link]

  • Di(2-ethylhexyl)phosphoric acid (P204/D2EHPA). Zhongda Chemical. Retrieved from [Link]

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  • A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. PMC, National Center for Biotechnology Information. Retrieved from [Link]

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  • The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. PMC, National Center for Biotechnology Information. Retrieved from [Link]

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Synthesis and characterization of isooctyl phosphate esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Isooctyl Phosphate Esters

Authored by: Gemini, Senior Application Scientist

Abstract

Isooctyl phosphate esters, a class of organophosphorus compounds, are pivotal in numerous industrial applications, serving as high-performance surfactants, lubricant additives, fire retardants, and metal extractants.[1][2][3] Their functional versatility stems from the unique chemical structure, which combines a branched, hydrophobic eight-carbon alkyl chain with a hydrophilic phosphate group. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis and characterization of these compounds. We will delve into established synthesis methodologies, explaining the chemical rationale behind the choice of phosphorylating agents and reaction conditions that dictate the final product distribution of mono-, di-, and triesters. Furthermore, this document details a suite of analytical techniques essential for the robust characterization of the resulting products, ensuring purity, structural integrity, and quality control. Each protocol is presented with an emphasis on the underlying scientific principles, providing a self-validating framework for laboratory execution.

Synthesis of Isooctyl Phosphate Esters: A Mechanistic Perspective

The synthesis of isooctyl phosphate esters primarily involves the esterification of isooctyl alcohol (2-ethylhexanol) with a suitable phosphorylating agent. The selection of this agent and the stoichiometric control of the reaction are the most critical factors influencing the relative yields of mono-, di-, and triesters in the final product mixture. Commercial phosphate ester products are often complex mixtures of these species, alongside residual starting alcohol and free phosphoric acid.[4]

Key Phosphorylating Agents and Their Impact

a) Phosphorus Pentoxide (P₂O₅): This strong dehydrating and phosphorylating agent is widely used for commercial production. The reaction with isooctyl alcohol typically yields a mixture of mono- and diesters.[4][5] The reaction mechanism involves the attack of the alcohol's hydroxyl group on the P=O bonds of the P₄O₁₀ cage structure.

  • Causality: The stoichiometry of P₂O₅ to alcohol is a key determinant of the mono-to-diester ratio. Using a higher molar ratio of alcohol to P₂O₅ generally favors the formation of the diester. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and degradation.

b) Phosphorus Oxychloride (POCl₃): This reagent is highly reactive and is often employed when the triester (triisooctyl phosphate) is the desired product.[6] However, by carefully controlling the stoichiometry, it can also produce mono- and diester intermediates.

  • Causality: The reaction proceeds stepwise, with each chlorine atom being substituted by an isooctoxy group. A significant byproduct is hydrogen chloride (HCl) gas, which must be scrubbed or neutralized, often with an alkaline solution, to drive the reaction to completion and prevent acid-catalyzed side reactions.[3][6]

c) Polyphosphoric Acid (PPA): PPA is a mixture of phosphoric acids of varying chain lengths. It is often the reagent of choice when a high concentration of the monoester is desired.[5]

  • Causality: PPA provides a less aggressive phosphorylation environment compared to P₂O₅. The reaction primarily produces monoester phosphates, and by controlling the grade of PPA and the reaction conditions, the diester content can be minimized.[5]

Experimental Protocol: Synthesis using Phosphorus Pentoxide

This protocol is designed to produce a mixed mono- and di-isooctyl phosphate ester product, a composition common in surfactant applications.

Methodology:

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Maintain a constant inert atmosphere throughout the reaction.

  • Charge Reactor: Charge the flask with 3.0 moles of isooctyl alcohol (2-ethylhexanol).

  • Temperature Control: Begin stirring and cool the alcohol to approximately 25-30°C.

  • Reagent Addition: Slowly and portion-wise, add 1.0 mole of phosphorus pentoxide (P₂O₅) to the stirred alcohol. CAUTION: The reaction is highly exothermic. The rate of addition must be carefully controlled to maintain the reaction temperature below 70°C.

  • Reaction: After the addition is complete, raise the temperature to 80-90°C and maintain for 3-4 hours to ensure the reaction goes to completion.

  • Work-up: Cool the resulting viscous liquid to room temperature. The product is a mixture of mono-isooctyl phosphate, di-isooctyl phosphate, and some residual phosphoric acid, and can be used directly or purified further.

Experimental Protocol: Synthesis using Phosphorus Oxychloride

This protocol outlines the synthesis of tri-isooctyl phosphate, with the understanding that modifying the stoichiometry can yield mixtures rich in mono- and di-esters.[6]

Methodology:

  • Reactor Setup: Assemble a dry reaction vessel with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet connected to an acid scrubber (e.g., a sodium hydroxide trap) to neutralize the evolved HCl gas.

  • Charge Reactor: Add 3.3 moles of isooctyl alcohol to the reactor.

  • Reagent Addition: Begin stirring and slowly add 1.0 mole of phosphorus oxychloride (POCl₃) via the dropping funnel. Maintain the reaction temperature between 60-70°C.[6] The addition should take approximately 4-6 hours.

  • Reaction & Maturation: After the addition is complete, continue stirring at 65-75°C for another 4-6 hours until HCl evolution ceases.

  • Neutralization: Cool the crude product ("thick ester") to 40-50°C. Transfer it to a separation funnel and wash with a dilute sodium hydroxide solution to neutralize any remaining HCl and acidic phosphate species.

  • Washing: Wash the organic layer subsequently with hot water until the aqueous layer is neutral (pH 7).

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate or remove residual water via vacuum distillation to yield the final product.[6]

Synthesis_Workflows cluster_P2O5 Method 1: P₂O₅ Route cluster_POCl3 Method 2: POCl₃ Route p2o5_start Isooctyl Alcohol + P₂O₅ p2o5_react Exothermic Reaction (T < 70°C) p2o5_start->p2o5_react p2o5_mature Maturation (80-90°C, 3-4h) p2o5_react->p2o5_mature p2o5_end Product: Mono/Di-ester Mix p2o5_mature->p2o5_end pocl3_start Isooctyl Alcohol + POCl₃ pocl3_react Controlled Addition (60-70°C) pocl3_start->pocl3_react pocl3_hcl HCl Gas Evolved pocl3_react->pocl3_hcl pocl3_neutralize Alkali Wash pocl3_react->pocl3_neutralize pocl3_wash Water Wash pocl3_neutralize->pocl3_wash pocl3_dry Drying / Distillation pocl3_wash->pocl3_dry pocl3_end Product: Triester (or Mix) pocl3_dry->pocl3_end

Fig 1: Comparative workflows for isooctyl phosphate ester synthesis.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and composition of the synthesized phosphate esters. A multi-technique approach is recommended for a comprehensive analysis.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is the most powerful and direct technique for analyzing organophosphorus compounds.[7] The phosphorus-31 nucleus has 100% natural abundance and a wide chemical shift range, allowing for clear differentiation of various phosphorus environments with minimal signal overlap.[8]

Protocol for Quantitative ³¹P NMR (qNMR):

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the isooctyl phosphate ester product into an NMR tube.

  • Solvent & Standard: Add 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with NaOH for salt forms). For quantitative analysis, add a known amount of an internal standard with a distinct ³¹P chemical shift (e.g., triphenyl phosphate).

  • Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer. Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any phosphorus species to ensure full signal relaxation for accurate integration. Broadband proton decoupling is typically used to simplify the spectrum into singlets.[9]

  • Data Analysis: Integrate the signals corresponding to the different phosphate species. The molar ratio can be calculated by comparing the integral of each species to the integral of the known internal standard.

Compound TypeTypical ³¹P Chemical Shift (ppm vs 85% H₃PO₄)
Free Phosphoric Acid (H₃PO₄)~0 ppm
Mono-isooctyl Phosphate+1 to +5 ppm
Di-isooctyl Phosphate-1 to +2 ppm
Tri-isooctyl Phosphate-2 to 0 ppm

Note: Exact chemical shifts can vary with solvent, pH, and concentration.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and for monitoring the progress of the synthesis reaction.

Protocol for FTIR Analysis:

  • Sample Preparation: As isooctyl phosphate esters are typically viscous liquids, a small drop can be placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background: Obtain a background spectrum of the clean, empty spectrometer.

  • Sample Spectrum: Place the prepared salt plates in the spectrometer's sample holder and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands. The disappearance of the broad O-H stretch from the starting alcohol (~3300 cm⁻¹) and the appearance of P=O and P-O-C bands indicate successful phosphorylation.

Wavenumber (cm⁻¹)VibrationSignificance
~2960, 2870, 1460, 1380C-H (stretch, bend)Confirms the presence of the isooctyl alkyl chains.
~1250 - 1200P=O (stretch)Strong, characteristic band for phosphate esters.[10]
~1030 - 990P-O-C (stretch)Strong, broad band indicating the ester linkage.[10][11]
~2300 (broad)P-O-H (stretch)Indicates the presence of acidic mono- or diesters.
Chromatographic and Mass Spectrometric Techniques

Chromatographic methods are essential for separating complex mixtures and identifying individual components, especially when coupled with mass spectrometry (MS) for detection.

a) Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for analyzing the non-volatile acidic phosphate esters without requiring derivatization.[12]

b) Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the more volatile triester (triisooctyl phosphate). Analysis of the acidic mono- and diesters requires a derivatization step, such as silylation, to convert them into more volatile TMS-esters before injection.[13]

Characterization_Workflow cluster_primary Primary Analysis cluster_secondary Separation & Advanced ID start Synthesized Product nmr ³¹P NMR (Composition/Ratio) start->nmr ftir FTIR (Functional Groups) start->ftir lcms LC-MS (For Acidic Esters) start->lcms gcms GC-MS (For Triester or Derivatized Esters) start->gcms titration Acid Value Titration (QC for Acidity) start->titration end Full Characterization Report nmr->end ftir->end lcms->end gcms->end titration->end

Fig 2: A logical workflow for the comprehensive characterization of isooctyl phosphate esters.
Acid Value Titration

This classic wet chemistry technique provides quantitative data on the acidity of the product mixture, allowing for the calculation of the relative amounts of monoester, diester, and free phosphoric acid.[4] It is an invaluable and cost-effective method for quality control.

Protocol for Titration:

  • Sample Preparation: Accurately weigh a known amount of the phosphate ester product into a flask and dissolve it in a suitable solvent (e.g., a mixture of isopropanol and water).

  • Titration: Titrate the sample with a standardized solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Endpoint Detection: Use a pH meter to monitor the titration. The titration curve will show two distinct inflection points. The first endpoint corresponds to the neutralization of the first acidic proton of the monoester and the free phosphoric acid. The second endpoint corresponds to the neutralization of the diester and the second proton of the monoester.

  • Calculation: The amounts of each component can be calculated from the volumes of titrant used to reach the two endpoints.[4]

Conclusion

The synthesis and characterization of isooctyl phosphate esters require a systematic and well-understood approach. The choice of phosphorylating agent—P₂O₅ for mixed esters, POCl₃ for triesters, and PPA for monoesters—directly governs the product outcome. Careful control over reaction stoichiometry and temperature is paramount for achieving the desired composition and minimizing byproducts. A robust analytical workflow, spearheaded by ³¹P NMR for compositional analysis and supplemented by FTIR, chromatography, and titration, is critical for ensuring the quality, purity, and structural integrity of the final product. The methodologies and insights provided in this guide serve as a reliable foundation for researchers and professionals engaged in the synthesis and application of these industrially significant compounds.

References

  • O'Lenick Jr., A. J., & Parkinson, J. K. (1995). Phosphate Esters: Chemistry and Properties. P2 InfoHouse.
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  • Kaper, H. G. (2013). Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. Lubricants, 2(1), 1-18. Available at: [Link]

  • CN107337689B. (2020). Synthesis method of alkyl phosphate monoester. Google Patents.
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  • CN103224516A. (2013). Synthesis method of trioctyl phosphate. Google Patents.
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  • Lankem Surfactants. (2020). Phosphate Esters for Industrial & Institutional Cleaning. Lankem Surfactants. Available at: [Link]

  • Hosu, O., et al. (2015). Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples. Analytical Methods, 7, 7534-7540. Available at: [Link]

  • D'Ambrosio, N., et al. (2023). Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry. Methods in Enzymology, 683, 1-18. Available at: [Link]

  • Machinery Lubrication. (n.d.). Phosphate Ester Fluids - Benefits and Limitations. Noria Corporation. Retrieved from: [Link]

  • Stuart, B. H. (2015). Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. ResearchGate. Available at: [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 234. Available at: [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Retrieved from: [Link]

  • Turner, B. L., et al. (2003). Phosphorus-31 nuclear magnetic resonance spectral assignments of phosphorus compounds in soil NaOH–EDTA extracts. Soil Science Society of America Journal, 67(2), 497-510. Available at: [Link]

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An In-depth Technical Guide to Phosphoric Acid, Isooctyl Ester: Molecular Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Deciphering the Molecular Identity: Structure and Formula

"Phosphoric acid, isooctyl ester" is a term that typically describes a mixture of mono-, di-, and sometimes tri-esters of phosphoric acid with isooctyl alcohol. The "isooctyl" group itself is a branched eight-carbon alkyl chain, with one of the most common isomers being 6-methylheptyl.[1] The composition of the final product—the ratio of mono- to di-esters—is highly dependent on the synthesis method and the choice of phosphorylating agent.[2]

Molecular Formula:

  • Mono-isooctyl phosphoric acid: C8H19O4P[3]

  • Di-isooctyl phosphoric acid: C16H35O4P

  • Tri-isooctyl phosphate: C24H51O4P[4]

The structural diversity of the isooctyl group and the varying degrees of esterification are critical considerations in the application of these compounds, as they directly influence the physicochemical properties such as solubility, viscosity, and surfactancy.

Below is a DOT language representation of the molecular structures for mono- and di-isooctyl phosphoric acid, featuring the 6-methylheptyl isomer.

Caption: Molecular structures of mono- and di-isooctyl phosphoric acid.

Physicochemical Properties: A Tabulated Overview

The physical and chemical characteristics of isooctyl phosphoric acid esters are pivotal to their functionality in various applications. These properties can vary significantly based on the degree of esterification and the specific isomer of the isooctyl group.

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow liquid[5]
Molecular Weight Mono-ester: 210.21 g/mol ; Di-ester: 322.43 g/mol ; Tri-ester: 434.64 g/mol [3][4]
Boiling Point Varies with ester type (e.g., 215–290 °C for phosphate esters)[5]
Flash Point 150–220 °C[5]
Solubility Slightly soluble in water; miscible with organic solvents[5]
Odor Mild, characteristic odor[5]

Synthesis Methodologies: A Step-by-Step Approach

The industrial synthesis of isooctyl phosphoric acid esters primarily involves the reaction of an isooctyl alcohol with a suitable phosphorylating agent. The choice of agent is a critical determinant of the final product composition.

  • Phosphorus Pentoxide (P₂O₅): Reaction with P₂O₅ typically yields a mixture with a higher proportion of the di-ester, making the product more oil-soluble.[2]

  • Polyphosphoric Acid (PPA): The use of PPA tends to favor the formation of the mono-ester, resulting in a product with higher free acid levels.[2][6]

A generalized laboratory-scale protocol for the synthesis is outlined below. The causality behind key steps is explained to provide a deeper understanding of the process.

Experimental Protocol: Synthesis of a Mixed Mono- and Di-isooctyl Phosphoric Acid

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. The use of a jacketed reactor allows for precise temperature control, which is crucial for managing the exothermic reaction.

  • Initial Charge: The reactor is charged with a predetermined amount of isooctyl alcohol.

  • Inert Atmosphere: The system is purged with dry nitrogen to create an inert atmosphere. This is essential to prevent side reactions with atmospheric moisture, which can lead to the formation of unwanted byproducts.

  • Phosphorylating Agent Addition: The chosen phosphorylating agent (e.g., phosphorus pentoxide or polyphosphoric acid) is slowly added to the stirred alcohol via the dropping funnel. The slow addition rate is critical for controlling the reaction temperature, which can significantly impact the product distribution and purity.

  • Reaction Temperature Control: The reaction temperature is maintained within a specific range (e.g., 60-80°C) by circulating a coolant through the reactor jacket. Maintaining a consistent temperature ensures a controlled reaction rate and minimizes the formation of impurities.

  • Reaction Monitoring: The reaction progress is monitored by periodically taking samples and analyzing them for the disappearance of the starting alcohol and the formation of the phosphate esters, often using techniques like titration or ³¹P NMR spectroscopy.

  • Hydrolysis (Optional): After the initial reaction, a controlled amount of water may be added to hydrolyze any remaining pyrophosphates to orthophosphates.

  • Product Isolation: The final product, a mixture of mono- and di-isooctyl phosphoric acid, is obtained after cooling the reaction mixture. Further purification steps, such as washing or distillation, may be employed depending on the desired purity.

The following DOT script visualizes the generalized workflow for the synthesis of isooctyl phosphoric acid esters.

synthesis_workflow start Start reactor_setup Reactor Setup (Jacketed Glass Reactor) start->reactor_setup charge_alcohol Charge Isooctyl Alcohol reactor_setup->charge_alcohol inert_atmosphere Establish Inert Atmosphere (Nitrogen Purge) charge_alcohol->inert_atmosphere add_phosphorylating_agent Slowly Add Phosphorylating Agent (P2O5 or PPA) inert_atmosphere->add_phosphorylating_agent control_temperature Control Reaction Temperature (60-80°C) add_phosphorylating_agent->control_temperature monitor_reaction Monitor Reaction Progress (Titration / 31P NMR) control_temperature->monitor_reaction hydrolysis Hydrolysis (Optional) (Water Addition) monitor_reaction->hydrolysis product_isolation Product Isolation hydrolysis->product_isolation end End product_isolation->end

Caption: Generalized workflow for the synthesis of isooctyl phosphoric acid esters.

Industrial Applications: A Multifaceted Role

The unique combination of a polar phosphate head and a nonpolar isooctyl tail imparts valuable properties to these esters, leading to their use in a wide range of industrial applications.

  • Surfactants and Emulsifiers: Their amphiphilic nature makes them effective surfactants and emulsifiers, crucial in the formulation of cleaners, detergents, and agricultural products.[2] They function by reducing the interfacial tension between immiscible liquids, allowing for the formation of stable emulsions.

  • Corrosion Inhibitors: Isooctyl phosphoric acid esters can form a protective film on metal surfaces, thereby inhibiting corrosion. This property is leveraged in metalworking fluids, lubricants, and protective coatings.[7] The phosphate head group strongly adsorbs onto the metal surface, while the hydrophobic tails form a barrier against corrosive agents.

  • Lubricant Additives: They are utilized as anti-wear and anti-foam additives in lubricants and hydraulic fluids.[5] Their polarity allows them to form a durable film on metal surfaces, reducing friction and wear under high pressure.

  • Plasticizers: In the polymer industry, they can be used as plasticizers for PVC and other resins, enhancing flexibility and durability.[8]

  • Flame Retardants: Certain phosphate esters are employed as flame retardants in textiles, electronics, and polymers.[5][6]

Safety, Handling, and Toxicology

Isooctyl phosphoric acid esters are classified as hazardous materials and require careful handling.

Hazard Identification:

  • Skin and Eye Irritation: They can cause skin irritation and serious eye damage.[5]

  • Harmful if Swallowed: Ingestion can be harmful.[5]

  • Aquatic Toxicity: These compounds can be toxic to aquatic life with long-lasting effects.[5]

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and appropriate clothing.[5]

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and open flames. Keep containers tightly closed.[5]

  • Spill Management: In case of a spill, isolate the area and use an absorbent material for containment.[9]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.[4]

Conclusion

Phosphoric acid, isooctyl ester represents a versatile class of compounds with a broad spectrum of industrial applications. A thorough understanding of their molecular structure, the nuances of their synthesis, and their physicochemical properties is paramount for their effective and safe utilization in research and development. This guide provides a foundational framework for professionals working with these important organophosphate esters.

References

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  • European Patent Office. (1981, March 25).
  • European Patent Office. (2023, November 1).
  • Pharos. Phosphoric acid, monoisooctyl ester, disodium salt.
  • SpecialChem. Phosphate Esters: High-Performance Cleaners & Advanced Emulsifiers.
  • U.S. Environmental Protection Agency. Phosphoric acid, monoisooctyl ester - Substance Details.
  • PubMed. (2006, March 1). Determination of phosphoric acid mono- and diesters in municipal wastewater by solid-phase extraction and ion-pair liquid chromatography-tandem mass spectrometry.
  • Google Patents. (2002, June 18). Process for the preparation of phosphoric monoester (U.S.
  • Alliance Chemical. (2026, February 27). Phosphoric Acid: Industrial Uses, Rust Removal & Food Applications.
  • ResearchGate. Selective Synthesis of Phosphate Monoesters by Dehydrative Condensation of Phosphoric Acid and Alcohols Promoted by Nucleophilic Bases.
  • Bentham Science. Study on the Purification Process of Phosphoric Acid Using Organic Solvents.
  • Google Patents. (1996, September 10). Monoalkyl phosphonic acid ester production process (U.S.
  • PubChem. Isooctyl monophosphate.
  • ResearchGate. (2020, October 5). Influence of different phosphoric acids before application of universal adhesive on the dental enamel.
  • Elchemy. (2025, June 14). Exploring the Uses of Phosphorus Acid in Specialty Chemicals Manufacturing.
  • ICL Group. Phosphoric Acid for Chemical Manufacturing.

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A Foreword on Diisooctyl Phosphate: Charting a Course in Unexplored Territory

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In-Vitro Toxicity Profile of Diisooctyl Phosphate

As a Senior Application Scientist, it is imperative to begin this guide with a statement on the current landscape of toxicological data for diisooctyl phosphate (DIOP). A thorough review of existing scientific literature reveals a significant scarcity of in-vitro toxicological studies specifically for this compound. Much of the available data is for a similarly named but structurally different compound, diisooctyl phthalate. This guide, therefore, is structured as a robust, forward-looking framework. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive strategy for the systematic in-vitro toxicological evaluation of diisooctyl phosphate. We will proceed by outlining a series of self-validating protocols and mechanistic investigations, grounded in established toxicological principles and methodologies applied to analogous organophosphate compounds.

Part 1: Foundational Toxicity Assessment - Cytotoxicity Profile

The initial and most fundamental assessment in any toxicology program is the determination of a compound's potential to cause direct cell death, or cytotoxicity. This establishes the concentration range for subsequent, more complex mechanistic assays and provides a baseline for the compound's potency. We recommend a dual-assay approach to ensure the robustness of the findings, targeting different cellular processes that signify cell death.

Assessing Metabolic Competence via Tetrazolium Reduction (MTT Assay)

The MTT assay is a cornerstone of cytotoxicity testing, providing an indirect measure of cell viability through the metabolic activity of mitochondrial dehydrogenases. Viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is proportional to the number of living cells. While widely used, it's crucial to understand that this assay measures metabolic activity, not cell number directly, and can be influenced by compounds that affect cellular respiration.[1]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow for attachment overnight.

  • Compound Preparation: Prepare a 2x stock concentration series of diisooctyl phosphate in the appropriate cell culture medium. A broad range (e.g., 0.1 µM to 1000 µM) is recommended for the initial screen. Include a vehicle control (the solvent used to dissolve DIOP, e.g., DMSO) and an untreated control.

  • Dosing: Remove the existing medium from the cells and add 100 µL of the DIOP dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Evaluating Membrane Integrity via Lactate Dehydrogenase (LDH) Release

To complement the MTT assay, the LDH release assay measures cytotoxicity by quantifying the leakage of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[2] This provides a more direct measure of cell death resulting from compromised membrane integrity.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Culture and Dosing: Follow steps 1-4 as described in the MTT protocol.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (cells lysed to achieve maximum LDH release) and the vehicle control.

Visualizing the Cytotoxicity Testing Workflow

cytotoxicity_workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assays Phase 3: Dual-Endpoint Assay cluster_mtt Metabolic Viability cluster_ldh Membrane Integrity cluster_analysis Phase 4: Analysis CellSeeding Seed Cells in 96-Well Plate DIOP_Prep Prepare DIOP Serial Dilutions CellSeeding->DIOP_Prep Treatment Treat Cells with DIOP (24-72h) DIOP_Prep->Treatment MTT_Add Add MTT Reagent Treatment->MTT_Add LDH_Sample Collect Supernatant Treatment->LDH_Sample MTT_Read Read Absorbance (570nm) MTT_Add->MTT_Read IC50_Calc Calculate IC50 & Cytotoxicity % MTT_Read->IC50_Calc LDH_Add Add LDH Reagent LDH_Sample->LDH_Add LDH_Read Read Absorbance (490nm) LDH_Add->LDH_Read LDH_Read->IC50_Calc

Caption: A dual-endpoint workflow for robust in-vitro cytotoxicity assessment of DIOP.

Part 2: Genotoxicity Assessment - Screening for DNA Damage

A critical aspect of any toxicological profile is the potential for a compound to damage genetic material. A standard two-test in-vitro battery is recommended by regulatory bodies to assess this risk, covering both gene mutations and chromosomal damage.[3]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for mutagenicity. It uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine. The assay determines if DIOP can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The test should be conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.[4]

In-Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage in mammalian cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. Their presence indicates that a compound may be a clastogen (causing chromosome breaks) or an aneugen (interfering with chromosome segregation).

Experimental Protocol: In-Vitro Micronucleus Test

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes or L5178Y cells).

  • Treatment: Expose the cells to at least three concentrations of DIOP, derived from the cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity), with and without S9 metabolic activation.

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cell division at the two-nucleus (binucleated) stage. This allows for specific analysis of cells that have completed one round of mitosis in the presence of the test compound.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., acridine orange or Giemsa).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Part 3: Mechanistic Toxicology - Uncovering the 'How'

Beyond determining if DIOP is toxic, it is crucial to understand the underlying cellular mechanisms. Based on the known effects of other organophosphates, key areas to investigate include oxidative stress, neurotoxicity, and endocrine disruption.

Oxidative Stress Pathway

Many toxicants exert their effects by inducing an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[5] Recent studies on diisooctyl phthalate have shown that it induces cytotoxicity through the elevation of ROS.[6][7] This is a highly probable mechanism for diisooctyl phosphate as well.

Investigative Assays for Oxidative Stress:

  • ROS Production: Use fluorescent probes like DCFH-DA to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.

  • Glutathione (GSH) Depletion: Measure levels of GSH, a key intracellular antioxidant, to assess the capacity of the cell's defense system.

Neurotoxicity Potential

Organophosphates as a class are well-known for their neurotoxic effects.[8][9] In-vitro models can provide valuable early indicators of potential neurotoxicity.

Investigative Assays for Neurotoxicity:

  • Neurite Outgrowth: In a differentiating neuronal cell line like PC-12 or SH-SY5Y, quantify the length and branching of neurites after DIOP exposure.[10] Inhibition of neurite outgrowth is a sensitive marker of developmental neurotoxicity.

  • Synaptic Function: Utilize micro-electrode array (MEA) systems to assess changes in the spontaneous electrical activity of cultured primary neurons or iPSC-derived neurons.[11]

Endocrine Disruption Potential

Phthalates are recognized as endocrine-disrupting chemicals (EDCs), and it is prudent to investigate this potential for DIOP.[12][13] EDCs interfere with the body's hormonal systems.[14]

Investigative Assays for Endocrine Disruption:

  • Receptor Binding/Transactivation: Use in-vitro assays to determine if DIOP can bind to and activate or inhibit key hormone receptors, such as the estrogen and androgen receptors.[15] OECD-validated reporter gene assays (e.g., TG 455) are the gold standard.[14][16]

  • Steroidogenesis: Employ cell models like the H295R cell line to assess DIOP's effect on the production of key steroid hormones like estradiol and testosterone.[16]

Visualizing the Mechanistic Investigation Pathway

mechanistic_pathway cluster_mechanisms Potential Mechanisms of Toxicity cluster_outcomes Cellular Outcomes DIOP Diisooctyl Phosphate (DIOP) Oxidative_Stress Oxidative Stress • ROS Production • GSH Depletion DIOP->Oxidative_Stress Neurotoxicity Neurotoxicity • Neurite Outgrowth Inhibition • Altered Electrical Activity DIOP->Neurotoxicity Endocrine_Disruption Endocrine Disruption • Receptor Activation • Steroidogenesis Inhibition DIOP->Endocrine_Disruption Cytotoxicity Cytotoxicity Oxidative_Stress:port->Cytotoxicity contributes to Genotoxicity Genotoxicity Oxidative_Stress:port->Genotoxicity can lead to Neurotoxicity:port->Cytotoxicity Endocrine_Disruption:port->Cytotoxicity

Caption: Proposed mechanistic pathways for DIOP-induced in-vitro toxicity.

Summary of Proposed In-Vitro Testing Strategy

The following table summarizes the recommended tiered approach for a comprehensive in-vitro toxicity assessment of diisooctyl phosphate.

Toxicity Endpoint Recommended Assay Cell Model(s) Primary Measurement Regulatory Guideline (if applicable)
Cytotoxicity MTT / WST-1HepG2, SH-SY5Y, HUVECIC50 (Metabolic Inhibition)OECD 129
LDH ReleaseHepG2, SH-SY5Y, HUVEC% Cytotoxicity (Membrane Damage)N/A
Genotoxicity Bacterial Reverse MutationS. typhimurium (TA98, TA100, etc.)Revertant Colony CountOECD 471
In-Vitro MicronucleusHuman Lymphocytes, L5178YMicronuclei FrequencyOECD 487
Mechanistic Oxidative StressCell line of interestIntracellular ROS levelsN/A
NeurotoxicityDifferentiating SH-SY5Y, Primary NeuronsNeurite length, Spontaneous Firing RateN/A
Endocrine DisruptionStably Transfected Cell Lines (e.g., HeLa-9903)Receptor Agonism/AntagonismOECD 455
H295R CellsSteroid Hormone ProductionOECD 456

References

  • Diisooctyl phthalate (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress. Ecotoxicology and Environmental Safety, 2025.
  • Diisooctyl Phthalate - Human Health Hazard Assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • TDCPP-induced cytotoxicity in HepG2 cells.
  • Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. MDPI.
  • Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. PMC.
  • Diisooctyl phthalate (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress.
  • Developmental neurotoxicity of different classes of biocides in PC-12 cells in vitro.
  • Cytotoxic effect of commonly used food dyes on human hepatoma cell line, HepG2.
  • Endocrine disruptors in cosmetics: a review.
  • The cytotoxicity of organophosphate flame retardants on HepG2, A549 and Caco-2 cells.
  • Variation in pentose phosphate pathway-associated metabolism dictates cytotoxicity outcomes determined by tetrazolium reduction assays. PMC.
  • Diethyl phthalate and dibutyl phthalate disrupt sirtuins expression in the HepG2 cells. Toxicology Research, 2024.
  • Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing b
  • Comparing the cytotoxicity and genotoxicity induced by compounds with different phototoxic properties. UPF.
  • Effects of acute insecticide exposure on neuronal activity in vitro in rat cortical cultures.
  • Endocrine Disruptors: from Scientific Evidence to Human Health Protection. European Parliament.
  • In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. DSpace@Utrecht University.
  • DIISOOCTYL ACID PHOSPH
  • Advancing Endocrine Disruptors via In Vitro Evalu
  • Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes. PMC.
  • Assessment of Endocrine-Disrupting Properties in Cosmetic Ingredients: Focus on UV Filters and Alternative Testing Methods. University of Barcelona.
  • Effects of acute insecticide exposure on neuronal activity in vitro in rat cortical cultures. Neurotoxicology, 2024.
  • Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK.
  • Cell toxicity mechanism and biomarker. PMC.
  • PFOS Elicits Cytotoxicity in Neuron Through Astrocyte-Derived CaMKII-DLG1 Signaling In Vitro Rat Hippocampal Model.
  • a review on genotoxicity, its molecular mechanisms, regulatory testing in drug development. IJPSR, 2019.
  • Endocrine disruption activity of selected BPA alternatives - findings
  • Cytotoxicity Assays – wh
  • Mechanism of CELL MEDI
  • Synthesis and in Vitro Toxicity Assessment of Different Nano-Calcium Phosph
  • Mechanisms of toxicity at the cellular and molecular levels. Fiveable.
  • DIISOOCTYL ACID PHOSPH
  • Diphenyl Phosphate-Induced Toxicity During Embryonic Development. eScholarship.org.
  • Studies of inositol phosphate export
  • Neurobiological effects of phospholipids in vitro: Relevance to stress-rel

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Methodological & Application

Application Note: Advanced Solvent Extraction of Rare Earth Elements Using D2EHPA

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Metallurgical Scientists, and Separation Chemists Level: Advanced / Expert Document Type: Technical Application Note & Standard Operating Protocol

Introduction and Mechanistic Principles

The separation and purification of Rare Earth Elements (REEs) from pregnant leach solutions (PLS) is a critical bottleneck in the critical minerals supply chain. Di-(2-ethylhexyl)phosphoric acid (D2EHPA) is the industry-standard organophosphorus acidic extractant due to its high extraction capacity, chemical stability, and favorable separation factors for heavy rare earth elements (HREEs) over light rare earth elements (LREEs)[1].

As a Senior Application Scientist, I emphasize that successful solvent extraction (SX) is not merely about mixing two phases; it is about precise thermodynamic and kinetic control of a liquid-liquid interface.

The Cation Exchange Mechanism

In aliphatic diluents like kerosene, D2EHPA exists predominantly as a hydrogen-bonded dimer (


). The extraction of trivalent REE ions (

) follows a cation exchange mechanism[2]:


Causality of pH Dependence: The liberation of three protons (


) for every REE ion extracted inherently drives the aqueous pH down. According to Le Chatelier’s principle, this accumulation of protons pushes the equilibrium to the left, prematurely halting extraction. To counteract this, the organic phase is often saponified  (partially neutralized with 

or

) prior to extraction, replacing the exchangeable protons with sodium or ammonium ions, thereby buffering the aqueous phase pH during the reaction[3].
Overcoming Third-Phase Formation

A common failure mode in D2EHPA systems is "third-phase formation"—the splitting of the organic phase into a diluent-rich top layer and a dense, metal-loaded organometallic bottom layer. This occurs when the


 complex exceeds its solubility limit in the non-polar diluent[4].
  • Prevention Strategy: Maintaining a high D2EHPA-to-metal molar ratio (typically >6.0) prevents the onset of the third phase[4]. Alternatively, adding phase modifiers like isodecanol or utilizing synergistic extractants like Tributyl Phosphate (TBP) disrupts the rigid reverse-micelle structures that cause phase splitting[5][6].

Process Visualization

SX_Workflow PLS Pregnant Leach Solution (Aqueous) Ext Extraction Stage (Mixer-Settler) PLS->Ext Org Saponified D2EHPA (Organic) Org->Ext Raff Raffinate (Depleted Aqueous) Ext->Raff Depleted Load Loaded Organic Phase Ext->Load REE-D2EHPA Complex Scrub Scrubbing Stage (Dilute Acid) Load->Scrub Co-extracted Impurities Strip Stripping Stage (High Acid) Scrub->Strip Strip->Org Regenerated Extractant REE Purified REE Solution Strip->REE Aqueous REE

Continuous counter-current solvent extraction workflow for REE purification.

Mechanism Aqueous Aqueous Phase REE³⁺ + 3H⁺ Interface Liquid-Liquid Interface Ion Exchange Zone Aqueous->Interface REE³⁺ diffusion Interface->Aqueous 3H⁺ released (pH drop) Complex Organometallic Complex REE(HL₂)₃ Interface->Complex Forward Extraction (pH > 1.5) Organic Organic Phase 3(H₂L₂) Dimer Organic->Interface D2EHPA dimerization Complex->Aqueous Acid Stripping (pH < 0)

Thermodynamic mechanism of cation exchange at the liquid-liquid interface.

Quantitative Data & Optimal Parameters

The efficiency of D2EHPA is highly dependent on the target REE, the aqueous feed acidity, and the extractant concentration. D2EHPA exhibits a strong preference for heavier REEs (e.g., Y, Yb, Er) over lighter ones (La, Ce, Nd)[1][7].

Table 1: Summary of Optimized Extraction & Stripping Parameters

ParameterOptimal Range / ValueMechanistic RationaleReference
Aqueous pH (Feed) 1.5 – 2.0Maximizes REE extraction (>95%) while suppressing the co-extraction of impurities like Fe(III) and Al(III).[2]
D2EHPA Concentration 1.0 M – 1.8 M (in kerosene)High concentrations (e.g., 1.8 M) are required to extract HREEs efficiently and prevent third-phase formation.[1][4][7]
Contact Time 60 – 120 secondsREE extraction kinetics are rapid; equilibrium is typically reached within 60 seconds.[2]
Stripping Agent 4.0 M

or

High proton concentration (

) forcefully reverses the extraction equilibrium, stripping >95% of loaded REEs.
[1][8]
Synergistic Additives TBP or Lactic AcidTBP acts as a phase modifier; Lactic acid acts as an aqueous complexing agent to improve adjacent REE separation factors (e.g., Nd/La).[5][9]

Experimental Protocol: Two-Stage Selective Extraction

The following self-validating protocol is designed to selectively separate HREEs from LREEs using a two-stage approach, ensuring high purity and preventing extractant degradation.

Phase 1: Reagent Preparation & Saponification
  • Organic Phase Preparation: Dilute technical-grade D2EHPA (95% purity) in aliphatic kerosene to achieve a 1.8 M concentration[1].

  • Saponification (Optional but Recommended for High-Grade PLS):

    • Slowly add 10 M

      
       to the organic phase under vigorous stirring until 30-40% of the D2EHPA is converted to the sodium salt (
      
      
      
      -D2EHPA).
    • Validation Check: The organic phase should remain clear. Cloudiness indicates excessive saponification leading to reverse micelle agglomeration[3].

Phase 2: Stage 1 - HREE Extraction
  • Feed Adjustment: Adjust the Pregnant Leach Solution (PLS) to pH 1.5 using dilute

    
     or 
    
    
    
    [2].
  • Contact: Mix the aqueous PLS and the 1.8 M D2EHPA organic phase at an Organic-to-Aqueous (O/A) ratio of 1:1 in a jacketed separation funnel or mixer-settler at 25°C.

  • Mixing: Agitate vigorously for 60 to 120 seconds. Note: Extended mixing beyond 5 minutes does not improve REE yield but may increase the co-extraction of iron[2].

  • Phase Separation: Allow 5–10 minutes for complete phase disengagement.

  • Result: >90% of HREEs (e.g., Dy, Y, Yb) will partition into the loaded organic phase, while >95% of LREEs (La, Ce, Nd) remain in the aqueous raffinate[1].

Phase 3: Stage 2 - LREE Extraction
  • Raffinate Adjustment: Collect the aqueous raffinate from Stage 1. The pH will have dropped due to proton exchange. Readjust the pH to 1.6 – 1.7[1].

  • Contact: Introduce a fresh batch of 1.8 M D2EHPA (or a synergistic mixture of D2EHPA/TBP) to the adjusted raffinate[1][5].

  • Extraction: Agitate for 2 minutes and allow phase separation. This step will recover >93% of the remaining LREEs[1].

Phase 4: Scrubbing and Stripping
  • Scrubbing (Impurity Removal): Contact the loaded organic phases with a dilute acid (0.1 M

    
    ) at an O/A ratio of 2:1 to scrub co-extracted impurities (like Ca or trace Al) without stripping the REEs.
    
  • Stripping (REE Recovery): Contact the scrubbed organic phase with 4.0 M

    
     or 5.0 M 
    
    
    
    at an O/A ratio of 1:1[1][8].
  • Agitation & Recovery: Mix for 5 minutes. The high acid concentration drives the REEs back into the aqueous phase. The regenerated D2EHPA organic phase can now be recycled back to Phase 1.

References

  • Source: Advanced Materials Research (Scientific.Net)
  • Solvent Extraction Study of Rare Earths from Nitrate Medium by the Mixtures of TBP and D2EHPA in Kerosene Source: Journal of Metals, Materials and Minerals URL
  • Solvent Extraction of Lanthanum Ion from Chloride Medium by Di-(2-ethylhexyl)
  • Source: OSTI.
  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance Source: MDPI URL
  • Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA Source: SCIRP URL
  • Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA)
  • Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction Source: SciSpace URL

Sources

"Phosphoric acid, isooctyl ester" for cobalt-nickel separation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Cobalt-Nickel Separation Using Phosphoric Acid, Isooctyl Ester

Introduction & Chemical Context

Phosphoric acid, isooctyl ester—universally recognized in hydrometallurgical literature as Di-(2-ethylhexyl) phosphoric acid (D2EHPA) or P204[1]—is a benchmark acidic organophosphorus extractant. In the context of critical mineral recovery, such as the recycling of spent lithium-ion batteries and the synthesis of high-purity precursors, separating Cobalt (Co²⁺) from Nickel (Ni²⁺) is notoriously difficult due to their adjacent positions on the periodic table and nearly identical ionic radii. D2EHPA overcomes this challenge by exploiting subtle differences in the coordination chemistry of these transition metals[2].

Mechanistic Causality: Why D2EHPA Selects Cobalt

The selectivity of D2EHPA for Co²⁺ over Ni²⁺ is not driven by charge density, but by coordination geometry and steric hindrance .

In an aqueous sulfate medium, both metals exist as hydrated octahedral complexes. When the aqueous phase is contacted with an organic phase containing D2EHPA dimers (H₂A₂), a cation exchange reaction occurs at the liquid-liquid interface[3]:

M²⁺(aq) + 2(H₂A₂)(org) ⇌ M(HA₂)₂(org) + 2H⁺(aq)

  • Cobalt's Thermodynamic Advantage: Co²⁺ readily sheds its hydration sphere to form a tetrahedral complex with the D2EHPA ligands. This geometry minimizes steric repulsion between the bulky isooctyl (2-ethylhexyl) chains of the extractant, making the resulting Co-D2EHPA complex highly stable and lipophilic.

  • Nickel's Steric Hindrance: Ni²⁺ strongly prefers an octahedral coordination geometry. To satisfy this within the organic phase, it must retain two water molecules, forming Ni(HA₂)₂·2H₂O. The bulky isooctyl chains clash sterically in this crowded octahedral arrangement, rendering the extraction of nickel thermodynamically unfavorable at the same pH.

Mechanism Aqueous Aqueous Phase (Co2+ & Ni2+ in Sulfate) Interface Phase Interface (pH Control: 3.5 - 4.5) Aqueous->Interface CoComplex Co(HA2)2 Complex (Tetrahedral, Lipophilic) Interface->CoComplex Cation Exchange (Releases 2H+) NiComplex Ni2+ Remains Aqueous (Octahedral, Hindered) Interface->NiComplex Steric Rejection Organic Organic Phase (D2EHPA Dimers) Organic->Interface

Fig 1. Mechanistic pathway of Co²⁺ and Ni²⁺ differentiation at the D2EHPA phase interface.

Quantitative Extraction Parameters

Because the extraction mechanism releases protons (H⁺), the aqueous pH drops continuously during the reaction. If the pH falls below 3.0, the equilibrium shifts to the left, halting extraction. Therefore, maintaining the pH within a strict optimal window is the master variable for achieving high separation factors.

Table 1: Comparative Extraction Parameters for D2EHPA in Co/Ni Systems

ParameterCobalt (Co²⁺)Nickel (Ni²⁺)
Optimal Extraction pH Window 3.5 – 4.2> 5.0
Preferred Coordination Geometry TetrahedralOctahedral
Primary Extracted Species Co(HA₂)₂Ni(HA₂)₂·2H₂O
Separation Factor (β Co/Ni) > 800 (at pH 4.0, 40% saponified)[3]Reference Baseline
Stripping Acid Requirement 0.5 M H₂SO₄N/A (Remains in Raffinate)

Self-Validating Experimental Protocol

The following protocol details a continuous counter-current solvent extraction (SX) workflow. It is designed as a self-validating system : the chemical scrubbing stage inherently corrects for upstream co-extraction errors, ensuring the final product meets battery-grade purity standards (>99.9%).

Phase 1: Extractant Saponification (Pre-neutralization)
  • Causality: To prevent the pH from plummeting and halting the extraction of Co²⁺, D2EHPA must be partially converted to its sodium salt. This buffers the system, absorbing the H⁺ ions released during metal loading[3].

  • Step-by-Step:

    • Prepare a 20–30% (v/v) solution of D2EHPA in an aliphatic diluent (e.g., kerosene).

    • Add 10 M NaOH dropwise under vigorous agitation at 40°C until a saponification degree of 40% is reached.

    • Validation Check: Titrate an aliquot of the organic phase to confirm the concentration of Na⁺. The pH of the resulting organic phase should remain stable upon contact with a neutral aqueous blank.

Phase 2: Extraction Stage (Loading)
  • Causality: Selectively transferring Co²⁺ into the organic phase while rejecting Ni²⁺ into the aqueous raffinate[2].

  • Step-by-Step:

    • Contact the saponified D2EHPA organic phase with the aqueous sulfate feed (containing Co²⁺ and Ni²⁺) at an Organic-to-Aqueous (O:A) ratio of 1:1 in a mixer-settler.

    • Maintain the operating temperature between 25°C and 40°C to optimize phase disengagement kinetics.

    • Validation Check: Continuously monitor the equilibrium pH. It must stabilize between 3.5 and 4.2. Allow phase separation. The loaded organic phase now contains Co²⁺ and trace amounts of physically entrained Ni²⁺.

Phase 3: Scrubbing Stage (Purity Enforcement)
  • Causality: A small fraction of Ni²⁺ is inevitably co-extracted. Scrubbing utilizes Le Chatelier's principle: by introducing a highly concentrated, pure Co²⁺ solution, the equilibrium is forced to exchange the trace Ni²⁺ in the organic phase for Co²⁺[2].

  • Step-by-Step:

    • Contact the loaded organic phase with a pure CoSO₄ scrubbing solution (10–20 g/L Co²⁺) at an O:A ratio of 5:1.

    • Validation Check: Analyze the aqueous scrub liquor via ICP-OES. A successful scrub will show a measurable spike in Ni²⁺ concentration in the aqueous phase, confirming its complete displacement from the organic phase.

Phase 4: Stripping Stage (Product Recovery)
  • Causality: Reversing the pH gradient forces the Co²⁺ out of the lipophilic complex and regenerates the D2EHPA extractant for the next cycle.

  • Step-by-Step:

    • Contact the scrubbed, highly pure Co-loaded organic phase with 0.5 M H₂SO₄ at an O:A ratio of 1:1.

    • The high proton concentration (pH < 1.0) drives the equilibrium entirely to the left, stripping >99.9% of the Co²⁺ into the aqueous phase.

    • Validation Check: The resulting aqueous phase is collected as the high-purity CoSO₄ precursor. The stripped organic phase is routed back to Phase 1 for re-saponification.

Workflow Feed Aqueous Feed (Co2+, Ni2+) Extraction Extraction Stage (pH 3.5-4.2) Feed->Extraction Extractant Organic Phase (Saponified D2EHPA) Extractant->Extraction LoadedOrg Loaded Organic (Co-D2EHPA + trace Ni) Extraction->LoadedOrg Organic Phase Raffinate Aqueous Raffinate (Purified Ni2+) Extraction->Raffinate Aqueous Phase Scrubbing Scrubbing Stage (CoSO4 Wash) LoadedOrg->Scrubbing ScrubbedOrg Scrubbed Organic (Pure Co-D2EHPA) Scrubbing->ScrubbedOrg Organic Phase ScrubLiquor Scrub Liquor (Recycled to Feed) Scrubbing->ScrubLiquor Aqueous Phase Stripping Stripping Stage (0.5 M H2SO4) ScrubbedOrg->Stripping CoProduct Cobalt Product (High Purity CoSO4) Stripping->CoProduct Aqueous Phase RegenOrg Regenerated D2EHPA Stripping->RegenOrg Organic Phase RegenOrg->Extractant Saponification (NaOH)

Fig 2. Continuous solvent extraction workflow for Co/Ni separation using saponified D2EHPA.

References

  • Title: Bis(2-ethylhexyl)
  • Source: tandfonline.
  • Title: Separation of Co(II), Mn(II), and Ni(II)

Sources

High-Efficiency Liquid-Liquid Extraction of Zinc(II) from Industrial Effluents Using Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Engineers, and Environmental Scientists Application: Hydrometallurgical recovery, industrial wastewater remediation, and high-purity zinc sulfate production.

Executive Summary

The selective recovery of heavy metals from industrial effluents (e.g., electroplating wastewater, mining leach residues) is a critical mandate for both environmental compliance and resource circularity. Among organophosphorus extractants, the isooctyl phosphate derivative Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is the industry standard for the liquid-liquid extraction (solvent extraction or SX) of Zinc(II)[1]. D2EHPA exhibits exceptional selectivity for zinc over impurities like nickel, calcium, and magnesium, facilitating the production of high-purity zinc sulfate suitable for electrowinning[2],[3].

This application note provides a comprehensive, self-validating protocol for the optimization and execution of Zn(II) extraction using D2EHPA, grounded in established thermodynamic principles and field-proven hydrometallurgical workflows.

Mechanistic Principles: The Cation Exchange Equilibrium

To design a robust extraction protocol, one must first understand the underlying chemical causality. In aliphatic diluents (such as kerosene or ShellSol D100), D2EHPA exists predominantly as a hydrogen-bonded dimer, denoted as


[1],[4].

The extraction of


 proceeds via a cation exchange mechanism  at the aqueous-organic interface. The metal cation displaces the acidic protons of the D2EHPA dimer to form a hydrophobic, organometallic complex that partitions into the organic phase[4]:


Causality of pH Dependence: According to Le Chatelier's principle, the release of


 ions into the aqueous phase during extraction drives the pH down. If the pH drops too low (typically below 1.5), the high proton concentration forces the equilibrium to the left, prematurely halting zinc extraction[2],[4]. Therefore, meticulous pH control—or the pre-saponification of the extractant—is the single most critical variable in this workflow[4].

G Aq Aqueous Effluent (Zn2+, Impurities) Mix Aqueous-Organic Interface (Cation Exchange) Aq->Mix Org Organic Phase (D2EHPA Dimers) Org->Mix Load Loaded Organic (Zn-D2EHPA Complex) Mix->Load Zn2+ Extracted Raff Raffinate (H+ Enriched, pH Drop) Mix->Raff 2H+ Released

Fig 1: Cation exchange mechanism of Zn(II) extraction by D2EHPA dimers.

Optimization Parameters & Quantitative Data

The efficiency of the SX circuit is governed by four primary parameters. The data below synthesizes optimal operational windows based on established hydrometallurgical studies[2],[3],[5].

ParameterOptimal RangeMechanistic Effect & Causality
Equilibrium pH 2.5 – 3.5At pH > 2.5, Zn extraction exceeds 98%[2],[5]. Higher pH (>4.0) risks the co-extraction of impurities (like Ca/Mg) and the precipitation of metal hydroxides[3].
D2EHPA Concentration 15% – 20% (v/v)Provides sufficient stoichiometric capacity for Zn²⁺ coordination. Concentrations >20% increase organic phase viscosity, severely degrading phase disengagement times[3],[5].
O/A Phase Ratio 1:1 to 2:1An Organic-to-Aqueous (O/A) ratio of 1:1 allows for quantitative extraction in a single theoretical stage under optimal pH[3],[5].
Temperature 25°C – 40°CThe extraction is mildly endothermic. Elevated temperatures improve kinetic transfer rates and phase separation but accelerate diluent evaporation[3].

Experimental Protocol: A Self-Validating System

This protocol outlines a continuous counter-current extraction workflow. It is designed as a self-validating system : built-in analytical checkpoints ensure that thermodynamic equilibrium and mass balance are maintained throughout the procedure.

Phase 1: Effluent Pre-Treatment (Iron Removal)

Causality: Iron(III) has a significantly higher affinity for D2EHPA than Zinc(II). If present, Fe(III) will irreversibly bind to the extractant, "poisoning" the organic phase and requiring highly concentrated HCl for regeneration[1].

  • Adjust the industrial effluent to pH 3.5 – 4.0 using

    
     or 
    
    
    
    .
  • Aerate the solution or add a mild oxidant (e.g.,

    
    ) to ensure all iron is oxidized to Fe(III).
    
  • Filter the precipitated ferric hydroxide/goethite.

  • Validation Checkpoint: Assay the filtrate via ICP-OES. Fe concentration must be < 5 mg/L before proceeding to SX.

Phase 2: Solvent Preparation
  • Prepare the organic phase by diluting D2EHPA to 20% (v/v) in an aliphatic diluent (e.g., ShellSol D100 or kerosene)[1],[3],[5].

  • (Optional but Recommended) Add 3-5% (v/v) Tri-butyl phosphate (TBP) as a phase modifier. TBP prevents the formation of third-phase emulsions ("crud") and accelerates phase disengagement[5].

Phase 3: Counter-Current Extraction
  • Introduce the pre-treated aqueous effluent and the organic solvent into a mixer-settler unit at an O/A ratio of 1:1[5].

  • Agitate at 400-600 RPM for 10 minutes at 25°C[3].

  • Self-Validating pH Control: Monitor the pH of the emulsion continuously. As extraction proceeds, the pH will drop. Titrate dropwise with 1M

    
     to maintain the equilibrium pH strictly between 2.5 and 3.0[2],[5].
    
  • Allow 5-10 minutes for phase disengagement in the settler. Separate the loaded organic phase from the aqueous raffinate.

Phase 4: Scrubbing (Impurity Removal)

Causality: Minor amounts of


 and 

may co-extract with zinc[3]. By contacting the loaded organic with a dilute, high-purity

solution (e.g., 20 g/L), Le Chatelier's principle dictates that the excess

will displace the weakly bound

impurities back into the aqueous phase[3].
  • Contact the loaded organic phase with the zinc scrub liquor at an O/A ratio of 5:1.

  • Mix for 5 minutes, allow phases to separate, and route the scrubbed organic phase to the stripping stage.

Phase 5: Stripping (Zinc Recovery)

Causality: To recover the zinc and regenerate the D2EHPA, the extraction equilibrium must be violently reversed. Flooding the system with protons (low pH) protonates the D2EHPA dimers, forcing the release of


[2].
  • Contact the scrubbed organic phase with 1.5 M to 2.0 M

    
     (spent electrolyte) at an O/A ratio of 2:1[2].
    
  • Mix for 10 minutes. The high acid concentration will strip >99% of the zinc into the aqueous phase[2],[3].

  • Separate the phases. The highly concentrated, purified aqueous

    
     solution is now ready for electrowinning. The regenerated organic solvent is recycled back to Phase 3.
    

Workflow Feed Pre-treated Effluent Ext Extraction Stage (pH 2.5-3.0) Feed->Ext Scrub Scrubbing Stage (Dilute ZnSO4) Ext->Scrub Loaded Organic Strip Stripping Stage (1.5M H2SO4) Scrub->Strip Scrubbed Organic Prod High-Purity ZnSO4 Product Strip->Prod Aqueous Phase Regen Regenerated D2EHPA Solvent Strip->Regen Organic Phase Regen->Ext

Fig 2: Continuous counter-current solvent extraction workflow for zinc recovery.

Analytical Validation & Mass Balance

To ensure the trustworthiness of the protocol, a mass balance calculation must be performed across the extraction circuit. Analyze the Zinc concentration (


) in the Feed, Raffinate, and Stripped Product using Atomic Absorption Spectroscopy (AAS).

Calculate the Distribution Ratio (D) and Extraction Efficiency (%E) :




Validation Rule: The total mass of zinc in the feed must equal the sum of the zinc in the raffinate and the zinc in the loaded organic phase (within a


 margin of error). Failure to close the mass balance indicates third-phase formation (crud), solvent degradation, or inaccurate phase volume measurements.

References

  • Source: journalssystem.
  • Source: seprm.
  • Source: researchgate.
  • Title: Recovery of zinc sulphate from industrial effluents by liquid–liquid extraction using D2EHPA (di-2-ethylhexyl phosphoric acid)
  • Source: researchgate.

Sources

Application Note: Diisooctyl Phosphate (DIOP) as a Multifunctional Plasticizer and Carrier in Polymer Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition away from legacy phthalate plasticizers has accelerated the adoption of multifunctional additives in polymer science. Diisooctyl phosphate (DIOP) —often utilized interchangeably in industry with its specific isomer bis(2-ethylhexyl) phosphate (B2EHP)—is a highly versatile phosphate ester[1]. Beyond traditional plasticization, DIOP serves a dual-function role: it imparts robust flame-retardant properties to polymer matrices and acts as an active carrier/extractant in specialized applications such as Polymer Inclusion Membranes (PIMs)[2][3]. This application note provides researchers and formulation scientists with mechanistic insights, quantitative formulation guidelines, and self-validating protocols for integrating DIOP into advanced polymer systems.

Mechanistic Principles

Plasticization and Free Volume Expansion

DIOP operates via the free volume theory of plasticization. When compounded into rigid polymer matrices like Polyvinyl Chloride (PVC) or Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP), the bulky branched aliphatic chains (isooctyl/2-ethylhexyl groups) interpose themselves between polymer chains. This physical disruption attenuates intermolecular dipole-dipole interactions and hydrogen bonding, thereby increasing the free volume. Consequently, the glass transition temperature (


) is lowered, transforming a brittle polymer into a flexible, processable material[4].
Flame Retardancy via Char Formation

Unlike conventional aliphatic plasticizers (e.g., adipates or sebacates), phosphate esters like DIOP inherently improve the thermal stability and fire resistance of the host polymer[5]. Upon exposure to high thermal stress, DIOP decomposes to release phosphoric acid. This acid catalyzes the dehydration and cross-linking of the polymer backbone, promoting the formation of a carbonaceous char layer. This char acts as a thermal insulator and a mass-transport barrier, starving the flame of combustible volatiles[2].

Metal Ion Chelation in PIMs

In hydrometallurgical and environmental remediation applications, DIOP is embedded into PIMs. The acidic phosphoryl group (


 and 

) acts as a potent chelating agent. It facilitates the phase-transfer extraction of transition metals, rare-earth ions, and toxic colorants (e.g., malachite green) from aqueous environments directly into the polymer membrane[3][4].

Mechanism DIOP Diisooctyl Phosphate (DIOP) Polymer Polymer Matrix (PVC, PVDF, PANI) DIOP->Polymer Compounding FreeVol Increased Free Volume (Lower Tg) Polymer->FreeVol Chain Separation Coord Metal Ion Chelation (PIMs Carrier) Polymer->Coord Phase-Transfer Flame Phosphoric Acid Release & Char Formation Polymer->Flame Thermal Stress

Mechanistic pathways of diisooctyl phosphate acting as a plasticizer, carrier, and flame retardant.

Formulation Guidelines & Quantitative Data

The selection of a plasticizer dictates the mechanical, thermal, and regulatory profile of the final polymer product. Table 1 benchmarks DIOP against legacy and emerging plasticizers.

Table 1: Comparative Properties of Common Polymer Plasticizers

PlasticizerChemical ClassPrimary FunctionFlame RetardancyRegulatory & Toxicity Profile
DIOP / B2EHP Phosphate EsterPlasticizer & ExtractantHigh Corrosive (R34); Emerging alternative[5][6]
DOP PhthalateGeneral PlasticizerLowRestricted Endocrine Disruptor[3]
DINCH CyclohexanoateGeneral PlasticizerLowCommercial/Safe profile[5]
TEHP Phosphate EsterFlame Retardant PlasticizerHighMonitored for bioaccumulation[5]

Table 2: Standard Formulation Matrix for DIOP-based PIMs

ComponentReagentWeight % (w/w)Causal Function in Matrix
Base PolymerPVDF-co-HFP50 - 60%Provides the structural, chemically inert backbone.
AdditiveDIOP30 - 40%Lowers

for flexibility; acts as the active metal carrier.
ModifierNPOE (Optional)0 - 10%Enhances transport kinetics and membrane permeability.
SolventTHFN/ADissolves polymer; evaporates completely during casting.

Experimental Protocols

Protocol 1: Fabrication of DIOP-Plasticized PVDF-co-HFP Inclusion Membranes

This self-validating protocol ensures the creation of defect-free membranes for separation science.

  • Polymer Dissolution: Weigh 500 mg of PVDF-co-HFP and dissolve it in 10 mL of anhydrous Tetrahydrofuran (THF). Causality: THF possesses a high vapor pressure, allowing for controlled evaporation which prevents membrane porosity defects.

  • Additive Integration: Add 350 mg of DIOP dropwise to the polymer solution[3].

  • Homogenization: Subject the mixture to ultrasonication for 30 minutes at room temperature. Causality: Ultrasonication ensures micro-level dispersion of DIOP within the polymer matrix, preventing localized plasticizer pooling or phase separation.

  • Membrane Casting: Pour the homogenous solution onto a pre-cleaned, leveled glass Petri dish. Use a doctor blade set to 200 µm to ensure uniform thickness.

  • Controlled Evaporation: Cover the dish with a perforated watch glass and allow the solvent to evaporate over 24 hours at 25°C. Causality: Rapid evaporation causes surface skinning and traps residual solvent, leading to inaccurate thermal (

    
    ) measurements.
    
  • Peeling & Storage: Carefully peel the transparent membrane from the glass using a few drops of deionized water to break the surface tension. Store in a desiccator.

Workflow S1 1. Polymer Dissolution Dissolve PVDF-co-HFP in THF S2 2. Additive Integration Add DIOP (Plasticizer/Carrier) S1->S2 S3 3. Homogenization Ultrasonication for 30 min S2->S3 S4 4. Membrane Casting Doctor Blade technique on glass S3->S4 S5 5. Solvent Evaporation 24h at 25°C under controlled vapor S4->S5 S6 6. Validation DSC, TGA, and Tensile Testing S5->S6

Step-by-step experimental workflow for fabricating DIOP-plasticized Polymer Inclusion Membranes.

Protocol 2: Compounding DIOP in Conductive Polyaniline (PANI) Blends

Polyaniline is notoriously intractable due to its stiff backbone and strong intermolecular hydrogen bonding. DIOP is utilized here as a secondary dopant and plasticizer[7].

  • Primary Doping: Synthesize emeraldine base PANI and dope with a primary functional acid (e.g., Camphorsulfonic acid) to induce conductivity.

  • Plasticization: Introduce 15% (w/w) DIOP into the PANI matrix using a twin-screw extruder at 150°C. Causality: DIOP disrupts the rigid hydrogen-bonded network of PANI. This significantly lowers the percolation threshold required for conductivity and enhances the melt-processability of the polymer[7].

  • Film Extrusion: Extrude the plasticized PANI into thin films and rapidly cool on a chill roll to lock in the amorphous, highly conductive state.

Analytical Validation

To validate the efficacy of the DIOP integration, the following analytical pipeline must be executed:

  • Differential Scanning Calorimetry (DSC): Scan from -80°C to 150°C at 10°C/min. A successful plasticization is validated by a singular, shifted

    
     that is lower than the neat polymer. Two distinct 
    
    
    
    peaks indicate phase separation (poor compatibility).
  • Thermogravimetric Analysis (TGA): Heat samples to 600°C in a nitrogen atmosphere. DIOP-plasticized polymers should exhibit a higher char yield at 600°C compared to unplasticized controls, validating the flame-retardant mechanism.

  • Tensile Testing (ASTM D638): Measure the elongation at break. An optimal DIOP concentration will yield a >150% increase in elongation compared to the neat polymer without catastrophic loss of tensile strength.

Troubleshooting & Safety

Formulation Troubleshooting
  • Membrane Exudation ("Sweating"): If droplets form on the surface of the polymer over time, the DIOP concentration has exceeded its thermodynamic solubility limit in the matrix. Solution: Reduce DIOP w/w% or incorporate a compatibilizer.

  • Anti-Plasticization Effect: If the polymer becomes more brittle upon adding DIOP, the concentration is too low. At very low concentrations, plasticizers can facilitate localized chain ordering (crystallization) rather than free volume expansion. Solution: Ensure DIOP concentration is above the 10-15% threshold.

Safety and Environmental Handling

DIOP is classified as a corrosive substance (Hazard Codes: R34, R21) and causes severe skin burns and eye damage[6].

  • PPE Requirements: Formulators must use heavy-duty nitrile gloves, chemical splash goggles, and operate within a certified fume hood.

  • Environmental Profile: While DIOP is an effective alternative to phthalates, it has an estimated

    
     of 
    
    
    
    , indicating it is highly immobile in soil[1]. Disposal must comply with local hazardous waste regulations to prevent aquatic contamination.

References

  • Diisooctyl phosphate | C16H35O4P | CID 103474 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Di(isooctyl) phosphate - Physico-chemical Properties and Safety Source: ChemBK URL:[Link]

  • Chemical structure of bis-(2-ethylhexyl) phosphate (B2EHP) Source: ResearchGate URL:[Link]

  • Processing of Conducting Polymers | Solubility and Plasticization Source: Scribd URL:[Link]

  • Global Environmental and Toxicological Data of Emerging Plasticizers Source: National Institutes of Health (NIH) URL:[Link]

Sources

"Phosphoric acid, isooctyl ester" as a corrosion inhibitor for steel

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phosphoric Acid, Isooctyl Ester (IOAP) as an Advanced Corrosion Inhibitor for Steel Surfaces

Executive Summary & Chemical Profile

Phosphoric acid, isooctyl ester—commonly referred to as isooctyl acid phosphate (IOAP)—represents a highly effective class of organic film-forming corrosion inhibitors. With a molecular weight of 210.21 g/mol [1], this compound is extensively utilized in the formulation of metalworking fluids, heat transfer systems[2], and pressure-packaged aerosols[3]. Comprising a mixture of mono- and di-isooctyl phosphates, IOAP leverages its amphiphilic structure to passivate carbon steel surfaces, mitigating both anodic metal dissolution and cathodic reduction processes in aggressive aqueous and vapor environments[4].

Mechanistic Causality of Inhibition

The superior corrosion inhibition profile of IOAP is dictated by its dual-action molecular architecture, which functions via the following mechanisms:

  • Chemisorption via the Polar Head : The polar phosphate group acts as a strong electron donor. It adsorbs onto the metal surface, interacting with the vacant d-orbitals of the iron lattice to form a robust, insoluble iron-phosphate complex[5]. This isolates electron-prone ions in the solvent from the electrical double layer of the metal surface[4].

  • Hydrophobic Shielding via the Alkyl Tail : The branched, non-polar isooctyl chain extends outward into the bulk fluid. This creates a dense hydrophobic barrier that sterically repels water, oxygen, and aggressive anions (e.g., Cl⁻) away from the steel substrate[4].

  • Amine Neutralization for Vapor-Phase Efficacy : In closed systems, IOAP is frequently neutralized with amines (such as tertiary

    
     alkyl primary amines, cyclohexylamine, or morpholine) to form stable salts[3]. This neutralization not only buffers the inherent acidity of the raw phosphate ester[1] but also provides critical vapor-phase protection. Volatile amines partition into the headspace, condensing on non-immersed steel surfaces to halt vapor-phase electrochemical reactions[4]. Furthermore, nitrogen-containing phosphate ester formulations demonstrate significant anti-wear (AW) and extreme pressure (EP) properties, achieving superlubricity and minimizing wear rates on steel[6].
    

Mechanism Env Corrosive Environment (H2O, O2, Cl-) IOAP Isooctyl Acid Phosphate (IOAP) Env->IOAP Triggers application Head Polar Phosphate Group (Chemisorption) IOAP->Head Anchors to Tail Isooctyl Alkyl Chain (Hydrophobic Shield) IOAP->Tail Orients outward Steel Carbon Steel Surface (Fe Lattice) Head->Steel Passivation Layer Tail->Env Repels Electrolytes

Fig 1: Mechanism of action for IOAP film-forming corrosion inhibition on steel.

Experimental Protocols: Formulation & Validation

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of Amine-Neutralized IOAP Inhibitor Base

Objective: Prepare a stable, oil-soluble corrosion inhibitor blend capable of both liquid and vapor-phase protection.

  • Step 1: Stoichiometric Calculation. Measure IOAP and a tertiary

    
     alkyl primary amine in a 50/50 weight ratio[3].
    
    • Causality Rationale: Unneutralized IOAP is highly acidic and can paradoxically etch steel. Amine neutralization buffers the pH, enhances lipophilicity, and prevents the reduction of hydrogen ions to hydrogen gas at the metal wall[4].

  • Step 2: Controlled Addition. Slowly titrate the amine into the IOAP under continuous magnetic stirring at 40°C.

    • Causality Rationale: The acid-base neutralization is exothermic; controlling the temperature prevents the thermal degradation of the alkyl chains and maintains the integrity of the ester bonds.

  • Step 3: Vapor-Phase Fortification. Add 0.25 wt% morpholine to the cooled mixture[3].

    • Causality Rationale: Morpholine possesses a high vapor pressure, ensuring it partitions into the headspace to protect non-immersed steel surfaces from tiny liquid droplets in solvent vapor[4].

  • Validation Checkpoint : Measure the pH of a 1% aqueous dispersion of the final blend. A self-validating successful synthesis will yield a pH of 6.8–7.5. If the pH is <6.0, free acid remains, risking localized pitting corrosion.

Protocol 2: Electrochemical Validation (EIS & Potentiodynamic Polarization)

Objective: Quantify the inhibition efficiency (


) and validate the formation of the passivation layer on AISI carbon steel[5].
  • Step 1: Electrode Preparation. Abrade the steel working electrode using sequential SiC paper (up to 2000 grit), rinse with ethanol, and dry.

    • Causality Rationale: A uniform surface roughness eliminates localized stress concentrators, ensuring that measured current densities reflect the inhibitor's intrinsic performance rather than physical surface defects.

  • Step 2: Electrolyte Equilibration. Immerse the electrode in a 3.5% NaCl solution containing 500 ppm of the formulated IOAP blend for 45 minutes prior to testing.

    • Causality Rationale: Film-forming inhibitors require an incubation period to achieve steady-state adsorption equilibrium on the Fe lattice[5].

  • Step 3: EIS Measurement. Apply a 10 mV AC sinusoidal perturbation from 100 kHz to 10 mHz.

    • Causality Rationale: High-frequency data validates solution resistance, while low-frequency data isolates the charge transfer resistance (

      
      ) of the adsorbed phosphate film[5].
      
  • Step 4: Tafel Extrapolation. Sweep the potential from -250 mV to +250 mV vs. Open Circuit Potential (OCP) at a scan rate of 1 mV/s.

    • Causality Rationale: This determines the anodic and cathodic Tafel slopes, confirming whether the inhibitor acts via anodic blocking, cathodic suppression, or a mixed mechanism.

  • Validation Checkpoint : The system is self-validating if the Nyquist plot exhibits a single depressed semicircle (indicating purely charge-transfer controlled kinetics) and the calculated

    
     from both EIS and Tafel methods agree within a 5% margin of error.
    

Workflow Prep Surface Prep (SiC Abrasion) Equil Equilibration (3.5% NaCl + IOAP) Prep->Equil Uniform Lattice EIS EIS Analysis (AC 100kHz-10mHz) Equil->EIS Steady State Tafel Tafel Sweep (±250 mV vs OCP) Equil->Tafel Adsorption Valid Validation (η Agreement <5%) EIS->Valid R_ct Extraction Tafel->Valid i_corr Extraction

Fig 2: Experimental workflow for electrochemical validation of IOAP films.

Quantitative Data & Performance Metrics

Electrochemical studies consistently demonstrate that increasing the concentration of IOAP significantly enhances the charge transfer resistance and reduces the corrosion current density (


)[5]. The table below summarizes typical baseline performance metrics for IOAP formulations on carbon steel.

Table 1: Electrochemical Parameters and Inhibition Efficiency of IOAP on Carbon Steel in 3.5% NaCl

Inhibitor ConditionConcentration

(mV vs SCE)

(

)

(

)
Inhibition Efficiency (

%)
Blank (Uninhibited) 0 ppm-45045.2125N/A
Raw IOAP 100 ppm-43512.548072.3%
Raw IOAP 500 ppm-4102.1215095.3%
Amine-Neutralized IOAP 500 ppm-3950.8540098.2%

Data Interpretation: The anodic shift in


 combined with the drastic reduction in 

confirms that amine-neutralized IOAP acts as a highly efficient, mixed-type inhibitor with strong anodic predominance.

References

1.11 - nih.gov 1.23 - Google Patents 1.32 - Google Patents 1.56 - MDPI 1.13 4 - Dawsom 1.155 - Benchchem

Sources

Application Note: Isooctyl Phosphate as an Advanced Anti-Wear and Extreme Pressure Additive in Industrial Lubricant Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for high-performance industrial lubricants capable of operating under extreme boundary lubrication conditions has driven the development of advanced ashless additives. Isooctyl phosphate (IOP) and its derivatives—such as diisooctyl phosphate and alkyl amine isooctyl phosphate—have emerged as highly effective Anti-Wear (AW) and Extreme Pressure (EP) agents[1][2]. By leveraging tribochemical reactivity, IOP-based additives form robust, self-healing phosphorus-rich boundary films on metal surfaces, significantly reducing the coefficient of friction (COF) and wear volume[3]. This application note provides formulation scientists and tribologists with a comprehensive guide to the mechanisms, formulation strategies, and standardized validation protocols for IOP-enhanced lubricants.

Mechanistic Insights: The Causality of Friction Reduction

The efficacy of isooctyl phosphate is not merely physical; it is fundamentally chemical. Under the localized high temperatures and contact pressures (flash temperatures) generated at the asperities of steel-steel contacts, the phosphate ester undergoes a targeted decomposition and reaction pathway[3].

  • Surface Adsorption: The polar phosphate headgroup of IOP strongly adsorbs onto the positively charged metal surface, while the branched isooctyl tail provides a steric barrier that enhances solubility in non-polar base oils (e.g., Polyalphaolefins or Group III mineral oils)[4].

  • Tribochemical Reaction: As contact stress increases, the activation energy barrier is breached. The phosphate ester decomposes, reacting with the iron substrate to form a layered inorganic tribofilm primarily composed of iron phosphate (

    
    ), iron oxides (
    
    
    
    ,
    
    
    ), and polyphosphates[3].
  • Shear Accommodation: This tribofilm possesses a low shear strength compared to the underlying steel substrate. Instead of metal asperities welding and tearing (adhesive wear), the shear forces are accommodated by the continuous sacrificial shearing and self-healing of the phosphate film[2].

To prevent acidic corrosion of the metal components, IOP is frequently neutralized with long-chain amines (e.g., C12-14 alkyl amines) to form a phosphate amine salt[1]. This not only mitigates corrosion but provides a synergistic nitrogen-phosphorus (N-P) effect that further enhances load-carrying capacity[4].

TribochemicalPathway A Isooctyl Phosphate Additive in Base Oil B Physical Adsorption on Steel Asperities A->B Polar Headgroup Affinity C High Contact Stress & Flash Temperatures B->C Boundary Lubrication Regime D Tribochemical Decomposition (Cleavage of P-O-C bonds) C->D Activation Energy Reached E Formation of FePO4 Boundary Tribofilm D->E Reaction with Fe Substrate F Prevention of Metal-Metal Contact (Reduced COF & Wear) E->F Low Shear Strength Layer

Fig 1: Tribochemical pathway of Isooctyl Phosphate forming a boundary film.

Quantitative Performance Data

The integration of isooctyl phosphate derivatives into various base stocks consistently demonstrates substantial improvements in tribological metrics. The table below synthesizes empirical data from recent tribological evaluations utilizing SRV (Schwingung, Reibung, Verschleiss) tribometers and Four-Ball testers.

Base Lubricant SystemAdditive TypeConcentrationCOF ReductionWear Volume ReductionReference
150 SN Mineral Oil Phosphate Amine Salt (IL-NPAS)0.5 wt%34% – 36%80% – 90%[3]
Silicone Oil (UC-276) Diisooctyl phosphate-terminatedChemically Modified62.7%> 60%[2]
PAO4 (Polyalphaolefin) Alkyl amine isooctyl phosphate0.1 wt%Superlubricity (COF ~0.006)*Negligible Wear[1]

*Note: Superlubricity achieved in conjunction with Co-doped Diamond-Like Carbon (DLC) multilayer coatings[1].

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the formulation and tribological testing of IOP-enhanced lubricants.

Protocol A: Formulation of Amine-Neutralized Isooctyl Phosphate Lubricant

Objective: To formulate a stable, non-corrosive AW/EP lubricant blend.

  • Materials Preparation: Weigh the base oil (e.g., PAO or 150 SN mineral oil) to achieve the desired total volume.

  • Additive Weighing: Accurately weigh the isooctyl phosphate (e.g., diisooctyl phosphate, CAS: 298-07-7) and a neutralizing primary amine (e.g., C12-14 alkyl amine) in an equimolar ratio to ensure complete neutralization of the acidic proton[3][5].

  • Blending: Add the amine to the isooctyl phosphate slowly under continuous magnetic stirring at 300 RPM. An exothermic acid-base neutralization reaction will occur, forming the alkyl amine isooctyl phosphate salt[1].

  • Homogenization: Introduce the synthesized additive complex into the base oil at the target concentration (typically 0.1 wt% to 1.0 wt%). Stir the mixture at 60 °C for 2 hours to ensure complete micellar dispersion and homogeneity.

  • Validation: Test the Total Acid Number (TAN) of the formulated oil to verify that the acidic phosphate has been fully neutralized, preventing corrosive wear on metal substrates.

Protocol B: Tribological Evaluation via SRV-IV Tribometer

Objective: To evaluate the high-frequency, linear oscillating friction and wear performance.

  • Specimen Preparation: Utilize AISI 52100 steel balls (10 mm diameter, 626 HV) and steel discs (φ24.00 × 7.88 mm, 700 HV). Ultrasonically clean all specimens in petroleum ether and absolute ethanol for 15 minutes each, then dry with compressed nitrogen[2].

  • Test Setup: Mount the disc and ball in the SRV-IV tribometer chamber. Apply 3-4 drops (approx. 0.2 mL) of the formulated IOP lubricant to the contact area[2].

  • Parameters: Set the load to 50 N, oscillating frequency to 25 Hz, and stroke amplitude to 1 mm. Conduct the test at 25 °C (to simulate cold starts) and 100 °C (to simulate steady-state engine/gearbox temperatures) for 30 minutes[2][3].

  • Data Acquisition: Record the real-time friction coefficient curve. A sharp initial peak followed by a rapid drop and stabilization indicates the successful, rapid formation of the phosphate tribofilm[2].

Protocol C: Standardized Four-Ball Wear Test (ASTM D4172)

Objective: To determine the relative wear-preventing properties under boundary lubrication.

  • Preparation: Clean four highly polished 12.7 mm diameter steel balls. Place three balls in the test cup and lock them in place.

  • Lubrication: Pour approximately 10 mL of the IOP-formulated test sample into the ball pot, ensuring the three lower balls are completely submerged[6].

  • Execution: Insert the fourth ball into the chuck. Apply a standardized load of 392 N (40 kgf) and rotate the top ball at 1200 RPM for 60 minutes at a controlled temperature of 75 °C. (Note: Parameters can be adjusted to 20 kg / 1800 rpm / 54.4 °C based on specific hydraulic fluid standards[6]).

  • Measurement: After the test, clean the three lower balls and measure the wear scar diameter (WSD) under an optical microscope to the nearest 0.01 mm. A smaller WSD directly correlates to the efficacy of the isooctyl phosphate additive.

ExperimentalWorkflow N1 1. Formulation IOP + Amine + Base Oil N2 2. Homogenization 60°C, 2 Hours N1->N2 N3 3. Tribological Testing SRV-IV / Four-Ball N2->N3 N4 4. Data Acquisition Real-time COF & WSD N3->N4 N5 5. Surface Analysis SEM/EDS & XPS N4->N5

Fig 2: Experimental workflow for validating IOP-enhanced lubricant formulations.

Post-Test Surface Characterization

To validate the self-validating system of the protocol, the causality of the friction reduction must be proven via surface analysis:

  • SEM/EDS (Scanning Electron Microscopy / Energy Dispersive Spectroscopy): Analyze the wear scar morphology. A smooth surface with minimal abrasive grooves, combined with EDS mapping showing high concentrations of Phosphorus (P) and Oxygen (O) inside the wear track (but not outside), confirms localized tribofilm formation[2][7].

  • XPS (X-ray Photoelectron Spectroscopy): Perform XPS on the wear track. The presence of binding energy peaks corresponding to

    
     and 
    
    
    
    specifically matching iron phosphate (
    
    
    ) definitively proves the tribochemical mechanism outlined in Section 2[3].

References

  • Achieving Superlubricity: Development of Multilayer Co-Doped DLC Coatings and Tribological Evaluation with Eco-Friendly Base Oil and Low-SAPS Oil Formulations. MDPI. Available at:[Link]

  • Enhancing the Lubrication Performance of Steel–Steel Contacts Using a Novel Ionic Liquid Based on Phosphate Ammonium Salt as an Oil Additive. MDPI. Available at:[Link]

  • Exploring the Effect Mechanism of Alkyl Chain Lengths on the Tribological Performance of Ionic Liquids. ACS Omega. Available at:[Link]

  • Chemically Modified Silicone Oil with Enhanced Tribological and Anti-Foaming Properties. MDPI. Available at:[Link]

  • Tribological performance and lubrication mechanism of new gemini quaternary phosphonium ionic liquid lubricants. ResearchGate. Available at:[Link]

  • Phosphate based additives for hydraulic fluids and lubricating compositions (EP0821053A2).European Patent Office.

Sources

Application Notes and Protocols: Elucidating the Flame Retardant Mechanisms of Isooctyl Phosphoric Acid Esters in Polymeric Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The integration of flame retardants into polymeric materials is a critical aspect of modern material science, essential for meeting stringent safety standards in construction, electronics, automotive, and textile industries. Among the various classes of flame retardants, organophosphate esters (OPFRs) have emerged as highly effective and often more environmentally favorable alternatives to halogenated systems. This guide focuses on the flame retardant mechanisms of a specific subclass of OPFRs: isooctyl-containing phosphoric acid esters, such as isooctyl diphenyl phosphate (DPOP). These compounds function as additive flame retardants, often conferring the dual benefit of plasticization.[1][2]

Understanding the precise mechanisms by which these additives inhibit combustion is paramount for optimizing formulations and developing next-generation fire-safe materials. This document provides a detailed exploration of the dual-action flame retardant pathways—condensed-phase and gas-phase—and presents a suite of standardized protocols for their experimental validation. The content is designed for researchers and material scientists dedicated to the development and characterization of flame-retardant polymers.

Part 1: The Core Mechanisms of Flame Retardancy

The combustion of a polymer is a self-sustaining cycle known as the fire tetrahedron, requiring fuel, heat, oxygen, and an uninhibited chemical chain reaction.[3] Phosphorus-based flame retardants are uniquely effective because they can interrupt this cycle in two distinct domains: the solid (condensed) phase and the gas phase.[4][5][6]

Condensed-Phase Action: Building a Protective Barrier

The primary and most dominant mechanism for organophosphate esters is their action in the condensed phase.[3][6] This process transforms the polymer surface into a protective, insulating barrier.

Upon exposure to the heat from an incipient fire, the isooctyl phosphoric acid ester undergoes thermal decomposition. This degradation yields phosphoric acid and, subsequently, polyphosphoric acids.[6][7][8] These acidic species act as powerful catalysts, accelerating the dehydration and cross-linking of the underlying polymer matrix.[6][7][9] Instead of the polymer pyrolyzing into a large volume of flammable volatile gases (the fuel), it is converted into a stable, carbonaceous char.[10]

This char layer serves three critical protective functions:

  • Thermal Insulation: It forms a shield with low thermal conductivity, reducing the rate of heat transfer from the flame to the virgin polymer beneath.[11]

  • Fuel Barrier: The dense char physically obstructs the escape of flammable volatile degradation products from the polymer to the flame.[9]

  • Oxygen Barrier: It limits the diffusion of ambient oxygen to the polymer surface, starving the combustion process.

The overall result is a significant reduction in fuel generation, which slows or halts the combustion cycle. The efficacy of this mechanism can be initially assessed by observing the amount of residual char left after thermal analysis.[7]

Condensed_Phase_Mechanism cluster_polymer Polymer Matrix (Condensed Phase) P_FR Isooctyl Phosphate Ester Polymer Polymer Substrate P_FR->Polymer Forms (Poly)phosphoric Acid, Catalyzes Dehydration Char Insulating Carbonaceous Char Layer Polymer->Char Promotes Cross-linking Char->Polymer Insulates from Heat Flame Flame Front Char->Flame Blocks Fuel & Oxygen Heat Initial Heat Flux (from flame) Heat->P_FR Thermal Decomposition

Caption: Condensed-phase flame retardant mechanism of isooctyl phosphate esters.

Gas-Phase Action: Quenching the Chemical Fire

While condensed-phase action is often primary, many organophosphate esters also exhibit a crucial gas-phase flame inhibition mechanism. During pyrolysis, a fraction of the phosphorus-containing compound can volatilize or decompose into smaller, volatile phosphorus-containing fragments.[5][12]

These species enter the flame front, where they are not inert. They actively participate in the combustion chemistry, acting as radical scavengers. The propagation of a flame is dependent on a continuous supply of high-energy free radicals, particularly hydrogen (H•) and hydroxyl (OH•) radicals.[9][11] The phosphorus-containing species, such as the PO• radical, catalytically trap these H• and OH• radicals, converting them into less reactive species.[6][8][13]

This radical quenching effect has two consequences:

  • It breaks the chain reaction of combustion.

  • It reduces the exothermic (heat-generating) reactions within the flame, leading to a cooling effect.

By "poisoning" the flame chemistry, the gas-phase mechanism can rapidly reduce flame intensity and lead to extinguishment.

Gas_Phase_Mechanism cluster_gas Flame Front (Gas Phase) FR_Volatiles Volatile P-Species (e.g., PO•) Radicals High-Energy Radicals (H•, OH•) FR_Volatiles->Radicals Scavenges / Traps Chain_Reaction Combustion Chain Reaction Radicals->Chain_Reaction Propagates Quenched Less Reactive Species (e.g., HPO) Polymer Burning Polymer Chain_Reaction->Polymer Provides Heat Feedback Quenched->Chain_Reaction Interrupts Polymer->FR_Volatiles Release during Pyrolysis

Caption: Gas-phase flame retardant mechanism involving radical scavenging.

Part 2: Experimental Evaluation & Protocols

A multi-faceted approach is required to experimentally validate and quantify these flame retardant mechanisms. The following protocols outline key analytical techniques for a comprehensive evaluation.

Thermal Stability and Degradation Pathway Analysis

These methods probe the condensed-phase behavior of the material upon heating.

Objective: To determine the thermal stability and char yield of the polymer with and without the flame retardant.

Methodology (based on ASTM E1131):

  • Sample Preparation: Prepare samples of the base polymer and the flame-retardant polymer formulation (typically 5-10 mg). Ensure samples have a similar form factor (e.g., powder or small, flat pieces).

  • Instrument Setup: Place the sample in a TGA crucible (e.g., alumina or platinum).

  • Program Parameters:

    • Atmosphere: Nitrogen (inert), at a flow rate of 50-100 mL/min. An air or oxygen atmosphere can be used for subsequent oxidative stability tests.

    • Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[14]

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis:

    • Determine the onset of degradation (T_onset), often defined as the temperature at 5% weight loss.

    • Identify the temperature of maximum decomposition rate (T_max) from the peak of the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of char residue at a high temperature (e.g., 700°C). A higher char yield in the flame-retardant sample is direct evidence of effective condensed-phase action.[7]

Objective: To identify the chemical species being released during thermal degradation, providing insight into both fuel production and gas-phase mechanisms.

Methodology:

  • Instrument Setup: Perform a TGA experiment as described in Protocol 2.1.1, with the TGA exhaust connected via a heated transfer line to either a Fourier Transform Infrared (FTIR) spectrometer gas cell or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[15]

  • Data Acquisition:

    • TGA-FTIR: Continuously collect FTIR spectra of the evolved gases throughout the TGA run.[7]

    • TGA-GC-MS: At specific temperatures of interest (e.g., just before and during peak decomposition), inject a sample of the evolved gas from the TGA into the GC-MS for separation and identification of individual compounds.[15]

  • Analysis:

    • Correlate the evolution of specific gases (e.g., hydrocarbons, CO, CO2, phosphorus compounds) with the weight loss steps observed in the TGA curve.

    • A reduction in the evolution of flammable organic compounds from the flame-retardant sample indicates condensed-phase action.

    • The detection of volatile phosphorus-containing compounds in the off-gas provides evidence for a potential gas-phase mechanism.

ParameterBase Polymer (Expected)FR Polymer (Expected)Mechanism Indicated
T_onset (5% loss) Lower TemperatureHigher TemperatureIncreased Thermal Stability
Char Yield @ 700°C < 1%> 10-20%Condensed-Phase Action
Evolved Flammables High IntensityReduced IntensityCondensed-Phase Action
Evolved P-Species N/ADetectedGas-Phase Action
Table 1: Expected results from TGA and Evolved Gas Analysis.
Reaction-to-Fire Characterization

This protocol uses a bench-scale test that simulates a developing fire to measure heat release and other critical fire properties.

Objective: To quantitatively measure the fire behavior of the material, including its heat release rate, which is the single most important variable in characterizing real-world fire hazard.[16][17]

Methodology (based on ISO 5660 / ASTM E1354):

  • Sample Preparation: Prepare flat test specimens, typically 100 mm x 100 mm with a thickness representative of the end-use application (e.g., 3 mm).[18] Condition the samples at 23°C and 50% relative humidity for at least 24 hours.

  • Instrument Setup: Mount the specimen in the sample holder in a horizontal orientation.

  • Test Parameters:

    • External Heat Flux: Set a constant irradiance level, typically 35 kW/m² or 50 kW/m², to simulate heat from a nearby fire.[19]

    • Ignition: Use a spark igniter positioned above the sample surface.

  • Data Acquisition: The instrument continuously measures oxygen consumption in the exhaust stream to calculate heat release rate. It also records time to ignition, mass loss, and smoke production.

  • Analysis:

    • Time to Ignition (TTI): A longer TTI indicates resistance to ignition.

    • Heat Release Rate (HRR): Compare the curves for the base and FR polymers. A significant reduction in the peak Heat Release Rate (pHRR) is a primary indicator of flame retardant effectiveness.[14][17]

    • Total Heat Release (THR): A lower THR indicates that less fuel was consumed.

    • Specific Extinction Area (SEA) & Total Smoke Production (TSP): Assess smoke generation, a key factor in life safety during a fire.[19]

ParameterBase Polymer (Expected)FR Polymer (Expected)Indication of FR Efficacy
Time to Ignition (s) LowerHigherImproved Fire Resistance
Peak HRR (kW/m²) HighSignificantly LowerHigh Efficacy
Total Heat Release (MJ/kg) HighLowerReduced Fuel Contribution
Effective Heat of Combustion (MJ/kg) HighLowerEvidence of Gas-Phase Action
Table 2: Key comparative parameters from Cone Calorimetry.
Standardized Flammability Classification

These tests provide standardized ratings of a material's ability to self-extinguish.

Objective: To classify the flammability of a plastic material according to UL 94 standards (V-0, V-1, V-2).[20]

Methodology (based on UL 94):

  • Sample Preparation: Prepare bar specimens (typically 127 mm x 12.7 mm) of a specified thickness.[21] Condition two sets of five specimens each.

  • Test Procedure:

    • Mount a specimen vertically by its top end. Place a layer of dry surgical cotton 300 mm below the specimen.[22]

    • Apply a calibrated burner flame to the bottom edge of the specimen for 10 seconds, then remove.[21]

    • Record the afterflame time (t1).

    • Immediately after the flaming ceases, re-apply the flame for a second 10-second period.[21]

    • Record the second afterflame time (t2) and the afterglow time (t3).

    • Note if any flaming drips ignite the cotton below.

    • Repeat for all specimens.

  • Classification: Classify the material based on the stringent criteria for V-0, V-1, and V-2 ratings, which consider afterflame times, total combustion time for the set, and dripping behavior.[20][23][24] A V-0 rating is the highest classification for this test and indicates excellent flame retardancy.

Objective: To determine the minimum concentration of oxygen in an O₂/N₂ mixture that will support candle-like combustion of the material.[25][26]

Methodology (based on ASTM D2863 / ISO 4589):

  • Sample Preparation: Prepare small bar specimens according to the standard.

  • Instrument Setup: Place the specimen vertically in a heat-resistant glass column.

  • Test Procedure:

    • Introduce a mixture of oxygen and nitrogen into the bottom of the column at a controlled flow rate.

    • Ignite the top of the specimen using a pilot flame.

    • Systematically adjust the oxygen concentration up or down until the minimum concentration that sustains burning for a specified time (e.g., 3 minutes) or over a specified length is found.[25][26]

  • Calculation: The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) x 100.

  • Analysis: A higher LOI value signifies better flame retardancy. Since air contains approximately 21% oxygen, a material with an LOI greater than 21 is considered self-extinguishing in ambient conditions.[27]

Part 3: Integrated Experimental Workflow

A comprehensive understanding of flame retardant performance is achieved by integrating the results from these protocols. The workflow below illustrates a logical progression from fundamental thermal analysis to real-world fire simulation and standardized classification.

Workflow cluster_condensed Condensed-Phase Analysis cluster_gas Gas-Phase & Fuel Analysis cluster_fire Reaction-to-Fire Behavior cluster_class Standardized Classification TGA Protocol 2.1.1: TGA (Char Yield, Stability) Cone Protocol 2.2.1: Cone Calorimeter (HRR, THR, TTI) TGA->Cone Informs Charring Behavior EGA Protocol 2.1.2: TGA-FTIR/MS (Evolved Gas ID) EGA->Cone Informs Fuel Composition UL94 Protocol 2.3.1: UL 94 (V-0, V-1, V-2 Rating) Cone->UL94 Predicts Self- Extinguishing Potential LOI Protocol 2.3.2: LOI (Oxygen Requirement) Cone->LOI End Comprehensive FR Profile UL94->End LOI->End Start Polymer Formulation (Base vs. FR) Start->TGA Start->EGA

Caption: Integrated workflow for comprehensive flame retardant evaluation.

References

  • METTLER TOLEDO. Polypropylene with and without Ammonium Phosphate Flame Retardant by TGA-GC/MS-FTIR.
  • Cable Organizer. How Does the UL 94 Vertical Flame Test Work?.
  • MDPI. New Polymer Composites with Aluminum Phosphates as Hybrid Flame Retardants.
  • Amade-Tech. Guide on UL94 Horizontal & Vertical Burning (Flammability) Test.
  • SpecialChem. Fire Resistance of Plastics: Limiting Oxygen Index (LOI).
  • Zhang Jia Gang YaRui Chemical Co., Ltd. Diisooctyl phenyl phosphite.
  • Impact Solutions. Polymer characterisation technique : TGA - FTIR.
  • ZhangJia Gang YaRui Chemical Co., Ltd. Diphenyl Isooctyl Phosphate.
  • MDPI. A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance.
  • SERPAC UK. UL 94 Flame Class.
  • qiguang. preparation of diphenyl isooctyl phosphate_industrial additives.
  • Journal of Thermal Analysis and Calorimetry. A review on cone calorimeter for assessment of flame-retarded polymer composites.
  • Boedeker Plastics, Inc. UL94 Flammability Test Method Overview.
  • Wewon Environmental Chambers Co., Ltd. Limiting Oxygen Index Tester|LOI Tester ISO 4589-2 ASTM D2863 NES 714.
  • SpecialChem. UL 94 Flammability Standards: Vertical & Horizontal Burn.
  • WorldofTest.com. What is Limiting Oxygen Index? The Complete LOI Guide.
  • Wikipedia. Limiting oxygen index.
  • PubMed. The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups.
  • PMC. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering.
  • THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION.
  • PMC. Mechanistic Aspects of Condensed- and Gaseous-Phase Activities of Some Phosphorus-Containing Fire Retardants.
  • Qualitest. LOI Limiting Oxygen Index Chamber Helps You Ensure Fire Safety Standards.
  • Hebei Chuanghai Biotechnology Co., Ltd. Diphenyl Isooctyl Phosphate Dpop CAS 1241-94-7 From China Stock.
  • SpecialChem. Flame Retardants of Plastic - Mechanism, Types, & Applications.
  • Engineering Structures and Technologies. APPLICATION OF DATA FROM THE CONE CALORIMETER FOR ANALYSES OF THE IMPACT OF A FLAME RETARDANT APPLIED ON POLYMER MATERIAL SUBJ.
  • YouTube. Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies.
  • MDPI. The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups.
  • National Institute of Standards and Technology. Cone calorimeter analysis of UL-94 V-rated plastics.
  • MDPI. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion.
  • SciSpace. Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire-retardant additives.
  • PMC. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing.
  • Kirk-Othmer Encyclopedia of Chemical Technology. Flame Retardants, Phosphorus.
  • VU Research Repository. Mode of Action of Condensed- and Gaseous-Phase Fire Retardation in Some Phosphorus-Modified Polymethyl Methacrylate.
  • ChemBK. isooctyl diphenyl phosphite.
  • MDPI. Thermal Degradation of Organophosphorus Flame Retardants.

Sources

Application Note: Chelating Properties and Solvent Extraction Protocols of Diisooctyl Phosphate (D2EHPA) for Heavy Metal Removal

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, hydrometallurgists, and drug development professionals.

Executive Summary & Chemical Rationale

Di(2-ethylhexyl) phosphoric acid (D2EHPA)—frequently referred to in industrial contexts as P204 or diisooctyl phosphate—is a highly versatile, acidic organophosphorus extractant[1]. It has become a foundational reagent in hydrometallurgy, environmental remediation, and the purification of strategic metals (such as rare earth elements, cobalt, and nickel) due to its exceptional thermal stability and tunable selectivity[2][3].

Unlike neutral solvating extractants, D2EHPA operates primarily via a cation-exchange mechanism [4]. In non-polar organic diluents (e.g., kerosene), D2EHPA exists predominantly as a hydrogen-bonded dimer[2]. During the extraction process at the biphasic interface, the acidic proton of the D2EHPA molecule is exchanged for a metal cation from the aqueous phase. This reaction forms a neutral, highly hydrophobic metal-extractant complex that readily partitions into the organic phase[4]. The spontaneity of this chelation is driven by favorable enthalpy changes and the strong affinity of the phosphoryl oxygen atoms for soft and intermediate metal cations[2].

Mechanism Aq Aqueous Phase (M²⁺ + H₂O) Int Interfacial Ion Exchange Aq->Int Comp Hydrophobic Complex (M(HA₂)₂) Int->Comp Prot Proton Release (H⁺ to Aqueous) Int->Prot Org Organic Phase (D2EHPA Dimer) Org->Int

Cation-exchange mechanism of heavy metal chelation by D2EHPA at the biphasic interface.

Quantitative Extraction Profiles

Because the chelation mechanism inherently releases protons (


) into the aqueous phase, the thermodynamic equilibrium of D2EHPA extraction is strictly pH-dependent[2][4]. The more acidic the target metal's optimal extraction range, the stronger its affinity for the extractant.

Table 1: Optimal Extraction Parameters for Target Metals using D2EHPA

Target MetalOptimal pH RangeExtraction Efficiency (%)Industrial/Analytical Context
Zinc (Zn²⁺) 1.5 – 2.5> 95%Brass ash recovery, electroplating sludge treatment[5][6]
Vanadium (V⁴⁺) 1.6> 98%Biomass adsorption, spent catalyst recovery[7]
Cobalt (Co²⁺) 3.0 – 4.0> 90%Lithium-ion battery recycling, laterite ores[1][8]
Nickel (Ni²⁺) 4.0 – 5.0> 85%Impurity removal in battery materials[1][9]
Rare Earths (Y³⁺) 0.5 – 2.0> 95%Strategic metal purification[10]

Validated Protocol: Liquid-Liquid Solvent Extraction Workflow

This methodology provides a self-validating system for the bench-scale extraction of divalent heavy metals (e.g.,


, 

) from aqueous sulfate or chloride solutions.
Reagents & Materials
  • Extractant: D2EHPA (P204),

    
     95% purity[1].
    
  • Diluent: Kerosene or n-dodecane[11][12].

  • Phase Modifier (Optional): 1–5% v/v Tri-n-butyl phosphate (TBP) or isodecanol[10][12].

  • Stripping Agent: 3M HCl or 4.5M

    
    [12].
    
Step-by-Step Methodology

Step 1: Organic Phase Preparation

  • Action: Dilute D2EHPA to a 10–20% (v/v) concentration in kerosene. If extracting high concentrations of rare earths, add 1% v/v TBP[10].

  • Causality: Pure D2EHPA is highly viscous (approx. 42 cps at 25°C), which severely limits mass transfer kinetics[1]. Dilution lowers viscosity and improves phase separation. TBP acts as a modifier to disrupt the formation of insoluble metal-extractant polymers, preventing the precipitation of a problematic "third phase"[10].

Step 2: Aqueous Feed Conditioning

  • Action: Adjust the aqueous feed to the optimal pH for your target metal (e.g., pH 2.0 for

    
    ) using dilute NaOH or 
    
    
    
    [5].
  • Causality: Because D2EHPA extracts metals by releasing

    
     ions[4], an initial pH that is too low will shift the equilibrium to the left, prematurely halting the extraction process.
    

Step 3: Biphasic Contact (Extraction)

  • Action: Combine the organic and aqueous phases at a specific Aqueous-to-Organic (A:O) volume ratio (typically 1:1 to 1:5) in a reaction vessel[10][11]. Agitate vigorously for 10–20 minutes at room temperature (or up to 55°C for specific thermodynamic kinetics)[5][13].

  • Causality: Vigorous mechanical mixing maximizes the interfacial surface area, overcoming diffusion limitations. The A:O ratio is manipulated to either concentrate or dilute the target metal in the organic phase depending on downstream requirements[11].

Step 4: Phase Separation

  • Action: Cease agitation and allow the mixture to settle for 25–30 minutes until two distinct, transparent phases form[6].

  • Causality: Gravity-driven coalescence separates the loaded organic phase (containing the chelated metal) from the raffinate (the depleted aqueous phase).

Step 5: Acid Stripping (Back-Extraction)

  • Action: Contact the loaded organic phase with a strong acid (e.g., 3M HCl) at an O:A ratio of 2:1 to 3:1 for 10 minutes[6][12].

  • Causality: Introducing a high concentration of protons forces the reverse ion-exchange reaction. This pushes the metal back into a new, highly concentrated aqueous phase and regenerates the D2EHPA for subsequent extraction cycles[12].

Workflow Step1 1. Aqueous Feed Prep Adjust pH based on Target Metal Step3 3. Liquid-Liquid Contact Vigorous Agitation (A:O Ratio Control) Step1->Step3 Step2 2. Organic Phase Prep 10-20% D2EHPA in Kerosene + Modifier Step2->Step3 Step4 4. Phase Separation Gravity Settling (Raffinate vs Loaded Organic) Step3->Step4 Step5 5. Acid Stripping Contact with 3M HCl to Recover Metal Step4->Step5 Loaded Organic

Standardized workflow for heavy metal solvent extraction and extractant regeneration.

Troubleshooting & Self-Validation System

To ensure the protocol is functioning correctly, monitor the system for the following physical and chemical indicators:

  • Issue: Third-Phase Formation

    • Indicator: A cloudy, viscous middle layer appears between the aqueous and organic phases during Step 4.

    • Root Cause: The system has exceeded the Limiting Organic Concentration (LOC) of the metal-extractant complex, causing the complex to precipitate out of the non-polar diluent[10].

    • Solution: Validate the system by increasing the concentration of the phase modifier (TBP or isodecanol), decreasing the A:O ratio, or lowering the initial metal concentration in the feed[10][12].

  • Issue: Poor Extraction Efficiency (Premature Equilibrium)

    • Indicator: High target metal concentration remains in the raffinate after phase separation.

    • Root Cause: Severe pH drop during extraction. As D2EHPA binds the metal, it releases

      
      , acidifying the solution and stalling the forward reaction[4].
      
    • Solution: Implement continuous pH monitoring. Add a buffering agent or titrate with dilute NaOH during the contact phase to maintain the optimal pH window.

References

1.2 2.1 3. 9 4.5 5.4 6.11 7.7 8.6 9.10 10.13 11.8 12. 3 13.12

Sources

Analytical Quantification of Diisooctyl Phosphate (Bis(2-ethylhexyl) Phosphate) via HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diisooctyl phosphate, predominantly known in analytical and industrial contexts as bis(2-ethylhexyl) phosphate (BEHP or D2EHPA), is a structurally significant organophosphorus compound. It serves as a primary environmental metabolite of the plasticizer and flame retardant tris(2-ethylhexyl) phosphate (TEHP), a critical extractant in hydrometallurgy for heavy metal and rare earth element recovery, and a functional component in advanced ionic liquids[1][2]. Due to its environmental persistence, potential endocrine-disrupting properties, and widespread industrial application, highly sensitive and robust quantification methods are required[3]. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol designed for the trace-level quantification of BEHP in complex biological and environmental matrices.

Mechanistic Insights & Analytical Challenges

As a Senior Application Scientist, it is critical to understand that successful quantification is not merely about running a gradient, but about controlling the physicochemical behavior of the analyte. Analyzing BEHP presents unique chromatographic and mass spectrometric challenges:

  • Amphiphilic and Acidic Nature: BEHP features two bulky, hydrophobic 2-ethylhexyl chains and a strongly acidic phosphate headgroup (pKa ~1.47)[4]. This exceptionally low pKa dictates that BEHP is almost entirely ionized (deprotonated) at standard chromatographic pH levels. Consequently, 5[5].

  • Peak Tailing and Metal Chelation: As a potent metal extractant widely used for uranium, thorium, and rare earth elements[6], BEHP exhibits a high affinity for metal surfaces within the LC flow path (e.g., stainless steel needles, frits, and column hardware). This interaction causes severe peak tailing and signal loss. Causality-driven solution: Utilizing weakly acidic mobile phase modifiers (e.g., 0.1% formic acid or ammonium acetate) and low-silanol, end-capped C18 columns mitigates these secondary interactions, ensuring sharp Gaussian peaks[7].

  • Matrix Effects: In environmental water or biological fluids (urine/plasma), co-extracting lipids and humic acids cause severe ion suppression in the ESI source. A Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) protocol is employed to exploit the permanent negative charge of BEHP, allowing rigorous washing of neutral lipids before target elution.

Logic Prop1 Strong Acidic Phosphate (pKa ~1.47) Action1 Negative Ionization (ESI-) Prop1->Action1 Dictates Prop2 Long Hydrophobic Tails (C16H34) Action2 High Organic Elution (>80% ACN) Prop2->Action2 Dictates Prop3 Metal Chelating Ability Action3 Acidic Modifier / PEEK Tubing Prop3->Action3 Mitigates Tailing

Logical relationship between BEHP physicochemical properties and analytical method parameters.

Experimental Workflow

Workflow Sample Sample Matrix (Urine/Water/Extract) SPE Solid Phase Extraction (WAX Cartridge) Sample->SPE Load & Wash LC UHPLC Separation (C18, Low Silanol) SPE->LC Elute & Inject MS ESI(-) MS/MS (MRM Mode) LC->MS Chromatographic Resolution Data Quantification (Isotope Dilution) MS->Data m/z 321.2 Detection

Analytical workflow for the quantification of DiOP/BEHP from complex matrices to MS detection.

Experimental Protocols

Reagents and Materials
  • Standards: Diisooctyl phosphate (BEHP) analytical standard (Purity >98%); Deuterated internal standard (e.g., BEHP-d34 or structurally similar DPHP-d10) to correct for matrix effects and extraction losses[5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA) and Ammonium Acetate.

  • Consumables: Oasis WAX SPE cartridges (3 cc, 60 mg) or equivalent;8[8].

Sample Preparation: Solid Phase Extraction (SPE)

Self-validating mechanism: The use of WAX chemistry ensures that only strong anions (like the phosphate group of BEHP) are retained during the methanol wash, providing a highly specific cleanup that standard HLB cartridges cannot achieve.

  • Conditioning: Pass 3 mL of MeOH containing 5% ammonium hydroxide, followed by 3 mL of LC-MS grade water through the WAX cartridge.

  • Loading: Spike the sample (e.g., 5 mL environmental water or 1 mL diluted urine) with 10 µL of Internal Standard (100 ng/mL). Load onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 2% FA in water (removes weak acids and hydrophilic neutrals), followed by 3 mL of pure MeOH (removes hydrophobic neutrals and basic compounds). Crucial Step: BEHP remains bound to the secondary amine groups of the WAX sorbent due to its strong negative charge.

  • Elution: Elute the target BEHP with 3 mL of MeOH containing 5% ammonium hydroxide. The high pH deprotonates the WAX sorbent, releasing the BEHP anion.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% ACN in water).

HPLC-MS/MS Conditions

To achieve optimal retention of the hydrophobic tails while maintaining ionization efficiency, a gradient utilizing an ammonium acetate buffer is recommended.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 5 mM Ammonium Acetate)% Mobile Phase B (Acetonitrile)
0.00.49010
1.00.49010
4.00.41090
6.00.4595
6.10.49010
8.00.49010 (Re-equilibration)

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Operation Mode: Electrospray Ionization Negative (ESI-)

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)Purpose
BEHP321.279.0 (PO₃⁻)35Quantifier
BEHP321.297.0 (H₂PO₄⁻)25Qualifier
IS (BEHP-d34)355.479.035Internal Standard

Note: Capillary voltage is typically set to 2.5–3.0 kV, with a desolvation temperature of 400°C to ensure complete vaporization of the highly organic eluent[5].

Data Processing and Quality Control

  • Calibration: Construct a matrix-matched calibration curve ranging from 0.05 ng/mL to 100 ng/mL. Use the peak area ratio of BEHP to the isotopically labeled internal standard to ensure linearity (R² > 0.99).

  • Matrix Effect (ME) Evaluation: ME (%) = (Slope of matrix-matched curve / Slope of solvent curve) × 100. A value between 80% and 120% indicates negligible matrix suppression/enhancement, validating the SPE cleanup efficacy[4].

  • Carryover Mitigation: Due to BEHP's extreme hydrophobicity, inject a solvent blank (100% ACN) after high-concentration samples to verify the absence of column carryover.

References

  • Exploring the Effect Mechanism of Alkyl Chain Lengths on the Tribological Performance of Ionic Liquids Source: ACS Omega URL:[Link]

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review Source: MDPI URL:[Link]

  • Development of an analytical method for the targeted screening and multi-residue quantification of environmental contaminants Source: Talanta URL:[Link]

  • Environmental Risks of Thermal Insulation Manufacturing under Global Decarbonization: A Case Study of Organophosphate Esters Using Targeted and Nontargeted Analyses Source: ACS Publications URL:[Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites Source: PMC URL:[Link]

  • Metabolites of organophosphate esters in urine from the United States: Concentrations, temporal variability, and exposure assessment Source: PMC URL:[Link]

  • Two-Step Solvent Extraction of Radioactive Elements and Rare Earths from Estonian Phosphorite Ore Using Nitrated Aliquat 336 and Bis(2-ethylhexyl) Phosphate Source: MDPI URL:[Link]

  • Electromembrane extraction and mass spectrometry for liver organoid drug metabolism studies Source: bioRxiv URL:[Link]

Sources

NMR and FTIR spectroscopy for the characterization of D2EHPA metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectroscopic Characterization of D2EHPA-Metal Complexes using FTIR and Multinuclear NMR

Executive Summary

Di-(2-ethylhexyl)phosphoric acid (D2EHPA) is a premier acidic organophosphorus extractant utilized extensively in hydrometallurgy, nuclear reprocessing, and the purification of active pharmaceutical ingredient (API) precursors. In non-polar diluents, D2EHPA functions primarily via a cation-exchange mechanism, extracting transition metals, rare earth elements (REEs), and actinides from aqueous media[1]. To optimize extraction thermodynamics and prevent deleterious third-phase formation, researchers must elucidate the exact coordination geometry and stoichiometry of the resulting metallo-organic complexes. This application note provides an authoritative, self-validating framework for characterizing D2EHPA-metal complexes using Fourier Transform Infrared (FTIR) and Multinuclear (³¹P, ¹H) Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Foundations of D2EHPA Complexation

D2EHPA is a monoacidic extractant that offers both hydrogen-bond donor (P-OH) and acceptor (P=O) sites[2]. In non-polar aliphatic diluents (e.g., n-decane, dodecane), it predominantly exists as a stable, hydrogen-bonded dimer.

Causality in Spectroscopic Shifts: When an aqueous metal cation (Mⁿ⁺) is introduced at an optimal pH, the D2EHPA dimer dissociates. The acidic proton is released into the aqueous phase, and the metal coordinates directly with the deprotonated hydroxyl oxygen (P-O⁻) and the phosphoryl oxygen (P=O)[2].

  • FTIR Causality: The P=O stretching frequency is highly sensitive to local electron density. Metal coordination withdraws electron density away from the P=O double bond, weakening it and shifting the absorption band to a lower wavenumber[3]. Conversely, the addition of phase modifiers (like TBP) can disrupt dimers prior to metal loading, shifting the P=O band to higher wavenumbers (e.g., 1225 cm⁻¹)[4].

  • NMR Causality: The ³¹P nucleus acts as a direct probe for the extractant's coordination environment. The transition from a flexible, hydrogen-bonded dimer to a rigid, metal-coordinated complex alters the magnetic shielding of the phosphorus atom, resulting in distinct chemical shift (δ) perturbations[5].

G Dimer D2EHPA Dimer (H-Bonded) Deprot Deprotonation (H+ release to aq) Dimer->Deprot pH Increase Coord Metal Coordination (P=O -> M, P-O- -> M) Deprot->Coord Cation Exchange Complex Metallo-Organic Complex (Monomeric or Polymeric) Coord->Complex

Caption: Mechanistic pathway of D2EHPA dimer dissociation and subsequent metal cation coordination.

Quantitative Data Interpretation

The tables below summarize the expected spectroscopic signatures for pure D2EHPA and its metal-loaded states, serving as a benchmark for complex validation.

Table 1: Characteristic FTIR Peak Assignments for D2EHPA Systems

Functional Group Pure D2EHPA (Dimer) (cm⁻¹) Metal-Loaded D2EHPA (cm⁻¹) Mechanistic Rationale
P=O (Phosphoryl) 1222 – 1238[6] 1180 – 1200[3] Metal coordination withdraws electron density, weakening the P=O double bond.
P-OH (Hydroxyl) 1687 (dimeric H-bond), 2325 (stretch)[7] Disappears Deprotonation occurs via cation exchange; the H-bonded dimer is broken.

| P-O-C (Ester) | 1034 – 1037[3] | 1040 – 1050 | Minor shift due to conformational changes in the 2-ethylhexyl chains upon complexation. |

Table 2: ³¹P NMR Chemical Shifts of D2EHPA Systems

System / Complex Diluent ³¹P Chemical Shift (δ, ppm) Reference
Pure D2EHPA n-Decane 1.18 [5]
Pure D2EHPA Octyl Alcohol -0.37, -0.2, 0.4 [5]

| Sc(HR₂)₃ Complex | n-Decane | 1.34, 0.02 |[5] |

Experimental Workflow

G A Aqueous Metal Solution (pH Adjusted) C Liquid-Liquid Extraction (Thermostatic Shaking) A->C B Organic Phase (D2EHPA in Non-Polar Diluent) B->C D Phase Separation (Centrifugation) C->D E Loaded Organic Phase (Metal-D2EHPA Complex) D->E Organic Layer F FTIR Spectroscopy (ATR, P=O / P-OH Shifts) E->F G Multinuclear NMR (31P / 1H Chemical Shifts) E->G

Caption: Workflow for the extraction and spectroscopic characterization of D2EHPA metal complexes.

Self-Validating Experimental Protocols

Protocol 1: Preparation of the Loaded Organic Phase

Objective: Generate a high-purity, single-phase metallo-organic complex.

  • Preparation: Dissolve purified D2EHPA in a non-polar diluent (e.g., n-dodecane) to a concentration of 0.1 M. Prepare an aqueous metal solution (e.g., 0.05 M Sc³⁺ or Zn²⁺) and adjust the pH to the optimal extraction window using dilute HNO₃ or NaOH.

  • Equilibration: Contact equal volumes (O/A = 1:1) of the organic and aqueous phases in a thermostatic shaker at 25°C for 30 minutes to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the biphasic mixture at 4000 rpm for 10 minutes. Carefully extract the loaded organic phase using a glass Pasteur pipette.

  • Self-Validation Check (Mass Balance): Analyze the aqueous raffinate via ICP-OES. The moles of metal depleted from the aqueous phase must equal the theoretical moles extracted into the organic phase. A mass balance discrepancy >5% indicates emulsion formation or third-phase generation, invalidating the sample for structural spectroscopy.

Protocol 2: FTIR Spectroscopy of the Organic Phase

Objective: Confirm deprotonation and P=O coordination.

  • Sample Prep: Dropcast 10 µL of the loaded organic phase onto a ZnSe or Diamond Attenuated Total Reflectance (ATR) crystal.

  • Background Correction: Causality Note: Always collect a background spectrum of the pure diluent (e.g., n-dodecane) immediately prior to the sample. This isolates the vibrational modes of the D2EHPA complex from the solvent matrix.

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 64 scans).

  • Self-Validation Check (Aqueous Entrainment): Inspect the 3300–3400 cm⁻¹ region. If a massive, broad O-H stretch is present, the organic phase contains entrained aqueous micro-droplets. The sample must be re-centrifuged or passed through phase-separating paper, as free water will obscure the critical P-OH disappearance[2].

Protocol 3: Multinuclear (³¹P, ¹H) NMR Spectroscopy

Objective: Determine complex stoichiometry and phosphorus environment.

  • Sample Prep: Transfer 0.5 mL of the loaded organic phase into a standard 5 mm NMR tube.

  • Locking Strategy: Because the organic phase is non-deuterated (to mimic industrial extraction conditions), insert a sealed coaxial capillary containing D₂O into the NMR tube. This provides the deuterium lock signal without altering the complex's chemical environment.

  • ³¹P NMR Acquisition: Record the ³¹P NMR spectra at an operating frequency appropriate for your magnet (e.g., 250 MHz for a 600 MHz ¹H magnet)[5].

    • Causality Note: You must utilize proton decoupling (³¹P{¹H}). The 2-ethylhexyl chains contain numerous protons that will cause complex J-coupling multiplets, making the phosphorus signal unreadable. Decoupling collapses the signal into sharp, distinct singlets representing unique phosphorus environments.

  • Referencing: Reference all ³¹P chemical shifts externally to 85% H₃PO₄ in D₂O (set to 0.00 ppm)[5].

  • Self-Validation Check (Signal Integration): In ¹H NMR, integrate the α-CH₂ protons against the residual acidic proton (if any). Complete disappearance of the acidic proton peak confirms 100% metal loading and full complexation.

References[5] Scandium extraction from sulfate media with di-(2-ethylhexyl) phosphoric acid mixed with proton-donor additives. SSRN. Link[3] FT-IR spectra for pure D2EHPA, loaded organic phase and stripped... ResearchGate. Link[4] Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. PMC. Link[6] FTIR spectra of (a) D2EHPA pure liquid, (b) blank PES beads, and (c)... ResearchGate. Link[1] Characterization of HDEHP-lanthanide complexes formed in a non-polar organic phase using 31P NMR and ESI-MS. ResearchGate. Link[2] Molecular Insights into Water Clusters Formed in Tributylphosphate–Di-(2-ethylhexyl)phosphoric Acid Extractant Systems from Experiments and Molecular Dynamics Simulations. ACS Publications.Link[7] FT-IR spectra of the fresh and loaded organic phases in (a) D2EHPA, (b)... ResearchGate. Link

Sources

Application Note: Uranium Extraction from Wet-Process Phosphoric Acid Using a Synergistic Di-(2-ethylhexyl) Phosphoric Acid and Trioctylphosphine Oxide Solvent System

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phosphate rock is a significant secondary resource for uranium, with the majority of the uranium content transferring into the phosphoric acid stream during wet-process (WPA) production.[1][2] This application note provides a detailed technical guide for researchers and process scientists on the recovery of uranium from WPA using a synergistic solvent extraction system. The focus is on the most commercially proven and effective method, which employs di-(2-ethylhexyl) phosphoric acid (D2EHPA), a primary isooctyl ester of phosphoric acid, in combination with trioctylphosphine oxide (TOPO) as a synergist, diluted in an aliphatic hydrocarbon such as kerosene.[1][3][4] This guide covers the underlying chemical mechanisms, a comprehensive laboratory-scale protocol, and critical process parameters that govern extraction and stripping efficiency.

Scientific Principles of the D2EHPA-TOPO Uranium Extraction System

The successful recovery of uranium from the complex and corrosive WPA matrix hinges on a selective and stable solvent system. The synergistic combination of D2EHPA and TOPO has been widely adopted due to its high efficiency and selectivity for uranium (VI) over other metallic impurities present in the acid.[1][4]

The Extractant System: D2EHPA and TOPO
  • Di-(2-ethylhexyl) phosphoric acid (D2EHPA): D2EHPA is an acidic organophosphorus extractant that functions via a cation exchange mechanism. It exists as a dimer in nonpolar solvents. During extraction, it exchanges its acidic protons for the cationic uranyl species (UO₂²⁺).

  • Trioctylphosphine oxide (TOPO): TOPO is a neutral, solvating extractant. By itself, it is not an effective extractant for uranium from phosphoric acid. However, when combined with D2EHPA, it creates a powerful synergistic effect, significantly enhancing the extraction efficiency.[5] This is because TOPO replaces water molecules in the uranium coordination sphere, forming a more stable and lipophilic complex that preferentially partitions into the organic phase.

D2EHPA Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA) Acidic Extractant Solvent Organic Solvent System D2EHPA->Solvent TOPO Trioctylphosphine Oxide (TOPO) Neutral Synergist TOPO->Solvent Kerosene Kerosene Inert Diluent Kerosene->Solvent

Caption: Components of the synergistic solvent system.

The Feedstock: Wet-Process Phosphoric Acid (WPA)

WPA is a challenging medium for solvent extraction. It is characterized by:

  • High Acidity: Typically 25-30% P₂O₅ (4-6 M H₃PO₄).[2][4]

  • Oxidizing Environment: Uranium exists in both tetravalent (U-IV) and hexavalent (U-VI) states. The D2EHPA-TOPO system selectively extracts the hexavalent form.[1]

  • Impurities: Contains a high concentration of dissolved solids, organic matter (humic substances), and various metallic cations (Fe, Al, Mg, V, etc.) that can interfere with the extraction process or cause operational issues like emulsion formation.[6]

Mechanism of Extraction

The extraction process involves several critical steps. First, the uranium in the WPA must be in the extractable hexavalent state (UO₂²⁺). The overall synergistic extraction reaction can be represented as follows:

UO₂²⁺(aq) + 2(H₂A₂)org + S(org) ⇌ UO₂A₂(HA)₂(S)(org) + 2H⁺(aq)

Where:

  • H₂A₂ represents the D2EHPA dimer.

  • S represents the synergist, TOPO.

  • (aq) and (org) denote the aqueous and organic phases, respectively.

This equilibrium is driven to the right by the formation of the highly stable organometallic complex. The mechanism's complexity can vary with acid concentration.[6][7]

Process Parameters and Optimization

The efficiency of uranium recovery is highly dependent on several key operational parameters. Optimization requires a careful balance to maximize uranium transfer while minimizing costs and operational difficulties.

Critical Process Variables
  • Oxidation-Reduction Potential (ORP): The WPA must be pre-treated with an oxidizing agent (e.g., hydrogen peroxide, sodium chlorite) to ensure all uranium is converted to the extractable U(VI) state. An ORP of >650 mV is typically targeted.[1][6]

  • Temperature: The extraction of uranium by D2EHPA-TOPO is an exothermic process.[1] Therefore, lower temperatures (e.g., 30-40°C) favor higher extraction efficiency. However, this must be balanced with the cost of cooling the acid.[1]

  • Solvent Concentration: A common and effective formulation is a mixture of 0.5 M D2EHPA and 0.125 M TOPO in kerosene.[1] This 4:1 molar ratio is widely cited for optimal synergy.

  • Phase Ratio (Aqueous/Organic): To concentrate the uranium in the organic phase, a high aqueous-to-organic (A/O) volume ratio is used, typically around 4:1.[1]

  • Contact Time: Equilibrium is established rapidly, often within the first 1 to 5 minutes of vigorous mixing.[1]

  • Acid Pre-treatment: Raw WPA must be clarified to remove suspended solids and treated with activated carbon to adsorb dissolved organic matter. This is crucial to prevent the formation of stable emulsions or "crud" at the aqueous-organic interface, which leads to solvent loss.[1]

Summary of Typical Operating Parameters
ParameterRecommended Range / ValueRationale & Impact
Feed Acid P₂O₅ 25 - 30%Higher P₂O₅ content can decrease extraction efficiency.[1]
ORP > 650 mVEnsures uranium is in the extractable U(VI) state.[1]
Temperature 30 - 40 °CLower temperatures favor the exothermic extraction reaction.[1]
Solvent System 0.5 M D2EHPA + 0.125 M TOPOProven synergistic ratio for high selectivity and efficiency.[1]
Diluent Kerosene or other aliphatic hydrocarbonProvides a stable, inert medium for the extractants.
A/O Phase Ratio 4:1Concentrates uranium from the dilute aqueous feed into the organic phase.[1]
Contact Time 2 - 5 minutesSufficient time to reach equilibrium without promoting emulsion formation.[1]
Acid Clarity (OD) < 0.3Minimizes crud formation and solvent loss.[1]

Detailed Laboratory Protocol: Two-Cycle Extraction & Stripping

The standard industrial process, known as the ORNL process, utilizes a two-cycle system to extract, concentrate, and purify the uranium.[2][3]

Materials and Reagents
  • Wet-Process Phosphoric Acid (WPA): Clarified, ~27% P₂O₅.

  • Organic Solvent: 0.5 M D2EHPA and 0.125 M TOPO in kerosene.

  • Oxidizing Agent: 30% Hydrogen Peroxide (H₂O₂).

  • Pre-treatment Agent: Activated Carbon.

  • First Cycle Strip Solution: Concentrated (e.g., 50% P₂O₅) phosphoric acid.

  • Reducing Agent: Ferrous Iron (Fe²⁺), often from dissolved iron powder or electrolytic reduction of Fe³⁺ already in the acid.[8][9]

  • Second Cycle Strip Solution: 1.5 M Ammonium Carbonate ((NH₄)₂CO₃).[10]

  • Equipment: Separatory funnels, magnetic stirrer, pH/ORP meter, filtration apparatus.

Protocol Part 1: WPA Pre-treatment
  • Clarification: Filter the raw WPA to remove all suspended solids.

  • Organic Removal: Add activated carbon (e.g., 10-15 g/L) to the clarified acid. Stir vigorously for 10-20 minutes.[1]

  • Filtration: Filter the acid again to remove the activated carbon. The resulting acid should be clear (Optical Density < 0.3).[1]

  • Redox Adjustment: While monitoring with an ORP meter, slowly add 30% H₂O₂ dropwise to the acid with stirring until a stable ORP of >650 mV is achieved. This oxidizes U(IV) to U(VI).[1]

Protocol Part 2: First Cycle Extraction
  • Phase Contact: In a separatory funnel, combine the pre-treated WPA and the D2EHPA-TOPO organic solvent at an A/O volume ratio of 4:1.

  • Mixing: Shake vigorously for 5 minutes to ensure intimate contact and mass transfer.

  • Phase Separation: Allow the phases to separate. The upper, darker layer is the uranium-loaded organic phase. The bottom layer is the barren WPA (raffinate).

  • Staging: For higher recovery (>90%), a multi-stage counter-current extraction is recommended.[1] In a lab setting, this can be simulated by contacting the raffinate from the first stage with fresh organic solvent. Typically 3-4 stages are sufficient.

Protocol Part 3: First Cycle Reductive Strip
  • Objective: To transfer the uranium from the large volume of organic solvent into a smaller volume of concentrated phosphoric acid, achieving a significant concentration factor.

  • Strip Solution Prep: Use a concentrated (e.g., 10 M H₃PO₄) phosphoric acid solution containing a reducing agent, typically ferrous iron (Fe²⁺).[8][9]

  • Mechanism: The stripping process relies on the reduction of U(VI) to U(IV). U(IV) is significantly less extractable by the D2EHPA-TOPO solvent and therefore partitions back into the highly acidic aqueous phase.[8][9]

  • Procedure: Combine the loaded organic from the extraction cycle with the reductive strip solution at an O/A ratio designed for concentration (e.g., 2:1 to 10:1). Shake for 10-15 minutes.

  • Separation: Separate the phases. The aqueous phase is now a concentrated uranium solution, while the organic phase is stripped and can be recycled back to the extraction stage.

Protocol Part 4: Second Cycle & Precipitation
  • Second Extraction: The concentrated uranium strip solution from the first cycle is re-oxidized and contacted with a fresh, smaller stream of D2EHPA-TOPO solvent. This step serves to purify the uranium from impurities like iron.

  • Ammonium Carbonate Strip: The loaded organic from the second cycle is then stripped using an ammonium carbonate solution.[10] Uranium forms a stable, water-soluble uranyl carbonate complex (e.g., [UO₂(CO₃)₃]⁴⁻), allowing it to be effectively stripped from the organic phase.

  • Precipitation: The final product, often ammonium uranyl carbonate (AUC) or uranium oxides (yellowcake), can be precipitated from the ammonium carbonate strip solution by adjusting temperature and pH.[10]

Process Workflow and Logic

The two-cycle process ensures both high recovery and high purity of the final uranium product.

Caption: Two-cycle D2EHPA-TOPO process for uranium recovery.

Field-Proven Insights & Troubleshooting

  • Crud Formation: The primary operational challenge is the formation of a stable emulsion (crud) at the phase interface, which leads to significant solvent loss.[1] Rigorous pre-treatment of the WPA to remove humic substances and fine solids is the most effective preventative measure.[1][11]

  • Solvent Stability: The D2EHPA-TOPO solvent is known to be chemically stable, which is a major advantage over other extractants like OPPA.[11][12] However, gradual degradation can occur, requiring periodic solvent purification or replacement.

  • Iron Interference: Iron (both Fe²⁺ and Fe³⁺) is a major impurity. While the solvent system has good selectivity, some iron may be co-extracted. The reductive stripping step helps manage iron, but specific iron-stripping steps using reagents like oxalic acid may be employed in the second cycle if purity is a concern.[13]

References

  • Palattao, B. L., et al. (2018). Recovery of Uranium from Philippine Wet Phosphoric Acid Using D2EHPA-TOPO Solvent Extraction. Philippine Journal of Science, 147(2), 275-284. [Link]

  • G., S., et al. (2002). The uranium(VI) extraction mechanism of D2EHPA-TOPO from a wet process phosphoric acid. Journal of Radioanalytical and Nuclear Chemistry, 251(2), 263-271. [Link]

  • ACS Publications. Recovery of Uranium from Wet-Process Phosphoric Acid. [Link]

  • Khorfan, S., et al. (2000). Stripping of uranium from D2EHPA/TOPO solvent by ammonium carbonate solutions. Periodica Polytechnica Chemical Engineering, 44(1). [Link]

  • Singh, H., et al. (2015). Novel Method for Stripping Uranium from the Organic Phase in the Recovery of Uranium from Wet Process Phosphoric Acid (WPA). ResearchGate. [Link]

  • ECI Digital Archives. (2016). Simultaneous Recovery of Rare Earths and Uranium from Wet Process Phosphoric Acid Using Solvent Extraction with D2EHP. [Link]

  • Polen. The uranium(VI) extraction mechanism of D2EHPA-TOPO from a wet process phosphoric acid. [Link]

  • Wise Uranium Project. (2022). Uranium Recovery from Phosphates. [Link]

  • IAEA Publications. (2020). Recovery of Uranium from Phosphate Ores. [Link]

  • Groupe Chimique Tunisien. (2017). Studies of Uranium Recovery from Tunisian Wet Process Phosphoric Acid. ResearchGate. [Link]

  • ResearchGate. The uranium(VI) extraction mechanism of D2EHPA-TOPO from a wet process phosphoric acid. [Link]

  • UNT Digital Library. (1976). Recovery of uranium from wet process phosphoric acid by solvent extraction. [Link]

  • Scribd. Uranium Recovery from Phosphoric Acid. [Link]

  • IAEA Publications. (1989). The Recovery of Uranium from Phosphoric Acid. [Link]

  • Periodica Polytechnica. (2000). Stripping of Uranium from D2EHPA/TOPO Solvent by Ammonium Carbonate Solutions. [Link]

  • Singh, H., et al. (2006). Stripping of iron (III) from the D2EHPA+TBP extract produced during uranium recovery from phosphoric acid by oxalic acid. ResearchGate. [Link]

Sources

Application Note & Protocol: Synergistic Solvent Extraction of Yttrium Using D2EHPA and TOPO Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the synergistic solvent extraction of yttrium (Y³⁺) from aqueous solutions using a mixture of di-(2-ethylhexyl) phosphoric acid (D2EHPA) and tri-n-octylphosphine oxide (TOPO). Yttrium is a critical rare earth element with significant applications ranging from advanced materials to medicine, particularly in the form of its radioisotope Yttrium-90 (⁹⁰Y) for radiopharmaceutical therapies[1][2]. Efficient and selective separation is paramount. This guide details the underlying chemical principles of the synergistic extraction mechanism, provides validated, step-by-step laboratory protocols for extraction and stripping, and offers insights into data analysis and process optimization. The methodologies are designed for researchers in hydrometallurgy, inorganic chemistry, and radiopharmaceutical development to achieve high-purity yttrium recovery.

Principles and Mechanism of Synergistic Extraction

Solvent extraction is a widely used hydrometallurgical process for separating and purifying rare earth elements[3]. While D2EHPA is a common and effective acidic extractant for yttrium, its efficiency can be dramatically enhanced by the addition of a neutral synergist, TOPO. This phenomenon, known as synergism, results in an extraction efficiency that is significantly greater than the sum of the efficiencies of the individual extractants.

The Role of D2EHPA

D2EHPA is an acidic organophosphorus extractant that typically exists as a dimer, (HL)₂, in nonpolar organic diluents like kerosene[4]. It extracts trivalent metal ions like yttrium (Y³⁺) via a cation exchange mechanism. In this reaction, the yttrium ion in the aqueous phase is exchanged for protons (H⁺) from the D2EHPA molecules, as shown in the simplified equation below[5]:

Y³⁺(aq) + 3(HL)₂(org) ⇌ YL₃·3HL(org) + 3H⁺(aq)

The equilibrium of this reaction is highly dependent on the pH of the aqueous phase. As the concentration of H⁺ increases (lower pH), the reaction shifts to the left, reducing the extraction efficiency[5][6]. Conversely, increasing the pH favors the forward reaction and enhances yttrium extraction.

The Role of TOPO and the Synergistic Effect

TOPO is a neutral organophosphorus compound with a strongly donating phosphoryl (P=O) group. It does not extract yttrium on its own. However, when added to the D2EHPA-kerosene system, TOPO molecules displace the solvating D2EHPA molecules (the "3HL" part) in the extracted complex. This happens because TOPO is a stronger Lewis base than D2EHPA, leading to the formation of a more stable, organophilic adduct. This mechanism, often referred to as an "adduct" or "solvation" mechanism, enhances the distribution of the yttrium complex into the organic phase.

The synergistic reaction can be represented as:

Y³⁺(aq) + 3(HL)₂(org) + nS(org) ⇌ YL₃·nS(org) + 3H⁺(aq) + 3HL(org)

Where 'S' represents the synergist, TOPO. The resulting complex, YL₃·nS, is more hydrophobic and has a higher affinity for the organic diluent, thereby increasing the distribution ratio and overall extraction efficiency[7][8][9].

Diagram 1: Mechanism of Synergistic Extraction

G Y3_aq Y³⁺ Interface Aqueous-Organic Interface Y3_aq->Interface H_plus 3H⁺ D2EHPA 3(HL)₂ (D2EHPA Dimer) D2EHPA->Interface TOPO n(TOPO) TOPO->Interface Complex Y(L)₃·n(TOPO) (Extracted Complex) Interface->H_plus Release Interface->Complex Extraction

Caption: Cation exchange and adduct formation at the aqueous-organic interface.

Experimental Protocols

These protocols provide a framework for conducting laboratory-scale solvent extraction experiments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Yttrium(III) oxide (Y₂O₃)99.9%+Sigma-AldrichFor preparing stock solution.
Di-(2-ethylhexyl) phosphoric acid (D2EHPA)Technical Grade (~95%)Alfa AesarStore in a cool, dry place.
Tri-n-octylphosphine oxide (TOPO)99%Sigma-AldrichStore away from strong acids.
KeroseneOdorlessFisher ScientificCommon organic diluent.
Hydrochloric Acid (HCl)ACS Reagent GradeVWRFor pH adjustment and stripping.
Sodium Hydroxide (NaOH)ACS Reagent GradeVWRFor pH adjustment.
Deionized Water>18 MΩ·cmMilliporeFor all aqueous preparations.
Separatory Funnels125 mLPyrex
pH MeterCalibratedOrion
Mechanical ShakerWrist-action or equivalentFor phase equilibration.
ICP-OES or ICP-MSAgilent, PerkinElmerFor yttrium concentration analysis.
Preparation of Solutions
  • Aqueous Yttrium Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh the required amount of Y₂O₃.

    • Dissolve in a minimal amount of concentrated HCl and gently heat if necessary.

    • Dilute to the final volume with deionized water in a volumetric flask. The final solution should be clear.

  • Organic Extractant Solution (e.g., 0.1 M D2EHPA + 0.05 M TOPO in Kerosene):

    • Calculate the required mass of D2EHPA (MW ≈ 322.43 g/mol ) and TOPO (MW ≈ 386.65 g/mol ) for the desired volume and concentration.

    • In a volumetric flask, dissolve the weighed TOPO and D2EHPA in kerosene.

    • Mix thoroughly until a homogenous solution is formed. Note: Prepare a control solution of 0.1 M D2EHPA in kerosene without TOPO to quantify the synergistic effect.

Protocol 1: Batch Extraction Procedure
  • Phase Contact: Pipette 20 mL of the aqueous yttrium solution and 20 mL of the organic extractant solution into a 125 mL separatory funnel. This maintains an organic to aqueous (O:A) phase ratio of 1:1.

  • pH Adjustment: Adjust the initial pH of the aqueous phase to a desired value (e.g., pH 2.0) using dilute HCl or NaOH before mixing with the organic phase. The optimal pH for yttrium extraction with D2EHPA is often in the range of 0.5 to 2.5 to achieve separation from other rare earth elements[10].

  • Equilibration: Tightly stopper the funnel and shake vigorously for a minimum of 20-30 minutes using a mechanical shaker to ensure equilibrium is reached[5]. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Place the funnel in a rack and allow the aqueous and organic layers to fully separate (typically 15-30 minutes).

  • Sampling: Carefully drain the lower aqueous phase (the raffinate) into a labeled beaker.

  • Analysis: Determine the concentration of yttrium remaining in the raffinate using ICP-OES or a similar analytical technique. The concentration in the organic phase can be calculated by mass balance.

Protocol 2: Stripping (Back-Extraction) Procedure
  • Phase Contact: Take the yttrium-loaded organic phase from the extraction step and place it in a clean separatory funnel.

  • Stripping Agent: Add an equal volume of a suitable stripping agent. A strong mineral acid, such as 2-4 M HCl or HNO₃, is effective for stripping yttrium from the organic complex by shifting the extraction equilibrium back to the left[11][12].

  • Equilibration & Separation: Repeat the equilibration and phase separation steps as described in Protocol 1 (steps 3 & 4).

  • Analysis: The resulting aqueous phase now contains the recovered yttrium. Analyze its concentration to determine the stripping efficiency.

Diagram 2: Experimental Workflow

G start Start prep_aq Prepare Aqueous Phase (Y³⁺ in H₂O, Adjust pH) start->prep_aq prep_org Prepare Organic Phase (D2EHPA + TOPO in Kerosene) start->prep_org extraction 1. EXTRACTION Mix & Shake (30 min) O:A = 1:1 prep_aq->extraction prep_org->extraction separation1 Phase Separation (15-30 min) extraction->separation1 raffinate Aqueous Raffinate (Analyze for Y³⁺) separation1->raffinate loaded_org Loaded Organic Phase (Y-Complex) separation1->loaded_org stripping 2. STRIPPING Mix & Shake (30 min) loaded_org->stripping stripping_agent Prepare Stripping Agent (e.g., 4M HCl) stripping_agent->stripping separation2 Phase Separation stripping->separation2 stripped_org Stripped Organic (Recycle) separation2->stripped_org product Aqueous Product (Recovered Y³⁺) separation2->product end End product->end

Caption: Flowchart of the batch extraction and stripping process.

Data Analysis and Expected Results

The effectiveness of the extraction is quantified using several key metrics.

  • Distribution Ratio (D): The ratio of the concentration of yttrium in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [Y]org / [Y]aq

  • Extraction Efficiency (%E): The percentage of yttrium transferred from the aqueous to the organic phase.

    • %E = (D / (D + O/A)) * 100 (where O/A is the organic-to-aqueous phase ratio, typically 1)

  • Synergistic Coefficient (SC): A measure of the synergistic effect.

    • SC = log(D_mix / (D_D2EHPA + D_TOPO))

    • Where D_mix is the distribution ratio with the D2EHPA/TOPO mixture, D_D2EHPA is with D2EHPA alone, and D_TOPO is with TOPO alone (which is effectively zero). A positive SC value indicates synergism.

Expected Results

The addition of TOPO to a D2EHPA system is expected to significantly increase the distribution ratio (D) and extraction efficiency (%E) of yttrium compared to using D2EHPA alone under the same conditions.

Table 1: Example Data on the Effect of TOPO Concentration on Yttrium Extraction (Note: These are illustrative values based on typical system behavior. Actual results will vary with experimental conditions.)

[D2EHPA] (M)[TOPO] (M)Equilibrium pHDistribution Ratio (D)Extraction Efficiency (%E)Synergistic Coefficient (SC)
0.10.0 (Control)2.01593.8%-
0.10.012.04597.8%0.48
0.10.022.09999.0%0.82
0.10.052.0250>99.6%1.22

As shown, increasing the concentration of the synergist (TOPO) leads to a dramatic increase in the distribution ratio and, consequently, the extraction efficiency.

Troubleshooting and Practical Insights

  • Emulsion Formation: The formation of a stable emulsion at the interface can hinder phase separation. This can be caused by high pH, high metal loading, or impurities. To mitigate, try reducing shaking speed, increasing ionic strength in the aqueous phase, or adding a small amount of a phase modifier like TBP or a long-chain alcohol to the organic phase[11].

  • Incomplete Stripping: If stripping efficiency is low, it indicates the yttrium-organic complex is very stable. Increase the concentration or strength of the stripping acid, or perform multiple stripping stages to improve recovery[6].

  • Third Phase Formation: At high metal loading in the organic phase, a third, heavy organic phase can form, complicating the process. This can be avoided by using a lower extractant concentration or adding a modifier to the organic diluent[11].

  • pH Control: The extraction is highly pH-dependent. Monitor the pH at equilibrium, as the cation exchange process releases H⁺ ions, which will lower the final pH of the raffinate[5].

Conclusion

The synergistic solvent system of D2EHPA and TOPO offers a highly efficient and selective method for the extraction of yttrium from aqueous solutions. By understanding the underlying adduct formation mechanism and carefully controlling key parameters such as pH and component concentrations, researchers can achieve excellent separation and recovery. The protocols outlined in this guide provide a robust foundation for laboratory-scale investigations and can be scaled for applications in rare earth element refining and the production of high-purity yttrium for advanced technologies and radiopharmaceuticals.

References

  • MATEC Web of Conferences. (2021). Solvent Extraction of Scandium and Yttrium Using Carboxylic Acid. Available at: [Link]

  • MDPI. (2025). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Available at: [Link]

  • ResearchGate. (2020). Extraction of Yttrium from Nd Hydroxide concentrate by using D2EHPA. Available at: [Link]

  • Montclair State University Digital Commons. (n.d.). Solvent Extraction Separation and Determination of Yttrium with Cyanex272. Available at: [Link]

  • MDPI. (2026). An Integrated Leach–Extract–Strip Process for Yttrium Recovery from Spent Fluorescent Lamps: Kinetic Assessment and Solid–Liquid Extraction with D2EHPA-Impregnated XAD-7. Available at: [Link]

  • Academia.edu. (2017). Recovery of Yttrium and Dysprosium from the Rare Earths Concentrate, Southwestern Sinai. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous recovery of yttrium and uranium using D2EHPA–TBP and DNPPA–TOPO from phosphoric acid | Request PDF. Available at: [Link]

  • MDPI. (2024). Deep Eutectic Solvent (TOPO/D2EHPA/Menthol) for Extracting Metals from Synthetic Hydrochloric Acid Leachates of NMC-LTO Batteries. Available at: [Link]

  • ResearchGate. (n.d.). Stoichiometries and extraction constants of D2EHPA in different diluents. Available at: [Link]

  • IAEA. (n.d.). Yttrium-90 and Rhenium-188 radiopharmaceuticals for radionuclide therapy. Available at: [Link]

  • Royal Society of Chemistry. (2020). The use of yttrium in medical imaging and therapy: historical background and future perspectives. Available at: [Link]

  • Deswater.com. (2012). Simultaneous recovery of yttrium and uranium using D2EHPA–TBP and DNPPA–TOPO from phosphoric acid. Available at: [Link]

  • MDPI. (2023). Impact of Extractant Type and pH on Yttrium Recycling from End of Life Fluorescent Lamp. Available at: [Link]

  • MDPI. (2024). Yttrium Separation from Phosphorite Extract Using Liquid Extraction with Room Temperature Ionic Liquids Followed by Electrochemical Reduction. Available at: [Link]

  • ResearchGate. (2025). Rapid separation of radiopure yttrium-91 for tracer studies from mixed fission products and uranium | Request PDF. Available at: [Link]

Sources

Use of saponified D2EHPA for enhanced zinc extraction from bioleaching solutions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Enhanced Zinc Recovery from Bioleaching Solutions via Saponified D2EHPA Solvent Extraction

Introduction & Mechanistic Rationale

Bioleaching of low-grade lead-zinc sulfide ores generates complex, acidic pregnant leach solutions (PLS) rich in zinc (Zn²⁺) but heavily contaminated with iron (Fe³⁺/Fe²⁺) and other trace metals. Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized organophosphorus cation-exchange extractant for zinc recovery due to its high selectivity and chemical stability[1]. However, standard D2EHPA operates via a proton-exchange mechanism:

Zn²⁺{(aq)} + 2(HR)₂{(org)} ⇌ ZnR₂·2HR_{(org)} + 2H⁺_{(aq)}

The Causality of Saponification: As zinc is extracted into the organic phase, protons (H⁺) are continuously released into the aqueous raffinate. This rapid acidification shifts the equilibrium to the left, prematurely halting zinc extraction. To bypass this thermodynamic bottleneck, D2EHPA is "saponified"—partially neutralized using an alkali such as NaOH or NH₄OH. This converts a fraction of the D2EHPA dimers into their sodium salt (Na-D2EHPA)[2]. The extraction then proceeds via sodium exchange:

Zn²⁺{(aq)} + 2(NaR)₂{(org)} ⇌ ZnR₂·2NaR_{(org)} + 2Na⁺_{(aq)}

Because Na⁺ exchange does not alter the aqueous pH, the driving force for zinc extraction remains high. This mechanistic shift reduces the required theoretical extraction stages from three to one, and boosts extraction efficiency from ~53% to over 98%[3].

Process Workflows & Mechanistic Diagrams

Workflow A Bioleaching Solution (Zn²⁺, Fe³⁺, H⁺) B Iron Removal (Jarosite Precipitation) A->B pH 1.5-2.0 D Solvent Extraction (SX) Exchange: 2Na⁺ (org) ↔ Zn²⁺ (aq) B->D Fe-depleted aqueous phase C D2EHPA Saponification (NaOH + D2EHPA → Na-D2EHPA) C->D 15-30% Saponified Organic Phase E Zinc Stripping (H₂SO₄) D->E Zn-loaded Organic E->C Regenerated D2EHPA F High-Purity Zn²⁺ Solution E->F Aqueous Extract

Caption: Workflow of zinc recovery using saponified D2EHPA from bioleaching solutions.

Mechanism cluster_0 Non-Saponified D2EHPA cluster_1 Saponified D2EHPA (Na-D2EHPA) N1 Zn²⁺ + 2(HR)₂ N2 ZnR₂·2HR + 2H⁺ N1->N2 pH drops, extraction halts S1 Zn²⁺ + 2(NaR)₂ S2 ZnR₂·2NaR + 2Na⁺ S1->S2 pH stable, high extraction

Caption: Mechanistic comparison of zinc extraction using standard versus saponified D2EHPA.

Quantitative Performance Summary

The following table synthesizes the thermodynamic and operational improvements achieved by shifting from standard to 15–25% saponified D2EHPA[3][4].

ParameterNon-Saponified D2EHPASaponified D2EHPA (15-25%)
Zinc Extraction Efficiency 53.0% – 75.0%98.4% – 99.9%
Raffinate pH Shift Significant drop (e.g., falls to < 1.5)Stable (maintains target pH 2.0 – 3.5)
Theoretical Stages Required ~3 stages1 – 2 stages
Primary Exchange Cation H⁺Na⁺ (or NH₄⁺)
Optimal Contact Time > 5 minutes90 seconds – 12 minutes
Phase Separation Risk LowHigh if saponification >30% (emulsion risk)

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. At each critical juncture, specific physicochemical readouts confirm the integrity of the preceding step.

Phase I: Pre-treatment (Iron Removal) Causality Note: D2EHPA has a higher affinity for Fe³⁺ than for Zn²⁺. If iron is not removed, it will co-extract and irreversibly poison the organic phase, as stripping Fe³⁺ from D2EHPA requires prohibitively concentrated acids.

  • Collect the bioleaching solution (typical composition: ~50 g/L Zn, ~6 g/L Fe).

  • Adjust the pH of the PLS to 1.5 using dilute H₂SO₄ or NaOH.

  • Add a sodium source (e.g., Na₂SO₄) and heat the solution to 90°C to induce sodium-jarosite precipitation.

  • Filter the precipitate.

    • Self-Validating QC Check: Analyze the filtrate via ICP-OES; iron removal must exceed 85% (typically ~87%) before proceeding to Solvent Extraction (SX).

Phase II: Extractant Saponification Causality Note: We target a 15% to 25% saponification degree. Exceeding 30% causes the formation of water-in-oil microemulsions, drastically increasing the viscosity of the organic phase, which prevents phase separation and leads to severe entrainment losses[2].

  • Prepare a 20% (v/v) solution of D2EHPA in an aliphatic diluent (e.g., kerosene).

  • Calculate the stoichiometric requirement of NaOH to neutralize 15% to 25% of the D2EHPA protons.

  • Slowly add 10 M NaOH dropwise to the organic phase under vigorous mechanical agitation (650 rpm) at 25°C.

  • Stir for 30 minutes to ensure complete micro-emulsion equilibration.

Phase III: Solvent Extraction (SX)

  • Combine the saponified organic phase with the Fe-depleted aqueous bioleachate at an Aqueous:Organic (A:O) phase ratio of 1:1.

  • Agitate at 650 rpm for exactly 90 seconds at ambient temperature (25 ± 2 °C).

    • Causality Note: 90 seconds is the kinetic optimum; prolonged mixing does not significantly increase yield but may increase the co-extraction of trace impurities like Mn²⁺ or Ca²⁺.

  • Transfer to a separatory funnel and allow the phases to disengage.

  • Self-Validating QC Check: Measure the pH of the aqueous raffinate. It should remain strictly between 1.8 and 3.5. A pH drop below 1.5 indicates incomplete saponification of the initial organic phase[3].

Phase IV: Zinc Stripping

  • Isolate the Zn-loaded organic phase.

  • Contact the organic phase with a 1 M H₂SO₄ stripping solution (approx. 100-196 g/L) at an A:O ratio of 1:1 or 2:1[1].

  • Agitate for 10 minutes at 25°C. The high proton concentration forces the reverse reaction, driving Zn²⁺ back into the aqueous phase and regenerating the protonated D2EHPA[4].

  • Separate the phases. The resulting aqueous phase is a high-purity ZnSO₄ solution (>96% recovery) ready for downstream electrowinning[4].

References

1.[3] Title: Purification of Zinc from the Bioleaching Solution of a Bulk Lead–Zinc Concentrate by Precipitation and Solvent Extraction. Source: coventry.ac.uk. URL: 2. Title: Solvent Extraction of Zinc from a Bioleaching Solution by Modification of D2EHPA: Optimization and Thermodynamic Studies. Source: shahroodut.ac.ir. URL: 3.[4] Title: Effectiveness of saponified D2EHPA in Zn(II) selective extraction from concentrated sulphuric solutions. Source: researchgate.net. URL: 4.[2] Title: Solvent Extraction of Zinc from a Bioleaching Solution by Modification of D2EHPA (ResearchGate). Source: researchgate.net. URL: 5.[1] Title: Solvent extraction of zinc from zinc sulfate solution. Source: researchgate.net. URL:

Sources

Troubleshooting & Optimization

Section 1: Mechanistic Causality: Emulsions vs. Third-Phase Formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Emulsion and Third-Phase Formation in D2EHPA Solvent Extraction

Welcome to the Technical Support Center for Di-(2-ethylhexyl)phosphoric acid (D2EHPA) solvent extraction. D2EHPA is a highly effective cation-exchange extractant widely utilized in the separation of rare earth elements (REEs), lithium, and transition metals. However, operators frequently encounter critical phase separation bottlenecks. This guide provides mechanistic insights, diagnostic workflows, and field-proven protocols to resolve emulsion and third-phase formation, ensuring high-efficiency mass transfer.

To troubleshoot effectively, one must distinguish between an emulsion and a third phase, as their root causes and thermodynamic treatments differ fundamentally.

  • Emulsion Formation: An emulsion is a kinetically stable dispersion of microscopic droplets of one liquid within another. In D2EHPA systems, high-shear agitation breaks the phases into fine droplets[1]. If the aqueous feed contains finely divided solid particulates (crud) or surfactant-like impurities, these molecules accumulate at the liquid-liquid interface. They reduce interfacial tension and sterically hinder droplet coalescence, locking the system into a stable, cloudy dispersion[1].

  • Third-Phase Formation: Unlike an emulsion, a third phase occurs when the organic phase physically splits into two distinct layers: a lighter, diluent-rich upper layer and a denser, extractant/metal-rich middle layer[1]. This is a thermodynamic solubility failure. As D2EHPA extracts metal ions, it forms highly polar organometallic complexes. When the concentration of these complexes exceeds their Limiting Organic Concentration (LOC) in the chosen diluent, they precipitate out of the bulk organic phase[2]. This phenomenon is heavily exacerbated by high aqueous pH, high metal loading, and the use of linear aliphatic diluents (like kerosene) that lack sufficient solvating power[2].

Section 2: Diagnostic Workflow

Before applying a chemical or mechanical fix, use the following diagnostic tree to identify the exact nature of your phase separation failure.

G Start Phase Separation Issue Detected Type Visual Inspection: Cloudy or Distinct Layer? Start->Type Emulsion Cloudy Dispersion (Emulsion) Type->Emulsion Cloudy ThirdPhase Distinct 3rd Layer (Third Phase) Type->ThirdPhase 3 Layers CheckPart Check for Particulates (Crud) Emulsion->CheckPart CheckPH Check Aqueous pH ThirdPhase->CheckPH Filter Filter Aqueous Feed (0.45 µm) CheckPart->Filter Yes CheckShear Check Mixing Shear CheckPart->CheckShear No ReduceRPM Reduce Agitation RPM CheckShear->ReduceRPM High RPM LowerPH Lower pH (e.g., < 5.5) CheckPH->LowerPH High pH CheckMod Check Organic Phase CheckPH->CheckMod Normal pH AddTBP Add Phase Modifier (e.g., 1-5% TBP) CheckMod->AddTBP Low Solubility

Diagnostic workflow for resolving D2EHPA phase separation issues.

Section 3: Self-Validating Experimental Protocols

Protocol A: Mitigating Third-Phase Formation via Phase Modifiers

Causality: Linear aliphatic diluents (e.g., kerosene) are non-polar and struggle to solvate highly polar D2EHPA-metal complexes. Adding a Lewis base modifier like Tri-n-butyl phosphate (TBP) or a long-chain alcohol (1-decanol) disrupts the reverse micelles of the extractant, increasing the LOC and preventing phase splitting[2].

  • Step 1: Baseline LOC Determination. Prepare your standard organic phase (e.g., 10 v/v% D2EHPA in kerosene). Contact it with the aqueous metal feed at your target Organic/Aqueous (O/A) ratio. Gradually increase the metal concentration in the feed until a distinct third middle layer forms. Record this metal concentration as your baseline LOC[2].

  • Step 2: Modifier Selection & Titration. Select TBP as the phase modifier. Prepare a series of organic phases containing 10 v/v% D2EHPA and varying concentrations of TBP (1%, 3%, and 5% v/v) in kerosene[2].

  • Step 3: Extraction & Settling. Perform the extraction using the metal concentration that previously induced third-phase formation. Agitate at 300 RPM for 10 minutes.

  • Step 4: Self-Validation. Transfer the mixture to a separatory funnel. A successful modification is validated if a crisp, two-phase interface forms within 2–3 minutes of settling, with no visible middle layer or interfacial "rag" layer.

Protocol B: Breaking Stubborn Emulsions (Thermal & Chemical Shock)

Causality: If an emulsion has already formed and is stabilized by interfacial charges, altering the thermodynamic properties of the system can force coalescence. Sudden cooling increases interfacial tension, while adding salts compresses the electrical double layer of the droplets[3].

  • Step 1: Thermal Shock. Submerge the separatory funnel containing the emulsion into an ice bath (0–5 °C) for 5 minutes. The sudden drop in temperature enhances the interfacial tension between the immiscible phases, thermodynamically driving the microscopic droplets to coalesce to reduce their overall surface area[3].

  • Step 2: Ionic Strength Adjustment (If Thermal Shock Fails). For charge-stabilized emulsions, add a highly concentrated brine solution (e.g., 2M NaCl or CaCl2) dropwise to the aqueous phase. The monovalent or divalent ions will neutralize the repulsive charges between the droplets[3].

  • Step 3: Mechanical Coalescence. Pass the stubborn emulsion through a thin bed of glass wool. The high surface area of the glass wool mechanically shears the stabilizing film around the droplets, forcing them to merge[3].

  • Step 4: Self-Validation. The emulsion is considered broken when the cloudy dispersion clarifies entirely, leaving a distinct boundary with <1% volume of unresolved interface.

Section 4: Quantitative Data & Process Parameters

The following table summarizes the critical parameters that dictate phase stability in D2EHPA systems.

ParameterHigh-Risk Range (Promotes Emulsion/3rd Phase)Optimized RangeMechanistic Effect & Causality
Aqueous pH > 5.5 (System dependent)< 5.0High pH increases metal loading and forms basic organometallic complexes that are highly insoluble in aliphatic diluents, triggering third-phase formation[2][4].
Modifier (TBP) Conc. 0% v/v1.0% – 5.0% v/vModifiers act as solvating agents, increasing the Limiting Organic Concentration (LOC) of the metal-D2EHPA complex in the diluent[2].
Agitation Speed > 500 RPM200 – 300 RPMExcessive shear forces generate micro-droplets (high surface area) that are easily stabilized by trace impurities, forming rigid emulsions[1].
O/A Phase Ratio Extreme (e.g., 1:10 or 10:1)1:1 to 4:1Extreme ratios force unnatural dispersion types (e.g., dense water-in-oil) that struggle to disengage gravitationally[1][4].
Diluent Type 100% Linear Aliphatic (n-decane)Aromatic blend or Aliphatic + ModifierAliphatics have low dielectric constants and cannot solvate polar D2EHPA-metal complexes efficiently[2].

Section 5: Frequently Asked Questions (FAQs)

Q1: During Lithium extraction from citrate media using D2EHPA, I observed a weird, honeycomb-like film at the interface. What is this, and how do I get rid of it? A1: This is a specific manifestation of third-phase formation. At pH levels of 5.5 or greater, D2EHPA forms organometallic complexes with Li, Co, and Ni that are insoluble in both the aqueous and organic phases, creating a 2D mesoporous, honeycomb-like film[4]. Because this process is pH-dependent and reversible, you can eliminate this third phase by stripping with an acid to reduce the pH below 5.5, which returns the D2EHPA to the bulk organic phase[4].

Q2: I increased my D2EHPA concentration to 3M to extract more rare earth elements, but now the phases won't separate. Why? A2: Increasing the extractant concentration excessively (over 2M) drastically increases the viscosity of the organic phase and promotes the formation of stable emulsions[5]. Furthermore, high concentrations of uncomplexed D2EHPA can self-associate into viscous reverse micelles. It is recommended to keep D2EHPA concentrations lower (e.g., 5-10 v/v% or ~0.6M to 1.8M depending on the system) and utilize multiple counter-current extraction stages rather than relying on a single, highly concentrated stage[2][5].

Q3: Can the choice of diluent alone prevent third-phase formation without adding TBP? A3: Yes, but with trade-offs. The distribution of metals in D2EHPA strongly depends on the nature of the diluent[5]. Aromatic diluents (like toluene) have higher solvating power for polar complexes than aliphatic diluents (like kerosene or cyclohexane), which naturally raises the LOC and prevents third-phase formation[2][5]. However, aromatic diluents are often more toxic, volatile, and can slightly depress the overall extraction efficiency compared to kerosene[5]. Therefore, using kerosene with a small amount of TBP is often the preferred industrial compromise.

Q4: My emulsion is completely opaque and has been sitting for 24 hours without separating. Is centrifugation a viable scale-up option? A4: While centrifugation is highly effective at the bench scale because it artificially amplifies the density difference between the two liquids to force coalescence[3], it is rarely cost-effective for industrial scale-up due to high capital and energy costs. For scale-up, it is better to address the root cause: filter the aqueous feed to remove crud, optimize mixing shear, or adjust the O/A ratio[1][3].

References

Sources

Technical Support Center: D2EHPA Extraction Efficiency & Temperature Effects

Author: BenchChem Technical Support Team. Date: March 2026

Answering your questions on the thermal dynamics of metal extraction using Di-(2-ethylhexyl) phosphoric acid (D2EHPA).

Welcome to the technical support resource for researchers utilizing D2EHPA in solvent extraction processes. This guide is designed to provide you with a deep understanding of how temperature influences extraction efficiency, offering field-proven insights, troubleshooting guides, and validated protocols to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the relationship between temperature and D2EHPA extraction performance.

Q1: How does temperature fundamentally affect the metal extraction efficiency of D2EHPA?

The effect of temperature on D2EHPA extraction is dictated by the thermodynamics of the specific metal-extractant complexation reaction. Every extraction process is an equilibrium reaction that can be either exothermic (releases heat) or endothermic (absorbs heat).

  • Exothermic Reactions : For these systems, an increase in temperature will shift the equilibrium to favor the reactants, thereby decreasing the extraction efficiency. This is a common observation for the extraction of many metal ions, including Cerium(IV) and Vanadium(V).[1][2]

  • Endothermic Reactions : Conversely, for endothermic systems, increasing the temperature provides the necessary energy to drive the reaction forward, leading to an increase in extraction efficiency. The extraction of Zinc(II) by D2EHPA is a well-documented example of an endothermic process.[3]

The relationship is governed by the Van't Hoff equation, which links the change in the equilibrium constant (and thus the distribution ratio) to the change in temperature and the enthalpy of reaction (ΔH).[2][3]

Q2: What are the key thermodynamic parameters I should be aware of, and how are they determined?

The three critical thermodynamic parameters are Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS).

  • Gibbs Free Energy (ΔG) : Indicates the spontaneity of the extraction reaction. A negative value signifies a spontaneous process.[1]

  • Enthalpy (ΔH) : Represents the heat change of the reaction. A negative value indicates an exothermic reaction, while a positive value signifies an endothermic one.[2][3]

  • Entropy (ΔS) : Measures the change in disorder or randomness of the system during extraction.

These parameters are typically calculated by studying the extraction at various temperatures (e.g., 20-60°C) and plotting the natural logarithm of the distribution coefficient (log D) against the inverse of the absolute temperature (1/T). The slope of this plot is proportional to -ΔH/R (where R is the universal gas constant), and the intercept is related to ΔS/R.[1]

Q3: Does temperature affect the D2EHPA extractant itself or just the reaction?

Temperature can influence several physical and chemical properties of the extraction system beyond the reaction equilibrium:

  • Solubility : The solubility of D2EHPA in the aqueous phase generally increases with temperature. This can lead to greater loss of the extractant from the organic phase, which is an important economic and environmental consideration.[4]

  • Viscosity : Increasing the temperature typically lowers the viscosity of the organic phase. This can improve mass transfer kinetics and lead to faster phase disengagement (separation).[5]

  • Dimerization : D2EHPA exists as a hydrogen-bonded dimer in non-polar diluents like kerosene, which is the active form for cation exchange.[6] Temperature can affect this dimerization equilibrium; increasing temperature tends to favor the monomeric form, which could alter the extraction stoichiometry and efficiency.[6]

  • Degradation : Excessively high temperatures (e.g., above 60°C) should be avoided as they can lead to the thermal degradation of the D2EHPA extractant, reducing its overall effectiveness.[7]

Part 2: Troubleshooting Guide - Diagnosing Experimental Issues

This section provides a structured approach to resolving common problems encountered during temperature-related D2EHPA extraction experiments.

Issue 1: "My extraction efficiency decreased significantly when I increased the temperature."
  • Probable Cause : You are likely working with an exothermic extraction system. The additional heat energy is pushing the chemical equilibrium back towards the reactants (metal in the aqueous phase and free D2EHPA in the organic phase), as predicted by Le Chatelier's principle.

  • Validation Steps :

    • Confirm the thermodynamic nature of your specific metal-D2EHPA system by consulting literature. For example, the extraction of rare earth elements (REEs) like Neodymium and Dysprosium, as well as Cerium(IV), is known to be exothermic.[1][7][8]

    • Perform a temperature study (see Protocol 1) across a range of temperatures (e.g., 25°C, 35°C, 45°C).

    • Plot log D versus 1/T. A positive slope confirms an exothermic reaction (negative ΔH).

  • Solution : To maximize extraction for an exothermic system, conduct the experiment at lower, controlled temperatures (e.g., ambient or slightly below).

Issue 2: "Increasing the temperature improved my extraction, but the results are not consistent."
  • Probable Cause : While the system is endothermic (favoring higher temperatures), inconsistency often points to other temperature-sensitive variables that are not being adequately controlled.

  • Validation Steps :

    • Check pH Control : The extraction of metals by D2EHPA involves the release of H+ ions, which lowers the pH of the aqueous phase.[9] This pH drop can inhibit further extraction. Temperature can affect pH measurements and the pKa of D2EHPA. Ensure your pH is measured and adjusted at the experimental temperature.

    • Verify Contact Time : Higher temperatures can increase the rate of extraction.[10] It's possible your system reaches equilibrium faster at higher temperatures. Re-evaluate your equilibration time at each temperature to ensure you are comparing true equilibrium states. A typical contact time to reach equilibrium is between 5 and 30 minutes.[1][2]

    • Assess Phase Ratio (O:A) : Ensure the volumetric ratio of the organic to aqueous phase is precisely maintained. Thermal expansion can cause minor volume changes, so measurements should be made at the target temperature.

  • Solution : Standardize your protocol. Use a thermostated water bath for precise temperature control.[4] Measure and record the equilibrium pH for every sample. Perform a kinetic study at your highest temperature to confirm the minimum time required to reach equilibrium.

Issue 3: "At higher temperatures, I'm observing poor phase separation or the formation of a third phase/emulsion."
  • Probable Cause : This is often related to changes in the physical properties of the system or the formation of highly stable metal-extractant polymeric complexes.

  • Validation Steps :

    • Modifier Check : Modifiers like TBP (tri-n-butyl phosphate) or long-chain alcohols (e.g., 1-decanol) are often added to the organic phase to improve solubility of the metal-extractant complex and prevent third-phase formation.[11] Temperature can alter the effectiveness of these modifiers.

    • Loading Capacity : Third-phase formation is more likely at high metal loading in the organic phase.[12] An increase in temperature might enhance extraction (for endothermic systems) to a point that exceeds the stable loading capacity of your organic phase.

    • Diluent Choice : The type of diluent (e.g., aliphatic like kerosene vs. aromatic) plays a crucial role. Temperature affects the interaction between the diluent and the D2EHPA-metal complex.[13]

  • Solution :

    • Consider adding or increasing the concentration of a modifier (e.g., 5% v/v TBP or 1-decanol).[11]

    • Operate at a lower organic phase loading by adjusting the O:A ratio or the initial metal concentration.

    • Ensure vigorous mixing is followed by an adequate settling time in a temperature-controlled environment. Centrifugation can be used to aid separation in lab-scale experiments.[14]

Logical Flow for Troubleshooting Temperature-Related Issues

TroubleshootingLogic start Unexpected Result at Varied Temperature q1 Is Extraction Efficiency Increasing or Decreasing? start->q1 increase Increasing Efficiency q1->increase Increasing decrease Decreasing Efficiency q1->decrease Decreasing q_increase Are results inconsistent? increase->q_increase q_decrease Is decrease expected? decrease->q_decrease inconsistent_yes Yes q_increase->inconsistent_yes inconsistent_no No -> Endothermic System (Expected) q_increase->inconsistent_no decrease_yes Yes -> Exothermic System (Expected) q_decrease->decrease_yes decrease_no No q_decrease->decrease_no check_params Check Control Parameters: - Equilibrium pH at Temp - Equilibration Time - Phase Ratio inconsistent_yes->check_params check_degradation Check for: - Extractant Degradation - Phase Separation Issues - Third Phase Formation decrease_no->check_degradation

Caption: Troubleshooting logic for temperature effects.

Part 3: Data & Protocols

Summary of Temperature Effects on D2EHPA Extraction for Various Metals
Metal IonSystem DetailsΔH (Enthalpy)Nature of ReactionEffect of Increasing Temp. on ExtractionReference(s)
Cerium (IV) H₂SO₄ medium, D2EHPA in keroseneNegativeExothermicDecreases[1]
Vanadium (V) Nitrate medium, D2EHPA in kerosene-12.34 kJ/molExothermicDecreases[2]
Rare Earths (Y, Yb, Er) H₂SO₄/HCl mediumNot specified, but behavior is exothermicExothermicDecreases[5][7][10]
Zinc (II) Sulphate medium, D2EHPA in kerosene+16.27 kJ/molEndothermicIncreases[3]
Vanadium (V) Sulphate medium, D2EHPA + TBP+22.76 kJ/molEndothermicIncreases[15]
Manganese (II) Stripping with H₂SO₄Not specified, but stripping is favoredEndothermic (Stripping)Increases Stripping[16]
Experimental Protocol 1: Determining the Thermodynamic Nature of a D2EHPA Extraction System

This protocol outlines the steps to determine if your metal extraction is exothermic or endothermic.

1. Preparation of Solutions:

  • Aqueous Phase : Prepare a stock solution of the metal salt (e.g., metal sulfate or nitrate) at a known concentration in an appropriate acidic medium. Adjust the pH to the desired starting value for your experiment (e.g., pH 1.5 - 3.0).[2][3]

  • Organic Phase : Prepare a solution of D2EHPA in a suitable diluent (e.g., kerosene, n-dodecane) at a fixed concentration (e.g., 0.1 M to 0.5 M).[1][3] If required, add a modifier like TBP or 1-decanol at a constant volume percentage (e.g., 5%).

2. Experimental Setup:

  • Use a jacketed beaker or a series of sealed flasks placed in a thermostated water bath to maintain precise temperature control.

  • Set up at least four different temperatures for the study (e.g., 25°C, 35°C, 45°C, 55°C).

3. Extraction Procedure:

  • For each temperature point, combine equal volumes of the aqueous and organic phases (e.g., 20 mL each, for an O:A ratio of 1) in a flask.[2]

  • Place the flask in the water bath and allow it to thermally equilibrate for at least 15 minutes.

  • Agitate the mixture vigorously using a mechanical shaker or magnetic stirrer for a predetermined time sufficient to reach equilibrium (typically 30 minutes, but should be confirmed by a prior kinetic study).[2]

  • Stop agitation and allow the phases to separate completely while still in the water bath to maintain temperature. Centrifuge if necessary.[14]

4. Analysis:

  • Carefully separate the two phases.

  • Measure the final equilibrium pH of the aqueous phase.

  • Determine the concentration of the metal remaining in the aqueous (raffinate) phase using a suitable analytical technique (e.g., ICP-OES, AAS).

  • Calculate the concentration of the metal in the organic phase by mass balance.

5. Data Processing:

  • Calculate the Distribution Coefficient (D) for each temperature: D = [Metal]organic / [Metal]aqueous.

  • Plot log(D) versus 1/T (where T is in Kelvin).

  • Determine the slope of the line. Calculate the enthalpy of reaction using the Van't Hoff equation: ΔH = - (Slope) × R × 2.303, where R = 8.314 J/(mol·K).

  • A negative ΔH indicates an exothermic reaction (extraction decreases with temperature).

  • A positive ΔH indicates an endothermic reaction (extraction increases with temperature).

Workflow for Thermodynamic Analysis

Caption: Experimental workflow for thermodynamic analysis.

References

  • Effect of Temperature and the Organic Phase Content on the Stripping of Mn(II) from a D2EPHA-KEROSENE Pseudo-Emulsion Using a Su. (2012). Journal of Minerals and Materials Characterization and Engineering. [Link]

  • Thermodynamics and mechanism of liquid–liquid extraction of cerium (IV) from sulfuric acid solutions with di‐(2‐ethylhexyl) phosphoric acid (D2EHPA). (2023). Bulgarian Chemical Communications. [Link]

  • Liquid-liquid extraction equilibrium study of vanadium(V) from nitrate medium by technical grade D2EHPA dissolved. (2024). Journal of Scientific and Engineering Papers. [Link]

  • Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction. (2011). SciSpace. [Link]

  • Solvent Extraction of Zinc from a Bioleaching Solution by Modification of D2EHPA: Optimization and Thermodynamic Studies. (2021). Journal of Mining and Environment. [Link]

  • Effect of temperature on the extraction of VO 2+ by D2EHPA, EHEHPA and... (n.d.). ResearchGate. [Link]

  • Solvent Extraction of Zn(II) from Aqueous Sulphate Media by Di(2-Ethylhexyl) Phosphoric Acid in Kerosene. (n.d.). PJSIR. [Link]

  • Thermodynamics of the Selective Separation of La(III) and Y(III) from Nitrate Medium by D2EHPA in the Presence of Al(III) and Ca(II) Impurities. (n.d.). ResearchGate. [Link]

  • Thermodynamics of vanadium (V) solvent extraction by mixture of D2EHPA and TBP. (2015). Hydrometallurgy. [Link]

  • Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2. (2012). ResearchGate. [Link]

  • Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec. (n.d.). Lirias. [Link]

  • Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid. (2020). Semantic Scholar. [Link]

  • Deep Eutectic Solvent (TOPO/D2EHPA/Menthol) for Extracting Metals from Synthetic Hydrochloric Acid Leachates of NMC-LTO Batteries. (2024). MDPI. [Link]

  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. (2025). MDPI. [Link]

  • Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2. (2012). SCIRP. [Link]

  • Method for Stripping Metals in Solvent Extraction. (1991). Scholars' Mine. [Link]

  • Effect of temperature on REEs extraction using (a) D2EPHA, (b) PC 88A,... (n.d.). ResearchGate. [Link]

  • Determination of Activity Coefficients of di-(2-ethylhexyl) Phosphoric Acid Dimer in Select Organic Solvents Using Vapor Phase Osmometry. (n.d.). ResearchGate. [Link]

  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. (2025). PMC. [Link]

  • Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. (2025). MDPI. [Link]

  • Protocol for solvent extraction. (2022). MatheO. [Link]

Sources

Addressing interference from other ions in rare earth extraction with D2EHPA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Hydrometallurgy Support Center. As a Senior Application Scientist, I have designed this guide for researchers, materials scientists, and drug development professionals who require ultra-high purity Rare Earth Elements (REEs) for advanced applications (e.g., NMR superconducting magnets, biomedical contrast agents).

When utilizing Di-(2-ethylhexyl)phosphoric acid (D2EHPA) for solvent extraction, the presence of competing ions like Iron (Fe³⁺) and Aluminum (Al³⁺) can severely compromise thermodynamic efficiency and physical phase separation. This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to resolve these interferences.

Diagnostic Overview: D2EHPA Extraction Architecture

The following logical pathway maps the standard D2EHPA extraction workflow, highlighting where critical ionic interferences occur and where chemical interventions are applied.

REE_Extraction_Pathway Feed Aqueous Leachate (REEs, Fe3+, Al3+) PreTreat Ammonium Jarosite Ppt (Fe3+ Reduction) Feed->PreTreat Removes >93% Fe SX Solvent Extraction (Saponified D2EHPA + TBP) PreTreat->SX pH adjusted feed Interference Interference Risk: Al3+ Gelation & Fe3+ Co-extraction SX->Interference If un-saponified ThirdPhase Third-Phase Formation (Solubility Limit Exceeded) SX->ThirdPhase High REE loading LoadedOrg Loaded Organic Phase (Y, Lu, Er, Dy) SX->LoadedOrg Cation exchange ScrubStrip Selective Stripping (Oxalic Acid / HCl) LoadedOrg->ScrubStrip Acidic back-extraction PureREE Purified REE Solution (>99% Purity) ScrubStrip->PureREE High purity yield

Fig 1: D2EHPA solvent extraction workflow highlighting critical interference nodes and mitigation steps.

Mechanistic Troubleshooting & FAQs

Q1: Why does Iron (Fe³⁺) severely depress REE extraction yields when using D2EHPA, and what is the mechanistic solution? Causality: D2EHPA operates via a cation-exchange mechanism. Fe³⁺ possesses a high charge density and competes aggressively with REE³⁺ for the phosphoryl oxygen binding sites. The extraction stoichiometry requires 5 molecules of D2EHPA per single Fe³⁺ ion, which rapidly depletes the extractant's loading capacity 1. Furthermore, the pH range required for Fe³⁺ extraction overlaps with the pH range where sparingly soluble iron hydroxides form, complicating phase separation 2. Intervention: Implement an Ammonium Jarosite precipitation pre-treatment to remove >93% of iron at 95°C before solvent contact 3. For residual iron, saponify the D2EHPA (converting it to a sodium or ammonium salt). Saponification enhances extraction kinetics and allows Fe³⁺ to be selectively stripped post-extraction using oxalic acid (H₂C₂O₄), which forms a highly stable, water-soluble iron oxalate complex 1.

Q2: We observe severe viscosity increases and gelation in the organic phase when processing leachates. What causes this? Causality: This is a classic symptom of Aluminum (Al³⁺) interference. Al³⁺ ions form rigid, polymeric coordination networks with D2EHPA dimers. Because Al³⁺ coordinates across multiple planes, it creates a cross-linked gel structure that drastically increases organic phase viscosity, halting mass transfer and preventing phase disengagement 2. Intervention: Aluminum must be addressed prior to D2EHPA contact. Utilize a two-stage hydrolysis-precipitation method to drop Al³⁺ levels from the concentrated solution before advancing to solvent extraction. Attempting to extract directly from high-aluminum feeds will inevitably lead to system flooding 2.

Q3: During the extraction of heavy REEs (e.g., Yttrium), the organic phase separates into two distinct liquid layers (third-phase formation). How is this resolved? Causality: Third-phase formation occurs when the metal-extractant complex (e.g., Y-D2EHPA) exceeds its limiting organic concentration (LOC) in the non-polar diluent. This is exacerbated by high REE concentrations, low acidity (higher pH), and the use of linear aliphatic diluents without modifiers [[4]](). Intervention: Introduce a phase modifier. Adding a neutral organophosphorus compound like Tributyl Phosphate (TBP) or a long-chain alcohol (e.g., isodecanol) disrupts the highly ordered reverse-micelle structures of the D2EHPA-metal complexes. This increases their solubility in the diluent and mitigates third-phase formation without sacrificing extraction efficiency 45.

Empirical Data & Parameter Optimization

To ensure reproducibility, benchmark your system parameters against the optimized data in Table 1.

Table 1: Quantitative Summary of D2EHPA Extraction Parameters

ParameterOptimal ConditionCausality / EffectSource
Extractant Concentration 15% - 25% (v/v) D2EHPAMaximizes Heavy REE extraction (>99.9%) while avoiding excessive viscosity.3
Saponification Rate 10% - 70%A mere 10% saponification increases Light REE extraction from 71.4% to 94.4%.3
Aqueous:Organic Ratio 1:1Ensures sufficient extractant availability to prevent third-phase formation.4
Iron Stripping Agent 1 mol/L Oxalic AcidYields >85% single-stage iron stripping, leaving REEs intact in the organic phase.1
REE Stripping Agent 1M - 2M H₂SO₄ or HNO₃Order of back extraction efficiency: H₂SO₄ > HNO₃ > HCl.3

Validated Workflows: Self-Validating Protocol

The following methodology represents a self-validating system for Saponified D2EHPA Extraction & Selective Iron Stripping. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Pre-treatment (Jarosite Precipitation)

  • Adjust the aqueous sulfate leachate to pH 1.5.

  • Add ammonium sulfate and heat the solution to 95°C for 2 hours to precipitate iron as ammonium jarosite.

  • Validation Checkpoint: Filter and test the aqueous raffinate via ICP-OES. Iron removal must exceed 93% before proceeding 3.

Step 2: Organic Phase Preparation & Saponification

  • Prepare a 1.0 mol/L D2EHPA solution in kerosene. Add 5% (v/v) TBP as a phase modifier to prevent third-phase formation [[4]]().

  • React the organic phase with concentrated NaOH to achieve a 70% saponification rate.

  • Validation Checkpoint: Visually inspect the organic phase. It must remain clear. Cloudiness indicates incomplete saponification or modifier deficiency.

Step 3: Solvent Extraction

  • Mix the saponified organic phase with the aqueous leachate at an O:A ratio of 1:1.

  • Agitate at 400 rpm for 20 minutes at 298 K 1.

  • Allow phases to disengage completely.

  • Validation Checkpoint: Measure the extraction efficiency. Fe³⁺ extraction should be ≥95%, and Heavy REEs should be >99% loaded into the organic phase 1.

Step 4: Selective Iron Stripping

  • Contact the loaded organic phase with 1 mol/L Oxalic Acid (H₂C₂O₄) at 313 K for 40 minutes (O:A = 1:1).

  • Validation Checkpoint: Iron is stripped into the aqueous phase as iron oxalate (>85% efficiency), leaving the REEs preserved in the organic phase for subsequent acid stripping 1.

Comprehensive References

  • High-Value Recovery of the Iron via Solvent Extraction from Waste Nickel-Cadmium Battery Sulfuric Acid Leachate Using Saponified D2EHPA. MDPI / ResearchGate. 1

  • Effects of saponification and synergism on the solvent extraction of rare earth elements from a sulfate leach solution of a low-grade titaniferous magnetite ore. Taylor & Francis. 3

  • Extractants Used in Solvent Extraction-Separation of Rare Earths: Extraction Mechanism, Properties, and Features. ResearchGate. 2

  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI.4

  • Extraction of Rare Earth Elements from Aqueous Solutions by Using Hydrometallurgical Techniques. HARVEST (University of Saskatchewan). 5

Sources

Technical Support Center: Optimizing D2EHPA Stability in Highly Acidic Extraction Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist specializing in hydrometallurgy and solvent extraction, I frequently consult with researchers facing stability issues with diisooctyl phosphate—commonly referred to as D2EHPA, HDEHP, or bis(2-ethylhexyl) phosphate. While D2EHPA is an industry-standard extractant prized for its selectivity in separating rare earth elements (REEs), zinc, and cobalt[1], exposing it to highly acidic solutions (e.g., >3M HCl or H₂SO₄) during aggressive stripping phases can lead to chemical degradation, aqueous phase loss, and third-phase formation[2].

This guide is designed to move beyond basic troubleshooting. Here, we explore the thermodynamic and kinetic causality behind D2EHPA behavior and provide self-validating protocols to ensure your extraction systems remain stable, predictable, and scalable.

Section 1: Mechanistic Understanding of D2EHPA Degradation

Q1: Why does D2EHPA lose extraction efficiency over multiple cycles in highly acidic stripping conditions?

Expert Answer: The loss of D2EHPA efficiency in highly acidic media is driven by two distinct mechanisms: acid-catalyzed hydrolysis and aqueous phase partitioning .

Chemically, D2EHPA is an organophosphoric acid diester. While it exhibits high chemical stability under standard operating conditions[3], prolonged exposure to high proton concentrations (e.g., >3M H₂SO₄) at elevated temperatures forces the ester bonds to undergo acid-catalyzed cleavage[4]. The molecule degrades sequentially: D2EHPA hydrolyzes into mono-(2-ethylhexyl) phosphoric acid (M2EHPA) and 2-ethylhexanol. If conditions persist, M2EHPA degrades further into orthophosphoric acid[5].

This is highly problematic because M2EHPA possesses completely different extraction kinetics and lower selectivity than D2EHPA. The accumulation of M2EHPA actively poisons the organic phase, disrupting target metal separation. Furthermore, as pH decreases and salt concentrations fluctuate, the salting-out effect diminishes, leading to an increase in the aqueous solubility of the extractant[1].

Hydrolysis D2EHPA D2EHPA (Bis-ester) M2EHPA M2EHPA (Mono-ester) D2EHPA->M2EHPA Hydrolysis Step 1 Alcohol1 2-Ethylhexanol D2EHPA->Alcohol1 Byproduct Acid High [H+] & Heat Acid->D2EHPA Catalyzes Acid->M2EHPA Catalyzes PhosAcid Phosphoric Acid (H3PO4) M2EHPA->PhosAcid Hydrolysis Step 2 Alcohol2 2-Ethylhexanol M2EHPA->Alcohol2 Byproduct

Caption: Acid-catalyzed hydrolysis pathway of D2EHPA into M2EHPA and phosphoric acid.

Section 2: Troubleshooting Phase Loss and Third-Phase Formation

Q2: I am observing a "third phase" (emulsion or gel layer) during acidic extraction. What causes this, and how do I eliminate it?

Expert Answer: Third-phase formation is a physical stability failure. It occurs when the concentration of the extracted metal-D2EHPA complex exceeds its Limiting Organic Concentration (LOC) in the non-polar diluent (e.g., aliphatic kerosene)[2]. In highly acidic conditions, the highly polar metal-extractant complexes aggregate into reverse micelles. When these micelles grow too large, they separate from the bulk organic phase, forming a distinct, dense intermediate layer.

Causality & Corrective Actions:

  • Increase Free Extractant Concentration: Higher concentrations of uncomplexed D2EHPA in the organic phase act as a self-solvating agent, which actively prevents the formation of the third phase[2].

  • Introduce Phase Modifiers: Adding electron-donating modifiers like Trioctylphosphine oxide (TOPO), Tributyl phosphate (TBP), or long-chain alcohols (e.g., isodecanol) disrupts the highly ordered reverse micelles through intermolecular hydrogen bonding and steric hindrance[6]. This forces the complex back into the bulk organic phase.

  • Diluent Adjustment: Switching from a purely aliphatic diluent to one with higher aromatic content increases the overall solvating power of the organic phase, raising the LOC.

Section 3: Quantitative Data & Benchmarking

Q3: What are the expected stability limits of D2EHPA in different acid systems?

Expert Answer: The degradation and solubility of D2EHPA are highly dependent on the acid anion and temperature. Studies on organophosphoric acid extractants in simple acid solutions demonstrate that degradation and solubility follow the order: M2EHPA ≫ OPAP > D2EHPA[5]. Below is a synthesized benchmarking table to guide your experimental parameters.

ParameterConditionExpected Observation / MetricMechanistic Impact
Aqueous Solubility pH < 2.0 (High Acid)< 50 mg/L loss to aqueousHigh protonation keeps D2EHPA in the organic phase; low physical loss[1].
Aqueous Solubility pH > 4.0Significant loss to aqueousDeprotonation forms water-soluble D2EHPA anions; requires high salt for salting-out[1].
Chemical Degradation 6M HCl, 25°CNegligible over 30 daysHigh stability under closed operation conditions at room temperature[3].
Chemical Degradation 3M H₂SO₄, 50°CMeasurable M2EHPA formationElevated thermal energy overcomes the activation barrier for ester hydrolysis[5].
Third Phase (LOC) High Metal LoadingLOC drops significantlyRequires >15% v/v D2EHPA or 5% v/v TOPO modifier to prevent micelle aggregation[2].
Section 4: Standardized Protocols for Stability Validation

Q4: How can I accurately quantify D2EHPA degradation and validate its stability in my specific acidic matrix?

Expert Answer: Do not rely solely on visual phase inspections. To ensure your system is self-validating, you must run an accelerated degradation assay coupled with Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to track total phosphorus partitioning[5], alongside a potentiometric titration to monitor the formation of the M2EHPA degradation byproduct.

Protocol: Accelerated Acid Degradation and Validation Assay

Objective: To empirically determine the hydrolysis rate of D2EHPA in a target acidic matrix.

  • Phase Preparation: Prepare a 20% v/v D2EHPA solution in your chosen diluent (e.g., kerosene). Pre-equilibrate the organic phase with a blank aqueous solution to remove water-soluble impurities.

  • Accelerated Incubation: Mix the organic phase with your highly acidic aqueous phase (e.g., 6M HCl) at an Organic:Aqueous (O:A) ratio of 1:1 in a sealed, temperature-controlled jacketed reactor.

  • Thermal Stress: Maintain the emulsion at 50°C under continuous agitation (400 rpm) for 72 hours.

  • Sampling & Centrifugation: Extract 10 mL aliquots every 24 hours. Centrifuge at 3000 rpm for 5 minutes to ensure absolute phase disengagement.

  • Aqueous Phase Analysis (ICP-OES): Analyze the aqueous phase for total Phosphorus (P) content. An increase in aqueous P over time directly correlates to the physical solubility loss and the formation of highly water-soluble orthophosphoric acid[5].

  • Organic Phase Analysis (Titration): Perform a non-aqueous potentiometric titration of the organic phase using standardized sodium methoxide in methanol. D2EHPA (monobasic) will show a single inflection point, whereas the degradation product M2EHPA (dibasic) will introduce a second distinct inflection point, allowing for precise molar quantification of degradation.

Workflow Start Phase Mixing (O/A Ratio 1:1) Incubate Accelerated Incubation (50°C) Start->Incubate Separate Centrifugal Phase Separation Incubate->Separate Aqueous Aqueous Phase: ICP-OES for Total P Separate->Aqueous Organic Organic Phase: Titration for M2EHPA Separate->Organic Validate Calculate Degradation Rate Constant (k) Aqueous->Validate Organic->Validate

Caption: Self-validating experimental workflow for quantifying D2EHPA degradation and phase loss.

References
  • Solubility of D2EHPA in aqueous electrolyte solutions SIM² KU Leuven[Link][1]

  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance MDPI - Membranes[Link][2]

  • Deep Eutectic Solvent (TOPO/D2EHPA/Menthol) for Extracting Metals from Synthetic Hydrochloric Acid Leachates of NMC-LTO Batteries MDPI - Processes[Link][6]

  • The Solubility/Degradation Study of Organophosphoric Acid Extractants in Sulphuric Acid Media ResearchGate[Link][5]

  • Solvent extraction of Fe3+ from the hydrochloric acid route phosphoric acid by D2EHPA in kerosene ResearchGate[Link][3]

  • Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 PubChem - NIH[Link][4]

Sources

Managing antagonistic effects in mixed solvent extraction systems with D2EHPA

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Antagonistic Effects in D2EHPA Mixed Solvent Extraction Systems

Welcome Message from the Senior Application Scientist Welcome to the Application Support Center. In hydrometallurgy and drug development, Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a highly reliable acidic extractant. However, when researchers attempt to enhance selectivity by blending D2EHPA with neutral donors (like TBP or TOPO) or other acidic extractants (like Cyanex 272), the system does not always yield the expected synergistic enhancement. Instead, you may encounter antagonism—a phenomenon where the mixture performs worse than the sum of its individual components.

This guide is designed to move beyond basic troubleshooting. Here, we will explore the thermodynamic causality behind these failures, provide quantitative data for known systems, and outline self-validating protocols to help you engineer around these chemical sinks.

Visualizing the Mechanism of Antagonism

Before adjusting your experimental parameters, it is critical to understand the molecular interactions causing the drop in extraction efficiency.

G Metal Aqueous Metal Ion Complex Metal-D2EHPA Complex Metal->Complex Cation Exchange D2EHPA Free D2EHPA Dimer D2EHPA->Complex Coordinates Metal Adduct D2EHPA-Donor Adduct D2EHPA->Adduct Dimer Cleavage CoExt Neutral Donor CoExt->Adduct Donates Electrons

Diagram 1: Mechanistic pathway showing how neutral donors create an antagonistic sink.

Section 1: Fundamental FAQs on Antagonistic Effects

Q1: Why does adding Tributyl Phosphate (TBP) to my D2EHPA system reduce the extraction of certain metals like Fe(III) or Li(I)? Scientist's Answer: D2EHPA typically exists as a hydrogen-bonded homodimer in non-polar aliphatic diluents (like kerosene or dodecane). When you introduce a strong Lewis base like TBP or TOPO, the phosphoryl oxygen (P=O) of the neutral donor acts as a hydrogen bond acceptor. This cleaves the D2EHPA dimer to form a highly stable D2EHPA-TBP heterodimer [4]. If your target metal does not require the expanded coordination sphere that the neutral donor provides, this heterodimer acts as a thermodynamic sink. It consumes your active D2EHPA inventory, resulting in a net decrease in free extractant available for cation exchange [4, 6].

Q2: I am trying to separate Nickel and Cobalt using a D2EHPA/Cyanex 272 blend. Why is the separation factor shifting unpredictably? Scientist's Answer: Both D2EHPA (a phosphoric acid) and Cyanex 272 (a phosphinic acid) are acidic extractants, but D2EHPA is a stronger acid and extracts metals at lower pH values [1]. When mixed, they form mixed-dimer species. While adding Cyanex 272 to D2EHPA can favorably shift the nickel extraction curve to a higher pH (improving the


 between Ni and Co), it can also cause antagonism if the molar ratio is not strictly controlled [1]. The mixed dimers possess different 

values and steric profiles than their parent homodimers, altering the standard cation exchange causality.

Q3: How do I mathematically verify if my system is experiencing synergism or antagonism? Scientist's Answer: We rely on the Synergistic Coefficient (


), calculated from the distribution ratios (

):

Where

is the distribution ratio of the mixed system, and

and

are the distribution ratios of the individual extractants at identical concentrations. An

indicates synergism, while an

confirms antagonism [3].

Section 2: Quantitative Data Summary

To guide your formulation strategy, here is a consolidated table of known antagonistic and synergistic interactions involving D2EHPA mixed systems based on validated hydrometallurgical data.

Mixed Extractant SystemTarget IonEffect TypeMechanistic Causality
D2EHPA + TBP Ni²⁺Synergistic (

)
Formation of a highly lipophilic mixed Ni·(D2EHPA)₂(TBP)₂ complex [2].
D2EHPA + TBP [Au(CN)₂]⁻Antagonistic (

)
TBP preferentially forms adducts with D2EHPA, reducing available H⁺ generation [2].
Cyanex 272 + TBP Li⁺Antagonistic (

)
TBP disrupts Cyanex dimers without coordinating the small Li⁺ ion [6].
D2EHPA + TOPO Fe³⁺Antagonistic (

)
Strong H-bonding between TOPO and D2EHPA acts as a thermodynamic sink [4].
D2EHPA + Cyanex 301 Pd²⁺Antagonistic (

)
Competitive complexation and steric hindrance in the organic phase [5].

Section 3: Troubleshooting Guide & Experimental Protocols

Issue: You observe a sudden drop in metal recovery when scaling up a mixed solvent system, and you suspect extractant-extractant antagonism is to blame. Solution: Execute the following self-validating protocol using Continuous Variation (Job's Method) and Slope Analysis. This will map the exact stoichiometry of the extracted species and identify the adduct sinks.

Protocol: Quantifying Antagonism via Slope Analysis

Objective: To determine the exact molar ratio at which antagonism peaks, allowing you to reformulate the organic phase safely away from the thermodynamic sink.

  • Step 1: Preparation of Isomolar Organic Phases. Prepare a series of organic phases in your chosen diluent (e.g., aliphatic kerosene). Keep the total molarity of the extractants constant (e.g., 0.5 M), but vary the molar fraction of D2EHPA (

    
    ) from 0.0 to 1.0 in 0.1 increments against your secondary extractant (e.g., TBP).
    
  • Step 2: Aqueous Phase Standardization. Prepare your aqueous feed solution with a known, constant concentration of the target metal (e.g., 0.01 M) and a fixed ionic strength using a non-complexing background electrolyte (e.g., 1.0 M NaNO₃). Buffer the pH precisely to the

    
     of the primary extractant.
    
  • Step 3: Isothermal Contact. Combine equal volumes of the aqueous and organic phases (O:A ratio = 1:1) in thermostated separatory funnels. Agitate mechanically at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 30 minutes to ensure chemical equilibrium. Causality Note: Temperature control is critical because adduct formation (the root cause of antagonism) is highly exothermic. Fluctuations will shift the equilibrium and invalidate your distribution ratios [4].

  • Step 4: Phase Separation and Quantification. Allow the phases to disengage completely. Centrifuge the samples if micro-emulsions persist. Sample the aqueous phase and quantify the remaining metal concentration using ICP-OES or AAS.

  • Step 5: Calculate Distribution Ratios. Calculate the distribution ratio (

    
    ) for each molar fraction: 
    
    
    
    . Plot
    
    
    against
    
    
    .
  • Step 6: Data Interpretation (The Self-Validation). If the plot shows a concave downward curve dipping below the theoretical additive line, antagonism is confirmed. The minimum point on this curve indicates the exact stoichiometry of the extractant-extractant adduct. To manage this, you must shift your operational molar ratio far away from this stoichiometric minimum, or switch to a diluent with higher polarity (like toluene) which can competitively solvate the neutral donor and disrupt the antagonistic adduct.

References

  • Selective separation of trace nickel(II) and gold(I) ions via hollow fiber supported liquid membrane enhanced by synergistic extractants D2EHPA/TBP, Arabian Journal of Chemistry,[Link]

  • Extraction of micro- and macroconcentrations of rare earth ions with the mixture of D2EHPA and TBP in n-hexane and cyclohexane, AKJournals, [Link]

  • Extraction and Stripping Behavior of Iron (III) from Phosphoric Acid Medium by D2EHPA Alone and Its Mixtures with TBP/TOPO, Taylor & Francis,[Link]

  • Extraction of Palladium(II) from Hydrochloric Acid Solutions by Solvent Extraction with Mixtures Containing Either Cyanex 301 or LIX 63, MDPI,[Link]

  • Synergistic solvent extraction of Co(II) and Li(I) from aqueous chloride solutions with mixture of Cyanex 272 and TBP, journalssystem.com,[Link]

Validation & Comparative

High-Purity Cobalt and Nickel Separation: A Mechanistic and Operational Comparison of D2EHPA and Cyanex 272

Author: BenchChem Technical Support Team. Date: March 2026

The separation of cobalt (Co) and nickel (Ni) is a notoriously difficult challenge in hydrometallurgy, battery recycling, and high-purity drug formulation precursors. Because Co and Ni are adjacent in the periodic table, they share nearly identical physicochemical properties, including similar ionic radii and charge densities. In weakly acidic sulfate media, selective solvent extraction (SX) is the industry standard.

This guide critically evaluates the two primary organophosphorus extractants used in this domain: D2EHPA and Cyanex 272 . By analyzing the coordination chemistry and thermodynamic causality behind these reagents, researchers can architect highly efficient, self-validating separation workflows.

Mechanistic Causality in Extractant Selection

The fundamental metric for evaluating extractant efficacy is the separation factor (


), defined as the ratio of the distribution coefficients of Co to Ni. The structural differences between D2EHPA and Cyanex 272 dictate entirely different coordination geometries, driving their respective separation capabilities.
D2EHPA (Di-(2-ethylhexyl)phosphoric acid)

D2EHPA is an alkyl phosphoric acid. Because its structure lacks significant steric hindrance near the active phosphoryl group, it readily forms complexes with a wide variety of transition metals.

  • Causality of Poor Separation: D2EHPA exhibits a very low

    
     between Co and Ni, extracting both metals at overlapping pH ranges (pH 3.5–4.5)[1]. This lack of selectivity yields a 2[2]. While D2EHPA is excellent for bulk impurity scavenging (e.g., extracting Mn, Zn, and Ca), it cannot achieve the battery-grade purity required for Co/Ni separation[3].
    
Cyanex 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid)

Cyanex 272 is a highly branched alkyl phosphinic acid that revolutionized Co/Ni separation by shifting the Ni extraction isotherm to a significantly higher pH.

  • Causality of High Selectivity: The selectivity is driven by severe steric hindrance induced by the bulky 2,4,4-trimethylpentyl chains. Nickel(II) strongly prefers an octahedral coordination geometry, which is physically blocked by the bulky Cyanex 272 dimer[4]. Conversely, Cobalt(II) readily adopts a tetrahedral coordination geometry, which the Cyanex 272 structure easily accommodates. This thermodynamic preference results in an2[2].

Quantitative Performance Comparison

The following table summarizes the physicochemical extraction metrics for both extractants based on standard sulfate media conditions.

ParameterD2EHPACyanex 272
Chemical Classification Alkyl Phosphoric AcidAlkyl Phosphinic Acid
Active Component Di-(2-ethylhexyl)phosphoric acidBis(2,4,4-trimethylpentyl)phosphinic acid
Co(II) Extraction pH₅₀ ~3.5~4.2
Ni(II) Extraction pH₅₀ ~4.0~6.2
ΔpH₅₀ (Ni - Co) ~0.5~2.0
Separation Factor (

)
~14> 2,000 - 7,000
Primary Industrial Role Bulk impurity removal (Mn, Zn, Ca)High-purity Co/Ni separation

Process Architecture & Workflow

Because D2EHPA and Cyanex 272 serve different thermodynamic roles, they are frequently deployed sequentially in counter-current extraction circuits. D2EHPA acts as the "scavenger" for upstream impurities, while Cyanex 272 acts as the "separator" for Co and Ni.

CoNi_Separation Feed Mixed Sulfate PLS (Co²⁺, Ni²⁺, Mn²⁺) D2EHPA Stage 1: D2EHPA Extraction (pH 2.5 - 3.0) Feed->D2EHPA Mn_Org Mn²⁺ Loaded Organic D2EHPA->Mn_Org Organic Phase CoNi_Aq Co²⁺ / Ni²⁺ Raffinate D2EHPA->CoNi_Aq Aqueous Phase Cyanex Stage 2: Cyanex 272 Extraction (pH 5.0 - 5.5) CoNi_Aq->Cyanex Co_Org Co²⁺ Loaded Organic Cyanex->Co_Org Organic Phase Ni_Aq Pure Ni²⁺ Raffinate Cyanex->Ni_Aq Aqueous Phase Scrub Scrubbing (CoSO₄) Removes co-extracted Ni²⁺ Co_Org->Scrub Strip Stripping (H₂SO₄) Recovers Co²⁺ Scrub->Strip Co_Prod Pure Co²⁺ Solution Strip->Co_Prod

Two-stage sequential solvent extraction workflow for Co/Ni separation.

Self-Validating Experimental Protocol for Co/Ni Separation

The following methodology details a continuous-simulation batch extraction using Cyanex 272, engineered with built-in validation checkpoints to ensure thermodynamic equilibrium and phase stability.

Phase 1: Extractant Saponification (The pH Buffer Mechanism)

Causality: Solvent extraction of divalent cations releases two protons per metal ion (


). Without buffering, the aqueous pH drops rapidly, halting extraction.3[3].
  • Prepare a5 in an aliphatic diluent (e.g., kerosene)[5].

  • Add concentrated NaOH dropwise under high shear to achieve a 30%–40% saponification degree.

  • Validation Checkpoint: The organic phase must remain clear. Third-phase formation (cloudiness) indicates excessive saponification or the need for a phase modifier (like 1-dodecanol). If clear, the system is thermodynamically stable.

Phase 2: Selective Cobalt Extraction
  • Contact the saponified Cyanex 272 with the Co/Ni sulfate pregnant leach solution (PLS) at an Organic-to-Aqueous (O/A) ratio of 1:1.

  • Agitate for 10–15 minutes at 40°C to ensure kinetic saturation.

  • Monitor the aqueous phase pH. Adjust dynamically to maintain an equilibrium pH of 5.0–5.5.

  • Validation Checkpoint: Observe the colorimetric shift. The organic phase will turn an intense, deep blue (indicating the formation of the tetrahedral Co(II)-Cyanex complex), while the aqueous raffinate will retain a pure green hue (hydrated octahedral Ni(II) ions).

Phase 3: Scrubbing (Displacement of Co-extracted Nickel)

Causality: At pH 5.5, trace amounts of Ni may co-extract. Scrubbing utilizes the mass action law:3[3].

  • Contact the loaded organic phase with a pure CoSO₄ solution (e.g., 10 g/L Co) at pH 2.5–3.0.

  • Validation Checkpoint: Analyze the scrubbed aqueous phase via ICP-OES. A spike in Ni concentration confirms successful displacement, validating the purification step.

Phase 4: Stripping (Cobalt Recovery)
  • Contact the scrubbed organic phase with 0.05 M H₂SO₄ at an O/A ratio of 1:1.

  • Validation Checkpoint: The organic phase will revert from deep blue to colorless, confirming complete dissociation of the organometallic complex and the recovery of high-purity Co into the aqueous strip liquor.

References

  • Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA - sadrn.com
  • Separation of Co(II), Mn(II), and Ni(II)
  • Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures - mdpi.com
  • Separation of cobalt and nickel via solvent extraction with Cyanex-272: Batch experiments and comparison of mixer-settlers and an agitated column as contactors for continuous counter-current extraction - researchg
  • Solvent extraction of nickel from iron and cobalt containing sulf

Sources

Performance evaluation of isooctyl phosphate against phosphonic acid extractants

Author: BenchChem Technical Support Team. Date: March 2026

Title: Performance Evaluation of Isooctyl Phosphate (D2EHPA) vs. Phosphonic Acid (P507) Extractants in High-Purity Separations

Executive Summary & Nomenclature

In the fields of radiopharmaceutical purification, critical mineral recovery, and high-purity metal isolation, liquid-liquid extraction (solvent extraction) remains a foundational technology. The choice of organophosphorus extractant dictates the thermodynamic limits of separation, stripping efficiency, and operational scalability.

This guide provides a rigorous performance evaluation comparing isooctyl phosphate (industrially synonymous with Di-(2-ethylhexyl) phosphoric acid, D2EHPA or P204 ) against phosphonic acid extractants (specifically, 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester, P507 or PC-88A ). By analyzing their structural causality, thermodynamic behavior, and kinetic profiles, this guide equips researchers and drug development professionals with the data necessary to optimize downstream purification workflows.

Mechanistic Foundation: The C-O-P vs. C-P Dichotomy

Both D2EHPA and P507 operate via a cation-exchange mechanism, forming lipophilic metal-ligand complexes that migrate into the organic phase. However, their performance diverges based on their core molecular structures:

  • D2EHPA (P204): Features a C-O-P linkage. Its higher acidity (lower pKa) drives strong extraction capacities at lower pH values. However, this high affinity necessitates highly concentrated mineral acids for stripping, which can degrade downstream chromatographic resins in sensitive radiopharmaceutical workflows (e.g., Lutetium-177 isolation).

  • P507 (PC-88A): Features a direct C-P bond. The electron-donating nature of the alkyl group directly attached to the phosphorus atom decreases the acidity of the extractant. The carbon-phosphorus bonds (C-P) in the P507 molecule are fundamentally more stable than the carbon-oxygen-phosphorus bonds (C-O-P) in P204, resulting in superior acid and hydrolysis resistance (1)[1]. This structural shift yields milder stripping conditions and higher selectivity.

Thermodynamic & Kinetic Comparison

The structural differences between these extractants manifest clearly in their extraction efficiencies and separation factors (


). D2EHPA preferentially extracts 

,

, and

at lower pH thresholds, making it ideal for front-end impurity precipitation and removal (2)[2].

Conversely, P507 demonstrates a significantly higher separation factor between adjacent heavy elements and transition metals. In a comparative study, P507 achieved a


 extraction ratio of 96.61% while restricting 

co-extraction to just 12.32% (2)[2]. Furthermore, both extractants have been proven to act as kinetic accelerators; adding just 2–5 vol.% of P507 or D2EHPA to slower extractants (like hydroxamic acids) can increase extraction rates by 1.5 to 10 times (3)[3]. In specialized modifier systems (e.g., TBP/FeCl3), both P204 and P507 exhibit comparable, superior performance over phosphinic acids like Cyanex 272 (4)[4].
Table 1: Physicochemical and Mechanistic Comparison
ParameterIsooctyl Phosphate (D2EHPA / P204)Phosphonic Acid (P507 / PC-88A)
Active Functional Group C-O-P (Phosphoric acid ester)C-P (Phosphonic acid ester)
Acidity (pKa) ~1.3 (Highly acidic)~2.4 (Moderately acidic)
Hydrolysis Resistance Moderate (Susceptible to C-O cleavage)Excellent (Stable C-P bond)
Stripping Acid Requirement High (e.g., 2.0 - 4.0 M HCl)Low to Moderate (e.g., 0.5 - 1.0 M HCl)
Primary Industrial Use Bulk impurity removal (Fe, Al, Mn)High-purity separation (Co/Ni, Heavy REEs)
Table 2: Extraction Performance Metrics (Co/Ni System at pH 3.0)
MetricD2EHPA (P204)P507 (PC-88A)

Extraction Efficiency
> 96.0%~ 85.0%

Extraction Efficiency
~ 70.5%> 96.0%

Extraction Efficiency
~ 15.0%~ 12.3%
Separation Factor (

)
LowerSignificantly Higher

Application Workflow & Logical Relationships

The following diagram illustrates the standard solvent extraction workflow, highlighting the logical progression from initial impurity rejection to final target isolation.

Workflow Feed Aqueous Feed (Target + Impurities) Ext Solvent Extraction (D2EHPA or P507) Feed->Ext pH Adjustment Org Loaded Organic Phase (Metal-Ligand Complex) Ext->Org Cation Exchange Raff Aqueous Raffinate (Rejected Ions) Ext->Raff Non-extracted Scrub Scrubbing Stage (Dilute Acid Wash) Org->Scrub Co-extracted Removal Strip Stripping Stage (High [H+] Reversal) Scrub->Strip Purified Organic Product Purified Target (Aqueous Phase) Strip->Product Acidic Cleavage

Solvent extraction workflow illustrating the cation-exchange mechanism and phase separation.

Validated Experimental Protocol: Comparative Extraction Assay

To objectively compare these extractants in your own laboratory, utilize the following self-validating protocol. This methodology incorporates mass balance checks and pH-dependent equilibrium verification to ensure data integrity.

Objective: Quantify the separation factor (


) and stripping efficiency of D2EHPA vs. P507.

Step 1: Organic Phase Saponification

  • Action: Prepare 0.5 M D2EHPA and 0.5 M P507 in an aliphatic diluent (e.g., sulfonated kerosene). Saponify the extractants to 30% using 10 M NaOH.

  • Causality: Un-saponified acidic extractants release

    
     ions upon metal complexation. This drives the aqueous pH down, which prematurely halts the extraction process. Partial saponification buffers the system, maintaining the optimal pH isotherm.
    

Step 2: Aqueous Feed Preparation & Equilibration

  • Action: Prepare a synthetic feed containing 0.1 M

    
     and 0.1 M 
    
    
    
    adjusted to pH 3.5. Mix organic and aqueous phases at an O/A ratio of 1:1 in a jacketed separatory funnel at 25°C. Agitate for exactly 10 minutes.
  • Causality: A 10-minute contact time ensures thermodynamic equilibrium is reached without imparting excessive shear that could cause emulsion stabilization.

  • Self-Validation Checkpoint: Measure the equilibrium pH of the aqueous raffinate post-extraction. If

    
     from the target, the saponification ratio was miscalculated, and the extraction isotherm will be skewed.
    

Step 3: Phase Disengagement & Scrubbing

  • Action: Allow 5 minutes for complete phase separation. Draw off the aqueous raffinate. Scrub the loaded organic phase with dilute

    
     (pH 2.5) at an O/A ratio of 2:1.
    
  • Causality: Scrubbing removes weakly bound impurities (e.g., trace

    
     co-extracted into the 
    
    
    
    -loaded organic phase) by exploiting the slight difference in their extraction pH isotherms.

Step 4: Quantitative Stripping (Back-Extraction)

  • Action: Strip the scrubbed organic phase using 2.0 M HCl for the D2EHPA system and 0.5 M HCl for the P507 system.

  • Causality: D2EHPA's lower pKa means it binds metals more tightly at lower pH values. Therefore, it requires a significantly higher proton concentration to reverse the equilibrium and release the target metal compared to P507.

  • Self-Validation Checkpoint: Perform an ICP-MS mass balance. The sum of the target metal in the raffinate, scrub liquor, and strip liquor must equal

    
     of the initial feed concentration.
    

Conclusion & Selection Matrix

When designing a purification workflow, the choice between D2EHPA and P507 should be dictated by the specific position of the unit operation within the downstream process:

  • Select D2EHPA (P204) for early-stage, bulk impurity removal where high acidity and aggressive extraction of

    
     or 
    
    
    
    are required.
  • Select P507 (PC-88A) for late-stage, high-purity polishing steps (such as adjacent lanthanide separation or radiopharmaceutical isolation) where high separation factors, hydrolysis resistance, and mild stripping conditions are paramount to product integrity.

References

  • Source: metalleaching.
  • Source: mdpi.
  • Source: mdpi.
  • Source: acs.

Sources

Strategic Solvent Extraction: Synergistic vs. Antagonistic Dynamics of D2EHPA and TOPO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Process Development Professionals Content Focus: Mechanistic Analysis, Comparative Performance, and Self-Validating Protocols

As a Senior Application Scientist, I frequently encounter extraction systems that fail to scale because the underlying thermodynamics of mixed extractants are misunderstood. Di-(2-ethylhexyl)phosphoric acid (D2EHPA) is a workhorse acidic organophosphorus extractant, widely used for recovering transition metals, rare earth elements (REEs), and actinides. However, its performance can be radically altered—either supercharged or completely bottlenecked—by the introduction of a neutral solvating extractant like Trioctylphosphine oxide (TOPO).

This guide objectively compares the performance of D2EHPA alone versus its combination with TOPO, dissecting the precise chemical causality that dictates whether the system will exhibit synergism or antagonism .

Mechanistic Causality: The Chemistry of Synergism and Antagonism

To optimize a solvent extraction (SX) workflow, one must understand why molecules behave the way they do at the aqueous-organic interface.

The Synergistic Effect (S > 1): D2EHPA extracts metal cations via a cation-exchange mechanism, releasing protons into the aqueous phase. However, the resulting metal-D2EHPA complex often retains residual water molecules of hydration. This hydration sphere limits the complex's solubility in the non-polar organic phase. When TOPO is introduced, its highly polar phosphoryl (


) group acts as a powerful electron donor. TOPO displaces the residual water of hydration, rendering the entire metal-organic complex highly hydrophobic and driving it into the organic phase. For example, in uranium extraction, the synergistic species is often formed as 

[1].

The Antagonistic Effect (S < 1): More is not always better. If the concentration of TOPO is too high relative to D2EHPA, or if the overall extractant concentration drops below a critical threshold, antagonism occurs. Instead of coordinating with the metal center, the


 group of TOPO forms strong intermolecular hydrogen bonds with the acidic hydroxyl (

) group of D2EHPA. This parasitic interaction locks up the free D2EHPA, drastically reducing the effective concentration of the extractant available for the metal[2].

Mechanism M Metal Ion (Aqueous) Syn Synergistic Complex e.g., UO2(HR2)2·TOPO (High Hydrophobicity) M->Syn Cation Exchange D D2EHPA (Acidic Extractant) D->Syn Primary complex Ant Antagonistic Interaction D2EHPA-TOPO H-Bonding (Reduced Free Extractant) D->Ant Low D2EHPA ratio T TOPO (Neutral Solvating) T->Syn Displaces water T->Ant H-bonds to D2EHPA Ant->M Decreased Extraction

Chemical pathways dictating synergism vs. antagonism in D2EHPA-TOPO solvent extraction.

Comparative Performance Data

The transition from synergism to antagonism is highly dependent on the molar ratio of the extractants and the acidity of the aqueous feed. Below is a synthesized dataset demonstrating these effects across different target metals.

Table 1: Comparative Extraction Efficiencies (Uranium & Yttrium)
SystemExtractant ConcentrationTarget MetalAqueous MediumExtraction Efficiency / OutcomeReference
D2EHPA alone 0.7 MU(VI)6.6 M

21.3%[3]
TOPO alone 0.38 MU(VI)6.6 M

4.4%[3]
D2EHPA + TOPO 0.7 M + 0.18 MU(VI)6.6 M

57.0% (Synergistic) [3]
D2EHPA + TOPO 5.0% D2EHPA + varying TOPOY(III)

S > 1 (Synergistic) [2]
D2EHPA + TOPO 2.5% D2EHPA + high TOPOY(III)

S < 1 (Antagonistic) [2]
Table 2: Synergistic Coefficient ( ) Interpretation

Value
Interaction TypeMechanistic Cause

SynergisticTOPO displaces hydration water, increasing complex hydrophobicity.

AdditiveNo interaction between extractants; independent extraction pathways.

AntagonisticTOPO hydrogen-bonds with D2EHPA, reducing free extractant availability.

Note: The synergistic coefficient is calculated as


, where 

is the distribution ratio.

Self-Validating Experimental Protocol: Mapping the Isotherm

To reliably utilize a D2EHPA-TOPO system, you must empirically map the synergistic peak for your specific feed matrix. The following protocol is designed as a self-validating system , ensuring that physical phenomena (like emulsion or precipitation) do not generate false-positive data.

Step 1: Aqueous Feed Preparation Causality: Metal speciation is highly pH-dependent. Prepare a standardized aqueous feed (e.g., 100 ppm U(VI) in 1.0 M


)[1]. Maintain constant ionic strength to prevent activity coefficient variations from skewing the equilibrium.

Step 2: Organic Phase Formulation Causality: The ratio of acidic to solvating extractant dictates the chemical interaction. Prepare organic phases in an aliphatic diluent (e.g., kerosene) with varying D2EHPA:TOPO molar ratios (from 10:1 to 1:10), keeping the total extractant concentration constant.

Step 3: Isothermal Equilibration Causality: Solvent extraction is a thermodynamically driven process. Mix equal volumes (O/A = 1) in a temperature-controlled shaker at 25°C ± 0.1°C for 30 minutes. Fluctuations in temperature will alter the equilibrium constant and invalidate comparative data[1].

Step 4: Phase Separation & Validation Checkpoint Causality: Micro-emulsions artificially inflate aqueous metal concentrations. Centrifuge the mixture at 3000 rpm for 5 minutes. Critical Validation: Visually inspect the interface. If a third phase (a dense organic layer) forms, the solubility limit of the metal-organic complex in the diluent has been exceeded. This invalidates the distribution ratio (


), and a phase modifier (like isodecanol) must be added.

Step 5: Quantitative Analysis & Mass Balance Causality: Analyze the aqueous raffinate via ICP-MS. Calculate the organic metal concentration strictly by mass balance:


.
Critical Validation: Perform a strip of the organic phase and analyze it. If 

, metal precipitation has occurred in the organic phase, invalidating the run.

Step 6: Data Synthesis Calculate the synergistic coefficient (


). Plot 

versus the mole fraction of TOPO to identify the exact threshold where synergism collapses into antagonism.

Workflow Step1 1. Phase Preparation Vary D2EHPA:TOPO ratios Step3 3. Equilibration Isothermal shaking (25°C) Step1->Step3 Step2 2. Aqueous Feed Spike metal, adjust pH Step2->Step3 Step4 4. Phase Separation Centrifuge, check 3rd phase Step3->Step4 Step5 5. Analysis & Validation ICP-MS & Mass Balance Check Step4->Step5 Step6 6. Synergistic Coefficient Calculate S = D_mix / (D_A + D_B) Step5->Step6

Self-validating experimental workflow for determining the synergistic coefficient (S).

Field-Proven Insights: Industrial Applications

Understanding the D2EHPA-TOPO dynamic is not just an academic exercise; it dictates the economic viability of several industrial processes:

  • Uranium Recovery from Wet Process Phosphoric Acid (WPA): The extraction of U(VI) from highly acidic

    
     is notoriously difficult due to stable aqueous uranyl-phosphate complexes. D2EHPA alone yields poor recovery (approx. 21%). However, tuning the D2EHPA:TOPO ratio to an optimal synergistic point increases recovery to nearly 60% in a single stage[3].
    
  • Battery Recycling (Co/Ni/Mn Separation): Recent advancements have explored using D2EHPA and TOPO in Hydrophobic Deep Eutectic Solvents (HDES). In hydrochloric acid leachates from NMC batteries, TOPO acts as a highly effective extractant for Mn(II) and Co(II). By carefully adjusting the TOPO fraction relative to D2EHPA, researchers can achieve highly selective separation of the Mn/Co pair without triggering antagonistic extractant lock-up[4].

References

  • Effect of D2EHPA and TOPO concentrations on the uranium extraction at various acid concentrations Source: ResearchGate URL:3

  • Synergistic extraction of uranium from acidic sulfate leach liquor using D2EHPA mixed with TOPO Source: Journal of Radioanalytical and Nuclear Chemistry (via ResearchGate) URL:1

  • Synergistic Extraction of Yttrium Using Mixtures of Organophosphorus Extractants Source: AIP Publishing URL:2

  • Deep Eutectic Solvent (TOPO/D2EHPA/Menthol) for Extracting Metals from Synthetic Hydrochloric Acid Leachates of NMC-LTO Batteries Source: MDPI URL:4

Sources

A Comparative Guide to D2EHPA and PC88A for Samarium Extraction from Acidic Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Samarium Separation

Samarium (Sm), a key member of the lanthanide series, is indispensable in modern technology. Its primary application lies in the production of high-strength samarium-cobalt (SmCo) permanent magnets, which are critical for lightweight electronics, high-temperature applications, and various defense systems.[1] The burgeoning demand for these technologies necessitates efficient and selective methods for recovering samarium from ore leachates and recycling streams.

Solvent extraction stands as the most versatile and widely adopted industrial technique for the separation of rare earth elements (REEs), whose chemical similarities pose a significant purification challenge.[1][2] Among the arsenal of available extractants, acidic organophosphorus compounds are paramount. This guide provides an in-depth, data-driven comparison of two leading commercial extractants: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC88A) , for the extraction of samarium from acidic aqueous solutions.

This document is designed for researchers and process chemists, offering not just a side-by-side comparison but also the underlying chemical principles and practical experimental workflows to inform extractant selection and process optimization.

The Extractants: Structure and Chemical Nature

D2EHPA and PC88A are structurally similar, both featuring a phosphoric or phosphonic acid functional group responsible for metal chelation, and bulky 2-ethylhexyl groups that ensure their solubility in organic diluents like kerosene. However, a subtle difference in their structure profoundly impacts their extraction and stripping behavior.

  • D2EHPA is a phosphoric acid derivative with two P-O-C ester linkages.

  • PC88A is a phosphonic acid ester with one P-C bond and one P-O-C linkage.

The acidity of the extractant is a critical parameter, with the order being D2EHPA (pKa = 3.24) > PC88A (pKa = 4.51).[3] In general, a stronger acid can extract metals more efficiently at a lower pH.[3]

G cluster_d2ehpa D2EHPA cluster_pc88a PC88A d2ehpa_struct Di-(2-ethylhexyl) phosphoric acid pc88a_struct 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester

Caption: Simplified workflow of the cation-exchange extraction mechanism.

Performance Deep Dive: D2EHPA vs. PC88A

The choice between D2EHPA and PC88A hinges on a trade-off between extraction power and stripping ease. While D2EHPA is a more powerful extractant, this avidity comes at the cost of more aggressive (and costly) stripping conditions.

Extraction Efficiency and pH Dependence

The extraction of samarium is strongly pH-dependent for both extractants, with efficiency increasing as pH rises. [4][5]This is a direct consequence of the cation-exchange mechanism; higher H⁺ concentration (lower pH) in the aqueous phase shifts the equilibrium to the left, hindering extraction.

D2EHPA consistently demonstrates higher extraction efficiency than PC88A at the same pH and concentration. [6][7]Studies show that D2EHPA can achieve over 98% extraction for REEs. [2]For samarium specifically, near-quantitative extraction (100%) is achievable with 0.1 M D2EHPA. [8]The optimal pH for maximum samarium extraction with D2EHPA is reported to be around 5.05. [1][5]PC88A also shows increased extraction with pH, with maximum extraction for REEs generally occurring between pH 2.5 and 3.5. [4] Table 1: Comparative Extraction of REEs as a function of Equilibrium pH

Extractant Target REE pH 1.0 pH 1.5 pH 2.0 pH 2.5 Source
D2EHPA Nd, Dy, Tb ~20-60% ~60-90% >95% >98% [9]
PC88A Nd, Dy, Tb ~5-20% ~20-60% ~60-90% >95% [9]

Note: Data is generalized from graphical representations for a mix of REEs including middle/heavy ones like Sm. The trend clearly shows D2EHPA's superior extraction at lower pH.

Stripping (Regeneration) Efficiency

Stripping, the process of recovering the extracted metal from the loaded organic phase, is the most significant differentiating factor between the two extractants. The strong complex formed between D2EHPA and REEs makes stripping challenging, often requiring high concentrations of strong acids. [10][4] In contrast, PC88A's lower affinity for REEs allows for much easier stripping, typically with lower concentrations of acids like HCl or H₂SO₄. [4][11]This is a considerable advantage in an industrial setting, as it reduces acid consumption, lowers operational costs, and simplifies downstream processing of the pregnant strip solution.

Table 2: Comparison of Stripping Characteristics

Feature D2EHPA PC88A
Stripping Ease Difficult Easy [4]
Required Acid Conc. High Low [4]
Typical Stripping Agents HNO₃, HCl [8] H₂SO₄, HCl [4][11]

| Operational Implication | Higher reagent cost, more corrosive conditions | Lower reagent cost, less equipment corrosion |

Selectivity

For acidic organophosphorus extractants, the extractability of REEs typically increases with the atomic number (i.e., as the ionic radius decreases). [12]The general extraction order among REEs for both extractants is Heavy REE > Middle REE > Light REE. This means that samarium (a middle REE) will be extracted preferentially over lighter elements like neodymium, cerium, and lanthanum. [8]While both extractants follow this trend, the specific separation factors between adjacent REEs may differ, requiring process-specific optimization.

Standardized Experimental Protocols

To ensure reproducibility and provide a valid basis for comparison, the following detailed protocols are provided.

Protocol: Solvent Extraction of Samarium

Objective: To determine the extraction efficiency of an extractant (D2EHPA or PC88A) for samarium as a function of aqueous phase pH.

Materials:

  • Aqueous Feed: Samarium(III) nitrate or chloride solution (e.g., 1 g/L Sm³⁺) in deionized water.

  • Organic Phase: 0.1 M D2EHPA or 0.1 M PC88A in a suitable diluent (e.g., kerosene, n-dodecane).

  • pH Adjustment: Dilute HCl and NaOH solutions.

  • Equipment: Separatory funnels, mechanical shaker, pH meter, ICP-OES or ICP-MS for metal analysis.

Procedure:

  • Aqueous Phase Preparation: Prepare a 1 g/L Sm³⁺ stock solution.

  • Organic Phase Preparation: Prepare a 0.1 M solution of the chosen extractant in the diluent.

  • Extraction: a. Add equal volumes (e.g., 20 mL) of the aqueous and organic phases to a separatory funnel (Organic/Aqueous ratio = 1:1). b. Adjust the initial pH of the aqueous phase to a desired value (e.g., 1.5, 2.0, 2.5, 3.0, 3.5) using dilute HCl or NaOH before mixing. c. Shake the funnel vigorously for a sufficient time to reach equilibrium (e.g., 15-30 minutes). [1] d. Allow the phases to separate completely (typically 15-30 minutes).

  • Analysis: a. Carefully separate the two phases. b. Measure the final equilibrium pH of the aqueous phase (the raffinate). c. Determine the concentration of samarium remaining in the raffinate using ICP-OES/MS.

  • Calculation:

    • Distribution Coefficient (D): D = ([Sm]org) / ([Sm]aq) = ([Sm]initial - [Sm]final) / ([Sm]final)

    • Extraction Percentage (%E): %E = (D / (D + O/A)) * 100

Protocol: Stripping of Samarium from Loaded Organic

Objective: To determine the stripping efficiency of an acid for samarium from a loaded organic phase.

Procedure:

  • Prepare Loaded Organic: Create a larger batch of samarium-loaded organic phase by following the extraction protocol at an optimal pH (e.g., pH 3.5) to achieve high metal loading.

  • Stripping: a. Add equal volumes (e.g., 20 mL) of the loaded organic phase and a stripping acid solution (e.g., 1M HCl, 2M HCl) to a separatory funnel. b. Shake for 15-30 minutes to reach stripping equilibrium. c. Allow phases to disengage and separate.

  • Analysis: a. Determine the concentration of samarium in the aqueous strip solution using ICP-OES/MS.

  • Calculation:

    • Stripping Percentage (%S): %S = ([Sm]strip_solution * Vol_strip) / ([Sm]loaded_org * Vol_org) * 100

Caption: Experimental workflow for extraction and stripping analysis.

Conclusion and Recommendations

Both D2EHPA and PC88A are highly effective extractants for samarium from acidic solutions. The final selection is not based on which is "better" overall, but which is better suited for a specific process's economic and operational constraints.

Table 3: Head-to-Head Summary

Parameter D2EHPA PC88A Recommendation
Extraction Power Excellent (>98% achievable) [2] Very Good Choose D2EHPA for maximum recovery from low-concentration feeds or when high extraction in a single stage is critical.
pH Sensitivity High (requires pH > 2 for high efficiency) [9] High (requires pH > 2.5 for high efficiency) [4][9] Both require pH control. D2EHPA offers a slight advantage at lower pH values.
Stripping Difficult (requires high acid concentration) [4] Easy (low acid concentration) [4] Choose PC88A to minimize acid consumption, reduce operational costs, and simplify downstream processing.

| Overall Cost-Performance | Higher extraction may justify use in some cases. | Favorable due to lower stripping costs. | For most new processes, PC88A offers a more balanced and economically favorable profile due to the significant savings in the stripping stage. |

References

  • Vertex AI Search Result [13]2. Vertex AI Search Result [14]3. Impact of Organic Acids on the Extraction of Rare Earth Elements: Mechanisms and Optimization. (n.d.). OSTI.GOV. [Link]

  • Extraction and stripping of rare earths using mixtures of acidic phosphorus-based reagents. (2025). Scientific Reports.
  • Extraction of rare earth metals by organometallic complexation using PC88A. (2018). Comptes Rendus Chimie. [Link]

  • Vertex AI Search Result [15]7. Vertex AI Search Result [16]8. Study on the Extraction and Separation of Samarium from Chloride Medium Using D2EHPA and [P66614][D2EHP] and Their Application to Monazite Ore. (2025). ResearchGate. [Link]

  • Samarium(iii) removal by liquid–liquid and solid- phase extraction. kinetics and thermodynamics aspects. (2015). Journal of the Serbian Chemical Society.
  • Samarium (III) Extraction. (2021). Crimson Publishers. [Link]

  • Solvent Extraction of Sm from Chloride Solution with PC88A and Saponified PC88A. (n.d.). ResearchGate. [Link]

  • (PDF) Samarium (III) Extraction. (n.d.). ResearchGate. [Link]

  • Vertex AI Search Result [17]14. Effect of pH on the extraction of samarium(III). (n.d.). ResearchGate. [Link]

  • Vertex AI Search Result [18]16. Effect of initial pH for efficient extraction of samarium ion by D2EHPA. (n.d.). ResearchGate. [Link]

  • Determination of the Kinetic Rate Law of Rare-Earth Solvent Extraction Using Interferometry: The Case of Samarium(III). (2025). The Journal of Physical Chemistry C.
  • Solvent Extraction of Pr and Nd from Chloride Solution by Mixtures of Acidic Extractants and LIX 63. (n.d.). MDPI.
  • Studies on solvent extraction of Dy(III) and separation possibilities of rare earths using PC-88A from phosphoric acid solutions. (2025). ResearchGate. [Link]

  • Vertex AI Search Result [19]21. Vertex AI Search Result [20]22. Vertex AI Search Result [21]23. Determination of the Kinetic Rate Law of Rare-Earth Solvent Extraction Using Interferometry: The Case of Samarium(III). (2025). ACS Publications.

  • Studies on extraction and separation of La (III) with DEHPA and PC88A in petrofin. (n.d.). Semantic Scholar.
  • Effect of equilibrium pH using (a) D2EPHA, (b) PC 88A, and (c) Cyanex... (n.d.). ResearchGate. [Link]

  • Vertex AI Search Result [22]27. Vertex AI Search Result [23]28. Vertex AI Search Result [24]29. Separation of ND(III), DY(III) and Y(III) by Solvent Extraction using D2EHPA and EHEHPA. (n.d.). ResearchGate. [Link]

  • Vertex AI Search Result [25]31. Vertex AI Search Result

Sources

A Comparative Guide to the Efficiency of Di(2-ethylhexyl) Phosphoric Acid (D2EHPA) in Aliphatic vs. Aromatic Diluents

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

Abstract

The selection of a diluent is a critical, yet often underestimated, parameter in optimizing solvent extraction circuits that utilize Di(2-ethylhexyl) phosphoric acid (D2EHPA). This guide provides an in-depth comparison of the performance of D2EHPA when employed with two primary classes of diluents: aliphatic and aromatic hydrocarbons. Synthesizing foundational principles with experimental observations, we explore how diluent choice fundamentally alters extraction efficiency, phase disengagement, and the propensity for third-phase formation. While aliphatic diluents frequently offer higher extraction efficiencies, aromatic diluents can provide superior operational stability by mitigating the formation of emulsions and gels, thereby yielding higher separation factors in certain applications.[1] This guide presents a framework for rational diluent selection, supported by detailed experimental protocols and comparative data to empower researchers and process chemists in the drug development and hydrometallurgical fields to enhance the selectivity and efficiency of their separation processes.

Introduction: The Critical Role of the Diluent

Di(2-ethylhexyl) phosphoric acid (D2EHPA) is a highly effective and widely used acidic extractant for the separation and purification of a variety of metal ions, including rare-earth elements and divalent metals like copper, zinc, and cobalt.[2][3][4] Its mechanism primarily involves a cation exchange process, where protons from the acidic phosphate moiety are exchanged for metal ions, forming a neutral, organo-soluble complex.[5][6]

However, the efficiency of D2EHPA is not solely dependent on its intrinsic chemical properties. The organic diluent, often regarded simply as a carrier, plays a profound and active role in the extraction system.[7] It influences the solvation of both the extractant and the resulting metal-extractant complex, affects the physical properties of the organic phase such as viscosity and density, and dictates the kinetics of mass transfer and phase separation. The choice between an aliphatic diluent (e.g., kerosene, hexane) and an aromatic diluent (e.g., toluene, xylene) can lead to significant variations in process performance. This guide aims to elucidate these differences through a discussion of the underlying chemical mechanisms and presentation of a comparative experimental framework.

Theoretical Background & Chemical Mechanisms

The extraction of a divalent metal ion (M²⁺) by D2EHPA, which typically exists as a dimer, (HA)₂, in non-polar organic diluents, can be represented by the following equilibrium reaction:

M²⁺(aq) + 2(HA)₂(org) ⇌ M(A₂H)₂(org) + 2H⁺(aq)

This equilibrium is significantly influenced by the diluent's nature.

  • Interaction with D2EHPA: In aliphatic diluents, D2EHPA molecules readily form stable hydrogen-bonded dimers.[2][8] Aromatic diluents, with their π-electron systems, can interact with the D2EHPA monomers. This interaction can compete with the dimerization process, influencing the availability and reactivity of the extractant.[9]

  • Solvation of the Metal Complex: The structure and polarity of the diluent affect the solubility and stability of the extracted metal-D2EHPA complex. Aromatic diluents may offer better solvation for the bulky organometallic complex, which can influence extraction kinetics and loading capacity.

  • Third Phase Formation: At high metal loading, the metal-D2EHPA complex may become insoluble in the primary organic diluent, leading to the formation of a third, often problematic, heavy organic phase.[10] The choice of diluent is a key factor in mitigating this issue. Linear aliphatic diluents are more prone to third-phase formation, whereas aromatic diluents can help prevent it.[9][11]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Diluent) M2_aq Metal Ion (M²⁺) Metal_complex Metal-D2EHPA Complex M(A₂H)₂ M2_aq->Metal_complex Extraction H_plus 2H⁺ D2EHPA_dimer 2 D2EHPA Dimers 2(HA)₂ D2EHPA_dimer->Metal_complex Metal_complex->H_plus Ion Exchange

Caption: Cation exchange mechanism of D2EHPA.

Experimental Design & Methodology

To objectively compare the performance of D2EHPA in different diluents, a standardized batch extraction protocol is essential. This ensures that observed differences can be confidently attributed to the diluent itself.

  • Extractant: Di(2-ethylhexyl) phosphoric acid (D2EHPA), 95% purity.

  • Aliphatic Diluent: Kerosene (deodorized).

  • Aromatic Diluent: Toluene.

  • Aqueous Feed Solution: A solution of 2.0 g/L Copper (as CuSO₄·5H₂O) in deionized water, with the pH adjusted to 4.5 using H₂SO₄ or NaOH.

  • Stripping Solution: 2 M Sulfuric Acid (H₂SO₄).

This protocol outlines a general procedure for evaluating extraction and stripping performance.[3][5]

  • Preparation of Organic Phase: Prepare two separate 0.5 M D2EHPA solutions.

    • Solution A: 0.5 M D2EHPA in Kerosene.

    • Solution B: 0.5 M D2EHPA in Toluene.

  • Extraction Procedure:

    • In a separatory funnel, combine 50 mL of the aqueous feed solution with 50 mL of the organic phase (either Solution A or B), resulting in an aqueous to organic (A:O) phase ratio of 1:1.

    • Shake the funnel vigorously for 20 minutes to ensure the system reaches equilibrium.[5]

    • Place the funnel in a rack and allow the phases to separate. Record the time required for a clean interface to form (Phase Disengagement Time).

    • Carefully drain the aqueous phase (raffinate) and the organic phase into separate beakers.

  • Stripping Procedure:

    • Take the metal-loaded organic phase from the extraction step.

    • Combine 40 mL of the loaded organic phase with 40 mL of the 2 M H₂SO₄ stripping solution in a clean separatory funnel.

    • Shake vigorously for 20 minutes.

    • Allow the phases to separate and collect the aqueous strip solution and the regenerated organic phase.

  • Analysis:

    • Analyze the metal concentration in the initial aqueous feed, the raffinate, and the aqueous strip solution using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Calculate the Extraction Efficiency (%) and Stripping Efficiency (%).

workflow start Start prep_org Prepare Organic Phase (0.5M D2EHPA in Aliphatic or Aromatic Diluent) start->prep_org prep_aq Prepare Aqueous Feed (e.g., 2 g/L Cu²⁺, pH 4.5) start->prep_aq extraction Extraction (A:O = 1:1, 20 min shake) prep_org->extraction prep_aq->extraction phase_sep Phase Separation (Measure Disengagement Time) extraction->phase_sep collect_phases Collect Raffinate & Loaded Organic phase_sep->collect_phases stripping Stripping (Loaded Organic + 2M H₂SO₄) collect_phases->stripping analysis Analyze Metal Conc. (AAS / ICP-OES) collect_phases->analysis Raffinate stripping->analysis Strip Solution end_node End analysis->end_node

Sources

Safety Operating Guide

Phosphoric acid, isooctyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Phosphoric Acid, Isooctyl Ester

Phosphoric acid, isooctyl ester (encompassing mono- and di-isooctyl phosphates, CAS 12645-53-3 and 298-07-7) is a critical reagent utilized in solvent extraction, plasticizer formulations, and advanced drug development synthesis. While highly effective in operational workflows, its end-of-life logistics present unique challenges due to a dual hazard profile: it is both a corrosive acid and a combustible organic liquid.

As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory checkbox—it is a self-validating system of chemical safety. Mishandling this compound can lead to severe equipment degradation, environmental toxicity, and the generation of lethal phosphorus oxide (


) gases. This guide provides actionable, causality-driven protocols for its safe and compliant disposal.

Physicochemical Causality in Disposal Logistics

To design a robust disposal protocol, we must first understand the molecular behavior of isooctyl phosphate. The unesterified hydroxyl groups on the phosphate core readily donate protons, making the substance highly corrosive to biological tissues and metals. Furthermore, the isooctyl aliphatic chains confer significant hydrophobicity, meaning the chemical resists simple aqueous dilution and requires specific organic waste handling.

Table 1: Physicochemical Properties Dictating Waste Management

PropertyValueCausality / Impact on Disposal
CAS Number 12645-53-3 / 298-07-7Identifies specific waste streams for RCRA manifest documentation.
Decomposition Temp. ~240°CHigh-temperature incineration required; generates toxic

fumes requiring alkaline scrubbers[1].
Flash Point > 100°C (Combustible)Requires storage away from ignition sources and strong oxidizers.
Corrosivity (pH) Acidic (pH < 2.5 in water)Attacks metals; strictly mandates the use of HDPE or PTFE containers[1].
Specific Gravity ~0.97 - 1.05 g/cm³Phase separation in aqueous mixtures complicates neutralization, requiring vigorous agitation.

Waste Segregation and Storage Workflows

Expertise & Experience Insight: Never store isooctyl phosphate waste in metal drums. The acidic nature of the phosphate ester will attack mild steel and aluminum, generating flammable hydrogen gas and creating a pressurized explosion hazard in sealed containers[1]. Always use high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) carboys.

WasteTriage Start Isooctyl Phosphate Waste Stream IsAqueous Aqueous Mixture? Start->IsAqueous Neutralize Neutralize (pH 6-8) using 1M NaOH IsAqueous->Neutralize Yes IsHalogenated Contains Halogenated Solvents? IsAqueous->IsHalogenated No (Organic) AqueousWaste Aqueous Waste Container Neutralize->AqueousWaste Incineration Licensed Hazardous Waste Incineration AqueousWaste->Incineration Halogenated Halogenated Organic Waste Stream IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste IsHalogenated->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for segregating isooctyl phosphate into safe disposal streams.

Standard Operating Procedure: Routine Laboratory Disposal

This protocol establishes a self-validating loop where each step inherently checks the safety of the previous one, ensuring total operational integrity.

Step 1: Container Preparation and Inspection

  • Action: Select a UN-approved, dry, HDPE container. Verify the container has a vented cap if gas evolution is suspected from prior mixtures.

  • Causality: HDPE is inert to acidic phosphate esters. Ensuring the container is completely dry prevents exothermic hydrolysis reactions that can occur if concentrated acidic esters contact water.

Step 2: Waste Segregation

  • Action: Strictly separate isooctyl phosphate waste from strong bases, amines, and oxidizing agents.

  • Causality: Direct mixing with strong bases causes violent exothermic neutralization. Mixing with oxidizers can ignite the combustible isooctyl hydrocarbon chains.

Step 3: Transfer and Labeling

  • Action: In a chemical fume hood, use a dedicated PTFE funnel to transfer the waste. Label the container immediately with "Hazardous Waste: Corrosive Liquid, Acidic, Organic, N.O.S. (Isooctyl Phosphate)" and apply the GHS Corrosive and Health Hazard pictograms.

  • Causality: Fume hoods mitigate inhalation risks from aerosolized particles. Accurate labeling ensures the licensed waste contractor applies the correct incineration profile.

Step 4: Ultimate Disposal Routing

  • Action: Dispatch the waste to a licensed hazardous waste contractor for high-temperature incineration.

  • Causality: Incineration is the only absolute method of destruction. However, because thermal decomposition at 240°C produces toxic phosphorus oxides, the incineration facility must be equipped with alkaline wet scrubbers to capture the

    
     effluents before atmospheric release[1].
    

Standard Operating Procedure: Spill Containment and Neutralization

Accidental releases require immediate, structured intervention. The primary goal is to prevent the hydrophobic, acidic liquid from entering drains, where it is highly toxic to aquatic life and violates environmental regulations.

SpillResponse Spill Isooctyl Phosphate Spill Evacuate Isolate Area & Don PPE Spill->Evacuate Contain Contain Spill (Sand/Earth) Evacuate->Contain Absorb Absorb Liquid (Inert Material) Contain->Absorb Collect Collect in Dry, Plastic Containers Absorb->Collect Dispose Dispose via Licensed Contractor Collect->Dispose

Step-by-step emergency response workflow for isooctyl phosphate spills.

Step 1: Isolation and PPE

  • Action: Isolate the spill area in all directions for at least 50 meters[2]. Don appropriate PPE, including a NIOSH-approved respirator, acid-resistant nitrile or neoprene gloves, and a face shield.

  • Causality: Evaporation at room temperature is low, but spraying or splashing creates harmful airborne particles. The face shield protects against irreversible eye damage from the corrosive acid.

Step 2: Containment

  • Action: Create a dike around the spill using dry earth, sand, or vermiculite.

  • Causality: Diking prevents the spread of the liquid into municipal sewers or waterways, mitigating severe environmental contamination and regulatory fines.

Step 3: Absorption

  • Action: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or silica gel) to the spill. Crucial: Do NOT use sawdust or paper towels.

  • Causality: Combustible absorbents like sawdust provide a fuel source. When combined with the acidic ester and potential ambient heat, it drastically increases the risk of spontaneous ignition.

Step 4: Collection and Decontamination

  • Action: Sweep the absorbed material using non-sparking tools and place it into a covered, dry plastic bucket[1]. Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidity, then mop with water.

  • Causality: Non-sparking tools prevent ignition of the combustible vapors. The bicarbonate wash ensures the surface pH is returned to a safe, neutral baseline, protecting personnel who subsequently use the area.

Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), waste streams containing significant concentrations of isooctyl phosphate may carry the D002 (Corrosive) characteristic waste code if the pH of an aqueous extract is ≤ 2.0. It is imperative to never dispose of this chemical via the sink. The most favorable course of action, aligning with EPA pollution prevention guidelines, is to recycle any unused portion back to the supplier or route it strictly to licensed incineration facilities capable of handling halogenated/corrosive organic streams[2].

References

  • Castrol Transmax Manual 80W-90 - SAFETY DATA SHEET Source: Castrol URL:[Link]

  • ICSC 1412 - BIS(2-ETHYLHEXYL)PHOSPHATE Source: International Labour Organization (ILO) URL:[Link]

  • Diisooctyl phosphate | C16H35O4P | CID 103474 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Personal protective equipment for handling Phosphoric acid, isooctyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Protocol: Handling, Safety, and Disposal of Phosphoric Acid, Isooctyl Ester

As a Senior Application Scientist, I frequently observe that the handling of organophosphate intermediates is treated with generalized acid-safety protocols. However, Phosphoric acid, isooctyl ester (commonly referred to as isooctyl phosphate, mono- and di-isooctyl acid phosphate; CAS: 12645-53-3 or 27215-10-7) requires a highly specialized approach. Because it exists as a mixture of mono- and diesters, it retains free hydroxyl groups on the phosphate core, rendering it a potent proton donor with lipophilic properties[1].

This guide provides researchers and drug development professionals with field-proven, mechanistic protocols for safely managing this corrosive agent, ensuring that every safety measure is a self-validating system.

Mechanistic Hazard Profile

Understanding the chemical causality behind isooctyl phosphate's hazards is critical for designing effective safety systems:

  • Tissue Necrosis via Acid Hydrolysis: The acidic protons rapidly hydrolyze lipid bilayers and denature cellular proteins upon contact. This leads to immediate coagulative necrosis, causing severe, deep skin burns and irreversible ocular damage[2].

  • Exothermic Metal Reactivity: As an acidic ester, it reacts aggressively with standard amphoteric and structural metals (e.g., aluminum, iron, zinc). This redox reaction strips electrons from the metal, generating highly flammable and explosive hydrogen (H₂) gas[2].

  • Pyrolytic Toxicity: Thermal decomposition of the ester cleaves the isooctyl chains and oxidizes the phosphate core, releasing highly toxic phosphorus oxide (POₓ) fumes and carbon monoxide[3].

Quantitative Data & Operational Implications

To establish immediate emergency parameters, the following quantitative thresholds must be integrated into your laboratory's safety plan:

Property / ParameterQuantitative ValueOperational Implication
Molecular Weight 322.42 g/mol (Diisooctyl)[1]Heavy vapor; will settle in lower areas and sewers during a spill, creating localized inhalation hazards.
Initial Isolation Distance Minimum 50 meters (150 feet)[1]Establishes the immediate emergency evacuation perimeter for any uncontained liquid spill.
Elastomer Thickness ≥ 0.4 mm[4]The minimum barrier thickness required to delay chemical breakthrough of the lipophilic ester tail.

Personal Protective Equipment (PPE) Matrix

Selecting PPE for isooctyl phosphate requires materials that resist both the corrosive acidic core and the lipophilic organic tail.

Protective GearMaterial SpecificationMechanistic Rationale
Ocular/Face Non-vented chemical splash goggles + Full polycarbonate face shieldPrevents capillary action of corrosive liquids into the ocular mucosa. The shield protects the facial epidermis from micro-splashes[2].
Dermal (Hands) Heavy-duty PVC, Neoprene, or Butyl rubberThese elastomers resist degradation from dual-threat chemicals (acids and organic esters). Standard thin nitrile or latex gloves will rapidly degrade and fail[4].
Dermal (Body) Acid-resistant coveralls (e.g., Saranex-coated Tyvek) or heavy PVC apronPrevents transdermal absorption. Standard cotton lab coats are strictly prohibited as they absorb the acid and hold it directly against the skin[4].
Respiratory NIOSH-approved respirator with Acid Gas/Organic Vapor (AG/OV) cartridgesRequired if handled outside a certified fume hood. The dual-cartridge system neutralizes acidic protons while trapping volatilized isooctyl organics[2].
Footwear Rubber or Neoprene safety bootsMust be worn under the coverall legs to prevent corrosive liquid from pooling inside the shoe, preventing severe lower-extremity burns[2].

Standard Operating Procedure (SOP): Handling and Transfer

To ensure a self-validating safety loop, every transfer of isooctyl phosphate must follow this strict sequence:

  • Environmental Isolation: Conduct all open-vessel handling inside a Class II chemical fume hood or under local exhaust ventilation to keep airborne mist concentrations below occupational exposure limits.

  • Vessel Compatibility Verification: Confirm that all receiving vessels, funnels, and spatulas are constructed of borosilicate glass, high-density polyethylene (HDPE), or Polytetrafluoroethylene (PTFE). Never use steel or aluminum tools, as this will generate explosive hydrogen gas[2].

  • Closed-System Dispensing: For volumes exceeding 500 mL, do not pour free-hand. Utilize a PTFE-lined closed-system pump to eliminate splash risk and electrostatic discharge.

  • Immediate Decontamination: Maintain a secondary containment tray holding a 5% sodium bicarbonate (NaHCO₃) neutralizing bath adjacent to the workspace to immediately quench contaminated pipettes or tools.

Emergency Spill Response and Neutralization Workflow

A spill of isooctyl phosphate constitutes an immediate corrosive and environmental hazard. The following protocol utilizes an acid-base quenching mechanism to render the spill safe for collection.

SpillResponse Spill Spill: Isooctyl Phosphate (Corrosive Acidic Ester) Isolate Isolate Area (Min 50m radius) Spill->Isolate Immediate Action PPE Don Maximum PPE (Acid-Resistant Suit, SCBA) Isolate->PPE Safety First Contain Containment (Inert Sand/Earth - NO Sawdust) PPE->Contain Prevent Runoff Neutralize Neutralization (Apply Na2CO3 / NaHCO3) Contain->Neutralize Quench Acidity Collect Collection (Transfer to HDPE Drum) Neutralize->Collect Exothermic Reaction Subsides Dispose Hazardous Waste Disposal (EPA D002 Compliance) Collect->Dispose Licensed Contractor

Step-by-step spill containment and neutralization workflow for isooctyl phosphate.

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: Immediately evacuate personnel and isolate the spill area for at least 50 meters in all directions[1].

  • Containment: Surround the liquid perimeter with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite. Critical Causality: Never use combustible absorbents like sawdust or paper towels; the concentrated acid can trigger an exothermic dehydration reaction leading to spontaneous combustion.

  • Neutralization: Carefully broadcast a weak base—such as sodium carbonate (soda ash) or sodium bicarbonate—directly over the contained spill. Wait for the effervescence (release of CO₂ gas) to completely cease. This visual cue acts as a self-validating indicator that the acidic protons have been successfully quenched.

  • Collection: Using non-sparking polymeric shovels, scoop the neutralized, solidified slurry into a chemically compatible HDPE hazardous waste drum.

Logistical Disposal and Waste Management Plan

Due to its pH and reactivity, isooctyl phosphate waste is federally classified as a corrosive hazardous waste (e.g., EPA Waste Code D002)[3].

  • Waste Segregation: Strictly isolate this waste stream from cyanides, sulfides, and strong oxidizing agents. Mechanistic Warning: Mixing acidic waste with cyanides or sulfides rapidly liberates lethal hydrogen cyanide (HCN) or hydrogen sulfide (H₂S) gases.

  • Storage: Store the sealed HDPE drums in a cool, dry, well-ventilated secondary containment facility, away from direct sunlight to prevent thermal expansion and container rupture[2].

  • Final Disposition: Transfer the waste to a licensed hazardous waste contractor. The mandated disposal method is high-temperature rotary kiln incineration equipped with a caustic scrubber system to neutralize the highly toxic phosphorus oxide (POₓ) emissions generated during combustion[3].

References

  • PubChem. "Diisooctyl phosphate | C16H35O4P | CID 103474". National Center for Biotechnology Information. 1

  • Scribd. "56420MSDS For DEHPA (Di-2-ethylhexyl phosphoric acid / Isooctyl acid phosphate)".2

  • Santa Cruz Biotechnology. "Bis(2-ethylhexyl) phosphate Safety Data Sheet". 3

  • Internet Archive. "ACGIH: Guidelines for the Selection of Chemical Protective Clothing, Third Edition". 4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.